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  • Product: 2-Bromo-6-isopropoxyphenol
  • CAS: 350792-40-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-6-isopropoxyphenol

This guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of 2-Bromo-6-isopropoxyphenol, a substituted phenol with potential applications as a key intermediate in the de...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of 2-Bromo-6-isopropoxyphenol, a substituted phenol with potential applications as a key intermediate in the development of novel pharmaceutical and agrochemical agents. The methodologies presented herein are grounded in established chemical principles, offering researchers and development professionals a robust framework for the preparation and validation of this valuable chemical entity.

Strategic Approach to Synthesis

The synthesis of 2-Bromo-6-isopropoxyphenol is most effectively approached via a two-step sequence. The first step involves the formation of a precursor, 2-isopropoxyphenol, through a Williamson ether synthesis. This is followed by a regioselective electrophilic aromatic substitution to introduce a bromine atom at the C6 position of the phenolic ring. This strategy allows for controlled installation of the desired functional groups.

Diagram of the Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Electrophilic Bromination Catechol Catechol Base K2CO3, Acetone Catechol->Base Isopropyl_Bromide Isopropyl Bromide Isopropyl_Bromide->Base Isopropoxyphenol 2-Isopropoxyphenol Base->Isopropoxyphenol Reflux Brominating_Agent Bromine (Br2) Solvent CH2Cl2 Isopropoxyphenol->Solvent Brominating_Agent->Solvent Final_Product 2-Bromo-6-isopropoxyphenol Solvent->Final_Product 0°C to RT

Caption: Overall synthetic workflow for 2-Bromo-6-isopropoxyphenol.

Detailed Experimental Protocols

Part A: Synthesis of 2-Isopropoxyphenol (Precursor)

The synthesis of 2-isopropoxyphenol is achieved by the reaction of catechol with an isopropyl halide.[1] This procedure is a classic example of a Williamson ether synthesis, where a phenoxide ion, generated in situ, acts as a nucleophile.

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add catechol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone.

  • Addition of Alkylating Agent: While stirring the mixture, add 2-bromopropane (1.1 eq.) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Dissolve the residue in diethyl ether and wash with 1M sodium hydroxide solution to remove any unreacted catechol. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by vacuum distillation to yield 2-isopropoxyphenol as a clear to pale yellow liquid.[1][2]

Part B: Synthesis of 2-Bromo-6-isopropoxyphenol

The hydroxyl and isopropoxy groups of the precursor are both activating and ortho-, para-directing. The bromination of 2-isopropoxyphenol is an electrophilic aromatic substitution. The use of a non-polar solvent is crucial to favor mono-bromination at the sterically accessible ortho position to the hydroxyl group.[3]

Protocol:

  • Reaction Setup: Dissolve 2-isopropoxyphenol (1.0 eq.) in a suitable non-polar solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask to 0°C in an ice bath.

  • Addition of Bromine: A solution of bromine (1.0 eq.) in dichloromethane is added dropwise to the stirred solution over a period of 30 minutes. The characteristic red-brown color of bromine should dissipate as it reacts.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Extraction: The organic layer is separated, washed with saturated sodium bicarbonate solution, and then with brine. The organic phase is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Bromo-6-isopropoxyphenol.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2-Bromo-6-isopropoxyphenol. A combination of spectroscopic techniques is employed for this purpose.

Diagram of the Characterization Workflow

Characterization_Workflow cluster_0 Spectroscopic Analysis NMR NMR Spectroscopy (¹H, ¹³C) IR Infrared (IR) Spectroscopy MS Mass Spectrometry (MS) Product Purified Product Product->NMR Structural Elucidation Product->IR Functional Group ID Product->MS Molecular Weight & Formula

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-isopropoxyphenol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 2-Br...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 2-Bromo-6-isopropoxyphenol (CAS No. 129976-32-5), a substituted phenol of interest in chemical synthesis and drug discovery. This document delves into the structural characteristics, predicted and experimental properties, spectral analyses, and safety considerations of this compound. Detailed experimental protocols for the determination of key physicochemical parameters are also provided to support researchers in their laboratory work.

Introduction: The Significance of Physicochemical Properties in Drug Discovery

The journey of a drug molecule from a laboratory curiosity to a therapeutic agent is profoundly influenced by its physicochemical properties. These intrinsic characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety. For researchers and drug development professionals, a thorough understanding of a molecule's physicochemical landscape is paramount for rational drug design and lead optimization.

This guide focuses on 2-Bromo-6-isopropoxyphenol, a molecule whose bromine and isopropoxy substitutions on the phenol ring create a unique combination of steric and electronic features. Understanding its properties, such as lipophilicity, acidity, and solubility, is crucial for predicting its behavior in biological systems and for designing synthetic routes.

Molecular Identity and Structure

2-Bromo-6-isopropoxyphenol, also known as 2-bromo-6-isopropylphenol, is an aromatic organic compound. Its structure consists of a phenol ring substituted with a bromine atom and an isopropoxy group at positions 2 and 6, respectively.

Molecular Structure:

Figure 1: Chemical structure of 2-Bromo-6-isopropoxyphenol.

Key Identifiers:

IdentifierValue
CAS Number 129976-32-5[1]
Molecular Formula C₉H₁₁BrO
Synonyms 2-Bromo-6-isopropylphenol, 6-bromo-2-isopropylphenol, 1-bromo-3-isopropyl-2-hydroxybenzene, 2-bromo-6-propan-2-ylphenol[1]

Physicochemical Properties

The interplay of the hydroxyl, bromo, and isopropoxy groups defines the physicochemical behavior of 2-Bromo-6-isopropoxyphenol. A summary of its key properties is presented below.

PropertyValueSource
Molecular Weight 215.09 g/mol PubChem[1]
Boiling Point 120-122 °C at 21 Torr-
Melting Point Not experimentally determined-
Aqueous Solubility Not experimentally determined-
pKa (acidic) Not experimentally determined-
LogP (XLogP3) 3.4PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 1PubChem (Computed)[1]
Rotatable Bond Count 1PubChem (Computed)[1]

Expert Insights:

  • The computed XLogP3 value of 3.4 suggests that 2-Bromo-6-isopropoxyphenol is a moderately lipophilic compound.[1] This property is a critical determinant of its ability to cross biological membranes and interact with hydrophobic pockets of target proteins.

  • The presence of a single hydrogen bond donor (the hydroxyl group) and one hydrogen bond acceptor (the oxygen of the isopropoxy group) indicates its potential to participate in hydrogen bonding, which can influence its solubility and interactions with biological macromolecules.[1]

  • The single rotatable bond in the isopropoxy side chain provides some conformational flexibility, which can be important for binding to target sites.[1]

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the bromo and isopropoxy substituents.

  • ¹³C NMR: The carbon NMR spectrum would display nine unique signals corresponding to each carbon atom in the molecule. The chemical shifts of the aromatic carbons would be affected by the electron-withdrawing nature of the bromine atom and the electron-donating nature of the isopropoxy and hydroxyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Bromo-6-isopropoxyphenol is expected to exhibit characteristic absorption bands for the following functional groups:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

  • C-H stretch (aromatic and aliphatic): Signals in the 2850-3100 cm⁻¹ region.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretch: Bands in the 1000-1300 cm⁻¹ region for the ether and phenol C-O bonds.

  • C-Br stretch: A signal in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), 2-Bromo-6-isopropoxyphenol would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units would be observed.[2] Common fragmentation pathways for phenols include the loss of the alkyl group from the ether linkage and cleavage of the aromatic ring.

Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Isopropylation (Alternative) 2-Isopropoxyphenol 2-Isopropoxyphenol 2-Bromo-6-isopropoxyphenol 2-Bromo-6-isopropoxyphenol 2-Isopropoxyphenol->2-Bromo-6-isopropoxyphenol Br2, Solvent 2-Bromophenol 2-Bromophenol 2-Bromophenol->2-Bromo-6-isopropoxyphenol Isopropyl halide, Base

Figure 2: Plausible synthetic routes to 2-Bromo-6-isopropoxyphenol.

Expert Rationale:

  • Route 1 (Bromination): Starting with commercially available 2-isopropoxyphenol, a direct bromination reaction could be employed. The hydroxyl and isopropoxy groups are ortho-, para-directing. Since the para position is unsubstituted, a mixture of products, including the desired 2-bromo-6-isopropoxyphenol and 4-bromo-2-isopropoxyphenol, is likely. Careful control of reaction conditions (e.g., temperature, solvent, and brominating agent) would be necessary to optimize the yield of the desired isomer.

  • Route 2 (Isopropylation): An alternative approach involves the isopropylation of 2-bromophenol. This Williamson ether synthesis would involve reacting 2-bromophenol with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base to deprotonate the phenolic hydroxyl group. This method may offer better regioselectivity.

Safety and Handling

Based on the GHS hazard statements from PubChem, 2-Bromo-6-isopropoxyphenol is a hazardous substance that requires careful handling.[1]

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Experimental Protocols

The following are generalized, yet detailed, protocols for determining key physicochemical properties of phenolic compounds like 2-Bromo-6-isopropoxyphenol.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Finely powder a small amount of the crystalline 2-Bromo-6-isopropoxyphenol using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Melting_Point_Determination A Powder Sample B Load Capillary Tube A->B C Place in Apparatus B->C D Heat Rapidly (Initial) C->D E Heat Slowly (Near MP) D->E F Record T1 (First Drop) E->F G Record T2 (Fully Melted) F->G H Report Range T1-T2 G->H

Figure 3: Workflow for melting point determination.

Determination of Aqueous Solubility

Principle: The shake-flask method is a common technique to determine the aqueous solubility of a compound. It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Apparatus:

  • Scintillation vials or flasks with screw caps

  • Shaker or rotator

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Add an excess amount of 2-Bromo-6-isopropoxyphenol to a known volume of distilled water in a vial.

  • Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to separate the undissolved solid from the saturated solution.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and determine its concentration using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.

  • Calculation: The aqueous solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/L or mol/L).

Solubility_Determination A Add Excess Solute to Water B Equilibrate (Shake/Rotate) A->B C Separate Phases (Centrifuge) B->C D Analyze Supernatant (HPLC/UV-Vis) C->D E Calculate Concentration D->E

Figure 4: Workflow for aqueous solubility determination.

Determination of pKa

Principle: The pKa of a phenolic compound can be determined spectrophotometrically by measuring the change in absorbance at a specific wavelength as a function of pH.

Apparatus:

  • UV-Vis spectrophotometer

  • pH meter

  • Buffer solutions of varying pH

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-Bromo-6-isopropoxyphenol in a suitable solvent (e.g., methanol).

  • Sample Preparation: Prepare a series of solutions with the same concentration of the compound in different buffer solutions covering a range of pH values around the expected pKa.

  • Spectral Measurement: Record the UV-Vis spectrum of each solution to identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.

  • Absorbance Measurement: Measure the absorbance of each solution at this selected wavelength.

  • Data Analysis: Plot the absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to a 50:50 mixture of the protonated and deprotonated species.

pKa_Determination A Prepare Stock Solution B Prepare Solutions in Buffers of Varying pH A->B C Record UV-Vis Spectra B->C D Measure Absorbance at λmax C->D E Plot Absorbance vs. pH D->E F Determine pKa at Midpoint E->F

Figure 5: Workflow for pKa determination.

Conclusion

2-Bromo-6-isopropoxyphenol presents a unique set of physicochemical properties that are of significant interest to researchers in synthetic chemistry and drug discovery. Its moderate lipophilicity and potential for hydrogen bonding suggest it could be a valuable scaffold or intermediate in the development of new chemical entities. While experimental data for some of its key properties are currently lacking, the information and protocols provided in this guide offer a solid foundation for further investigation and application of this compound. As with any chemical substance, adherence to strict safety protocols is essential when handling 2-Bromo-6-isopropoxyphenol.

References

  • PubChem. 2-Bromo-6-isopropylphenol. [Link]

  • Doc Brown's Advanced Organic Chemistry. Mass spectrum of 2-bromopropane fragmentation pattern. [Link]

Sources

Foundational

Structural Analysis and Confirmation of 2-Bromo-6-isopropoxyphenol: A Multi-Technique Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The unambiguous structural confirmation of novel or synthesized chemical entities is a cornerstone of chemical research...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous structural confirmation of novel or synthesized chemical entities is a cornerstone of chemical research and drug development.[1] This guide provides a comprehensive, field-proven framework for the structural analysis of 2-Bromo-6-isopropoxyphenol, a substituted phenol with potential applications as a building block in medicinal chemistry. We move beyond a simple listing of techniques, instead detailing the causality behind experimental choices and demonstrating how a synergistic, multi-faceted analytical workflow creates a self-validating system for structural elucidation. This document serves as a technical blueprint for researchers requiring rigorous compound characterization, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and chromatographic purity assessment.

Introduction: The Imperative for Rigorous Characterization

2-Bromo-6-isopropoxyphenol is a halogenated aromatic compound whose utility in synthetic chemistry and drug discovery stems from its unique combination of functional groups: a reactive bromine atom, a sterically hindering isopropoxy group, and an acidic phenolic hydroxyl. These features allow for diverse downstream chemical modifications. However, the synthesis of such a multi-substituted aromatic ring can potentially yield isomeric byproducts. Therefore, a robust and orthogonal analytical strategy is not merely procedural but essential for validating the precise substitution pattern and ensuring the integrity of subsequent research.

This guide details the integrated analytical workflow for confirming the structure of 2-Bromo-6-isopropoxyphenol, emphasizing the interpretation of spectroscopic data to build an unassailable structural argument.

synthesis Synthesis of 2-Bromo-6-isopropoxyphenol purification Purification & Purity Assessment (GC/HPLC) synthesis->purification Crude Product spectroscopy Spectroscopic Interrogation purification->spectroscopy Purified Analyte nmr NMR Spectroscopy (¹H, ¹³C, 2D) spectroscopy->nmr ms Mass Spectrometry (EI/ESI) spectroscopy->ms ir Infrared Spectroscopy (FTIR-ATR) spectroscopy->ir integration Data Integration & Structural Confirmation nmr->integration ms->integration ir->integration

Figure 1: High-level analytical workflow for structural confirmation.

Foundational Analysis: Purity Assessment via Chromatography

Before extensive spectroscopic analysis, establishing the purity of the synthesized compound is critical. Contaminants or isomers can confound spectral interpretation.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to the compound's expected volatility.[2]

  • Principle: The sample is volatilized and separated based on its boiling point and interactions with a stationary phase in a capillary column. A high-purity sample will yield a single, sharp, and symmetrical peak.

  • Protocol: GC-MS Purity Check

    • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

    • Injection: Inject 1 µL of the sample into the GC inlet heated to ~250°C.

    • Separation: Use a standard non-polar column (e.g., DB-5ms) with a temperature program, such as: 50°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min. Helium is used as the carrier gas.

    • Detection: The mass spectrometer serves as the detector, providing both retention time data and mass information for the eluting peak.

  • Trustworthiness: A chromatogram showing >98% peak area for the target compound provides high confidence in sample purity, ensuring that subsequent spectroscopic data is representative of the molecule of interest.

Core Structural Elucidation: A Spectroscopic Triad

The core of the structural proof is built upon three distinct spectroscopic techniques, each providing a unique and complementary piece of the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule.[3] For 2-Bromo-6-isopropoxyphenol, we utilize ¹H, ¹³C, and 2D NMR to establish atom connectivity.

Predicted NMR Data

The following data is predicted based on established chemical shift principles for substituted phenols.[4]

Data Type Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Key Rationale
¹H NMR -OH5.5 - 6.5Broad Singlet (s)Acidic, exchangeable proton. Shift is concentration-dependent.
Ar-H (H4)~6.8Triplet (t)Flanked by two other aromatic protons.
Ar-H (H3/H5)~7.1 - 7.3Doublet (d)Adjacent to one other aromatic proton.
-OCH(CH₃)₂4.2 - 4.5Septet (sept)Coupled to 6 equivalent methyl protons. Deshielded by oxygen.
-OCH(CH₃)₂~1.3Doublet (d)Coupled to the single methine proton.
¹³C NMR C-OH (C1)~150SingletAromatic carbon attached to electron-donating -OH.
C-Br (C2)~110SingletDirect attachment to bromine causes a characteristic upfield shift.
C-O-iPr (C6)~145SingletAromatic carbon attached to the isopropoxy group.
Ar-C (C3-C5)115 - 125Multiple SignalsAromatic carbons in the main ring.
-OC H(CH₃)₂~72SingletMethine carbon, deshielded by oxygen.
-OCH(C H₃)₂~22SingletEquivalent methyl carbons.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is excellent for clearly resolving the phenolic -OH proton.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. Ensure sufficient scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is a longer experiment, often requiring several hours.

  • 2D NMR (COSY & HMBC):

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, confirming the relationship between the aromatic protons and the isopropyl methine/methyl protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate confirmation tool. It shows correlations between protons and carbons that are 2-3 bonds away. This experiment will definitively link the isopropyl protons to the C6 aromatic carbon, confirming the position of the ether linkage.

Figure 2: Key HMBC correlations confirming the isopropoxy-C6 linkage.

Mass Spectrometry (MS): The Molecular Weight and Halogen Signature

Mass spectrometry provides the molecular weight of the compound and offers irrefutable evidence of the presence of a bromine atom.[5]

  • Principle: The molecule is ionized, and its mass-to-charge ratio (m/z) is measured. The key diagnostic feature for 2-Bromo-6-isopropoxyphenol is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

  • Expected Data:

    • Molecular Formula: C₉H₁₁BrO₂

    • Exact Mass: 230.00 g/mol (for ⁷⁹Br) and 232.00 g/mol (for ⁸¹Br)

    • Molecular Ion Peaks (M⁺): A pair of peaks at m/z ≈ 230 and m/z ≈ 232, with roughly equal intensity.

    • Key Fragments: A significant fragment would be the loss of a propyl radical ([M-43]⁺), corresponding to the cleavage of the isopropyl group.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Method: Typically performed in conjunction with GC as described in Section 2.

  • Ionization: The sample eluting from the GC column is bombarded with high-energy electrons (70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

  • Interpretation: The resulting mass spectrum is analyzed for the characteristic M⁺ and [M+2]⁺ peaks and plausible fragmentation patterns. The presence of the 1:1 isotopic pattern is a definitive confirmation of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[6]

  • Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (stretching, bending).[6] This provides a "fingerprint" of the functional groups present.

  • Expected Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group Confirmed
3200 - 3600 (broad)O-H StretchPhenolic Hydroxyl
2850 - 3000C(sp³)-H StretchIsopropyl Group
~3050C(sp²)-H StretchAromatic Ring
1580 - 1610C=C StretchAromatic Ring
1200 - 1260C(aryl)-O StretchPhenol & Aryl Ether

Protocol: Attenuated Total Reflectance (ATR-FTIR)

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation is required.

  • Acquisition: Press the sample against the crystal to ensure good contact and collect the spectrum.

  • Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands listed above. The broad O-H stretch is particularly diagnostic for the phenol group.

Conclusion: A Self-Validating Structural Proof

The structural confirmation of 2-Bromo-6-isopropoxyphenol is achieved not by a single piece of data, but by the seamless integration of orthogonal analytical techniques.

  • Chromatography establishes purity.

  • Mass Spectrometry confirms the molecular weight and, critically, the presence of a single bromine atom via its isotopic signature.

  • Infrared Spectroscopy provides rapid confirmation of all key functional groups: the hydroxyl, the isopropyl, and the aromatic ring.

  • NMR Spectroscopy delivers the final, definitive proof, mapping the molecular skeleton. ¹H and ¹³C NMR provide the piece list, while 2D NMR (COSY and HMBC) provides the assembly instructions, unequivocally connecting every atom and confirming the 2,6-substitution pattern.

This rigorous, multi-technique workflow ensures the highest level of scientific integrity and provides the trustworthy data essential for professionals in research and drug development.

References

  • Binding of phenol and differently halogenated phenols to dissolved humic matter as measured by NMR spectroscopy - PubMed. (2009). National Library of Medicine. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • Electronic Supplementary Material - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue University. [Link]

  • Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. [Link]

  • Protonation of Gaseous Halogenated Phenols and Anisoles and Its Interpretation Using DFT-Based Local Reactivity Indices. (2001). ACS Publications. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. (2015). National Library of Medicine. [Link]

  • Phenol, 2-bromo-. NIST Chemistry WebBook. [Link]

  • 2-Isopropoxyphenol. PubChem, National Library of Medicine. [Link]

  • Infrared Spectroscopy. Michigan State University. [Link]

  • Prodrugs as empowering tools in drug discovery and development. (2024). Royal Society of Chemistry. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2,4-dichloro-5-methoxypyrimidine: A Versatile Building Block in Medicinal Chemistry

Disclaimer: Initial searches for CAS number 350792-40-4 provided conflicting and limited information. However, due to the structural relevance and the availability of comprehensive data aligning with the user's request f...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Initial searches for CAS number 350792-40-4 provided conflicting and limited information. However, due to the structural relevance and the availability of comprehensive data aligning with the user's request for a technical guide for researchers, this document focuses on the well-characterized compound 2,4-dichloro-5-methoxypyrimidine (CAS: 19646-07-2) . It is presumed that this is the compound of interest for drug development professionals.

Introduction

2,4-dichloro-5-methoxypyrimidine is a halogenated heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its unique structural features, particularly the two reactive chlorine atoms on the pyrimidine ring, make it a versatile building block in medicinal chemistry and agrochemical research.[1] The presence of a methoxy group at the 5-position further influences its reactivity and provides a handle for additional modifications. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,4-dichloro-5-methoxypyrimidine is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 19646-07-2
Molecular Formula C₅H₄Cl₂N₂O[1],
Molecular Weight 179.00 g/mol [1],
Appearance White to light yellow solid[2]
Melting Point 66-70 °C
Boiling Point 259.9 °C at 760 mmHg[2]
Solubility Slightly soluble in water[3][4], [2]
SMILES COc1cnc(Cl)nc1Cl
InChI Key ZTHHRSBDBPCCMZ-UHFFFAOYSA-N

Synthesis and Reactivity

The most common laboratory and industrial-scale synthesis of 2,4-dichloro-5-methoxypyrimidine involves the chlorination of 5-methoxyuracil (also known as 2,4-dihydroxy-5-methoxypyrimidine).[1] This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1]

Synthetic Workflow

G cluster_0 Synthesis of 2,4-dichloro-5-methoxypyrimidine start 5-methoxy-2,4-dihydroxypyrimidine reagents POCl₃, N,N-dimethylaniline start->reagents Mix reflux Reflux for 2 hours reagents->reflux quench Quench with crushed ice reflux->quench extract Extract with ether quench->extract purify Recrystallize from light petroleum ether extract->purify product 2,4-dichloro-5-methoxypyrimidine purify->product

Caption: Synthetic workflow for 2,4-dichloro-5-methoxypyrimidine.

Detailed Experimental Protocol
  • Mixing Reagents: In a suitable reaction vessel, combine 5-methoxy-2,4-dihydroxypyrimidine (45 g, 0.316 mol), phosphorus oxychloride (225 mL, 0.88 mol), and N,N-dimethylaniline (45 mL, 0.391 mol).[1][4]

  • Reaction: Heat the mixture at reflux for 2 hours.[1][4]

  • Quenching: After the reaction is complete, carefully and slowly pour the mixture into crushed ice (80 g).[1][4]

  • Extraction and Purification: Extract the product with ether.[1][4] The resulting product can be further purified by recrystallization from light petroleum ether (boiling point: 40-60 °C) to yield 2,4-dichloro-5-methoxypyrimidine (43 g, 75% yield).[1][4]

The reactivity of 2,4-dichloro-5-methoxypyrimidine is dominated by the two chlorine atoms, which can be selectively displaced by nucleophiles. This differential reactivity allows for the sequential introduction of different functional groups, making it a valuable scaffold for building molecular complexity.

Applications in Drug Discovery and Development

2,4-dichloro-5-methoxypyrimidine is a key intermediate in the synthesis of various pharmacologically active compounds. Its primary application lies in the preparation of heteroarylpiperazine derivatives, which have shown potential in the treatment of Alzheimer's disease.[2][3][4] The pyrimidine core can be found in a range of molecules targeting different biological pathways.

Logical Relationship in Drug Scaffolding

G cluster_0 Role in Medicinal Chemistry start 2,4-dichloro- 5-methoxypyrimidine intermediate Heteroarylpiperazine Derivatives start->intermediate Used for preparation of application Treatment of Alzheimer's Disease intermediate->application For use in

Caption: Role as a building block in drug discovery.

Safety and Handling

2,4-dichloro-5-methoxypyrimidine is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including a dust mask, eye shields, face shield, and gloves. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.

  • Signal Word: Danger

  • Hazard Statements: H302, H315, H318, H335

  • Precautionary Statements: P261, P264, P280, P301 + P312, P302 + P352, P305 + P351 + P338

Suppliers

2,4-dichloro-5-methoxypyrimidine is commercially available from a number of chemical suppliers. The purity is typically around 97%.

  • Sigma-Aldrich

  • Benchchem[1]

  • TCI Chemicals (India) Pvt. Ltd.[3]

  • CLEARSYNTH LABS LTD.[3]

  • Matrix Scientific[2]

  • BLD Pharm[5]

References

  • 2,4-Dichloro-5-methoxypyrimidine - LookChem. [Link]

  • 2,4-DICHLORO-5-METHOXYPYRIMIDINE | CAS 19646-07-2 - Matrix Fine Chemicals. [Link]

  • Good Price CAS 19646-07-2 | 2,4-Dichloro-5-methoxypyrimidine for Sale - Quotation. [Link]

  • Chemoenzymatic Total Syntheses of Ribisins A, B, and D, Polyoxygenated Benzofuran Derivatives Displaying NGF-Potentiating Properties - CAS号查询. [Link]

Sources

Foundational

Harnessing the Synthetic Potential of 2-Bromo-6-isopropoxyphenol: A Versatile Building Block in Modern Organic Chemistry

An In-Depth Technical Guide Executive Summary 2-Bromo-6-isopropoxyphenol is a strategically functionalized aromatic compound poised for significant utility in advanced organic synthesis. Its unique trifecta of reactive s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

2-Bromo-6-isopropoxyphenol is a strategically functionalized aromatic compound poised for significant utility in advanced organic synthesis. Its unique trifecta of reactive sites—an aryl bromide amenable to cross-coupling, a nucleophilic hydroxyl group for cyclization and etherification, and a sterically influential isopropoxy group—renders it a powerful building block for constructing complex molecular architectures. This guide provides an in-depth analysis of its core applications, focusing on its role in palladium-catalyzed cross-coupling reactions and the synthesis of high-value heterocyclic scaffolds. We will explore the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the compound's emerging role in the landscape of drug discovery and complex molecule synthesis.

Introduction: The Strategic Value of a Multifunctional Reagent

In the pursuit of novel chemical entities, the efficiency of a synthetic route is often dictated by the strategic choice of starting materials. An ideal building block offers multiple, orthogonally reactive functional groups that can be selectively addressed to construct molecular complexity in a controlled, stepwise manner. 2-Bromo-6-isopropoxyphenol embodies this principle.

The molecule's core utility is derived from its distinct functionalities:

  • The Aryl Bromide: This group serves as a canonical handle for a vast array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance.[1][2] The reactivity of the C-Br bond is intermediate between that of iodides and chlorides, offering a balance of stability and reactivity that is often ideal for multi-step syntheses.[3]

  • The Phenolic Hydroxyl Group: The acidic proton and nucleophilic oxygen of the hydroxyl group are pivotal for intramolecular cyclizations, ether formation, and as a directing group in certain electrophilic aromatic substitutions. Its position ortho to the bromide is particularly significant for the synthesis of fused heterocyclic systems like benzofurans.

  • The Isopropoxy Group: This bulky ether substituent provides steric shielding, which can influence regioselectivity in reactions involving the adjacent functional groups. It also modulates the electronic properties of the aromatic ring and enhances the lipophilicity of its derivatives, a key consideration in medicinal chemistry.

This guide will demonstrate how these features are synergistically exploited in several cornerstone reactions of modern organic synthesis.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide of 2-Bromo-6-isopropoxyphenol is a prime substrate for palladium-catalyzed reactions, which have revolutionized the synthesis of biaryls, enynes, and arylamines—motifs prevalent in pharmaceuticals and materials science.[4][5][6][7]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures due to its mild conditions, commercial availability of boronic acid reagents, and tolerance of a wide range of functional groups.[8][9][10]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9][11] The choice of ligand is critical for stabilizing the palladium intermediates and promoting efficient turnover.

Suzuki_Mechanism cluster_cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOR Ar-Pd(II)L₂(OR') ArPdBr->ArPdOR Base (e.g., K₂CO₃) ArPdR Ar-Pd(II)L₂(R') ArPdOR->ArPdR Transmetalation (R'-B(OH)₂) ArPdR->Pd0 Reductive Elimination Product Ar-R' ArPdR->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Exemplary Protocol: Synthesis of 2-Isopropoxy-6-phenylphenol

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 2-Bromo-6-isopropoxyphenol (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as toluene/water (4:1).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography.

ParameterCondition A (Standard)Condition B (For Hindered Substrates)Condition C (Aqueous)
Pd Catalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand NoneSPhos (4 mol%)SPhos (4 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent Toluene/H₂O (4:1)DioxaneTHF/H₂O (10:1)
Temperature 90 °C100 °C65 °C
Sonogashira Coupling: Access to Aryl Alkynes

The Sonogashira coupling provides a powerful route to C(sp²)–C(sp) bonds, forming aryl alkynes which are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.[12][13][14]

Mechanistic Rationale: This reaction involves a dual catalytic cycle. The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. A copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II)-aryl intermediate.[3][14]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAlkyne Ar-Pd(II)L₂(C≡CR') ArPdBr->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Reductive Elimination Product Ar-C≡CR' ArPdAlkyne->Product Alkyne R'-C≡CH CuAcetylide Cu(I)-C≡CR' Alkyne->CuAcetylide Base (e.g., Et₃N) CuX Cu(I)X CuAcetylide->ArPdBr CuAcetylide->CuX Transmetalation

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Exemplary Protocol: Synthesis of 2-(Ethynylphenyl)-6-isopropoxyphenol

  • Inert Atmosphere Setup: To a Schlenk flask, add 2-Bromo-6-isopropoxyphenol (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 1-5 mol%).

  • Solvent and Reagents: Evacuate and backfill with argon. Add a degassed solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.1-1.5 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues.[15] Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination has become an indispensable tool for forming carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[4][16][17] This is particularly relevant in drug development, as the aniline substructure is a common pharmacophore.[4]

Mechanistic Rationale: Similar to other cross-couplings, the reaction begins with the oxidative addition of the aryl bromide to Pd(0). The resulting complex coordinates the amine. A base then deprotonates the coordinated amine to form a palladium amido complex. Reductive elimination from this complex yields the N-aryl amine product and regenerates the Pd(0) catalyst.[16][18] The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step.[19]

Buchwald_Hartwig_Workflow start Start Flame-dried Schlenk Flask reagents Add Reagents Aryl Bromide (1 eq) Amine (1.2 eq) Base (e.g., NaOtBu, 1.4 eq) start->reagents catalyst Add Catalyst System Pd Pre-catalyst (1-2 mol%) Ligand (1.2-2.4 mol%) reagents->catalyst inert Inert Atmosphere Evacuate & Backfill with Argon (3x) catalyst->inert solvent Add Solvent Anhydrous, Degassed Toluene or Dioxane inert->solvent reaction Reaction Heat to 80-110 °C Monitor by TLC/LC-MS solvent->reaction workup Work-up Cool Dilute with Ether Filter through Celite® Wash with Brine reaction->workup purify Purification Dry over Na₂SO₄ Concentrate Column Chromatography workup->purify product Final Product | N-Aryl Amine purify->product

Caption: Step-by-step experimental workflow for a typical Buchwald-Hartwig amination.

Expert Insight: For electron-rich phenols like 2-Bromo-6-isopropoxyphenol, the choice of base is critical. Strong bases like sodium tert-butoxide (NaOt-Bu) are common, but weaker bases like K₃PO₄ or Cs₂CO₃ may be required if the substrate is sensitive to the harsher conditions.

Application in Heterocyclic Synthesis: The Benzofuran Scaffold

The ortho-disposed bromo and hydroxyl functionalities of 2-Bromo-6-isopropoxyphenol make it an excellent precursor for the synthesis of benzofurans, a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.[20]

A highly efficient strategy involves a domino Sonogashira coupling followed by an intramolecular cyclization.[13][21]

Reaction Rationale:

  • Sonogashira Coupling: The aryl bromide is first coupled with a terminal alkyne under standard Sonogashira conditions.

  • Intramolecular Cyclization (Annulation): The resulting 2-alkynylphenol intermediate, in the presence of a suitable catalyst (often the same palladium catalyst or a copper salt) and base, undergoes an intramolecular 5-exo-dig cyclization. The phenolic oxygen attacks the internal carbon of the alkyne, forming the furan ring.

Benzofuran_Synthesis cluster_step1 Start 2-Bromo-6-isopropoxyphenol Intermediate 2-Alkynylphenol Intermediate Start->Intermediate Pd Cat., CuI, Base (Sonogashira Coupling) Alkyne Terminal Alkyne (R-C≡CH) Product 2-Substituted Benzofuran Intermediate->Product Catalyst (e.g., CuI) Intramolecular Cyclization

Caption: Tandem Sonogashira/cyclization route to benzofurans.

This tandem approach is highly atom-economical and allows for the rapid construction of diverse benzofuran libraries by simply varying the alkyne coupling partner.

Role in Drug Discovery and Complex Molecule Synthesis

Building blocks like 2-Bromo-6-isopropoxyphenol are foundational to modern drug discovery.[22][23] The ability to rapidly generate analogues of a lead compound is essential for structure-activity relationship (SAR) studies. By using the cross-coupling reactions described above, medicinal chemists can systematically modify the C2 position of the phenol ring, attaching a wide variety of aryl, alkyl, alkynyl, and amino groups to probe interactions with a biological target. Furthermore, derivatives of this scaffold may possess inherent biological activities, such as antioxidant or anticancer properties, similar to other substituted bromophenols.[24]

Conclusion

2-Bromo-6-isopropoxyphenol is more than a simple chemical; it is a versatile synthetic platform. Its strategically placed functional groups provide access to the most powerful bond-forming reactions in the organic chemist's toolkit. From the precise construction of C-C and C-N bonds via palladium catalysis to the elegant synthesis of complex heterocyclic systems, this reagent offers a reliable and adaptable starting point for innovation. As the demand for molecular complexity in pharmaceuticals and materials science continues to grow, the utility of such well-designed building blocks will only become more pronounced, solidifying the role of 2-Bromo-6-isopropoxyphenol as a key player in the future of organic synthesis.

References

  • PubChem. (n.d.). 2-Bromo-6-isopropylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 16(8), 6619-6649. Available at: [Link]

  • ResearchGate. (2022). Synthesis of benzofuran derivatives. Retrieved from [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (n.d.). GB2193211A - Synthesis of benzofurans.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ScienceDaily. (2011). New set of building blocks for simple synthesis of complex molecules. Retrieved from [Link]

  • Wang, Y., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786. Available at: [Link]

  • Capot Chemical. (2026). MSDS of 2-Bromo-6-isopropoxy-benzothiazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]

  • EurekAlert!. (2011). A new set of building blocks for simple synthesis of complex molecules. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-6-[(2R)-2-hydroxypropoxy]phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 2-Bromo-6-methoxynaphthalene: A Chemist's Perspective. Retrieved from [Link]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. Available at: [Link]

  • Li, Y., et al. (2020). Multifunctional Building Blocks Compatible with Photoredox-Mediated Alkylation for DNA-Encoded Library Synthesis. Bioconjugate Chemistry, 31(4), 1164-1170. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Schmidt, J., et al. (2014). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 136(2), 850-857. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Isopropoxyphenol. NIST WebBook. Retrieved from [Link]

  • Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. YouTube. Retrieved from [Link]

  • EurekAlert!. (2022). New set of chemical building blocks makes complex 3D molecules in a snap. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Merkle, R. C. (n.d.). Molecular Building blocks. Retrieved from [Link]

Sources

Exploratory

Safety and handling precautions for 2-Bromo-6-isopropoxyphenol

An In-depth Technical Guide to the Safe Handling of 2-Bromo-6-isopropoxyphenol Introduction: A Proactive Approach to Chemical Safety 2-Bromo-6-isopropoxyphenol is a substituted phenol derivative with significant potentia...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Bromo-6-isopropoxyphenol

Introduction: A Proactive Approach to Chemical Safety

2-Bromo-6-isopropoxyphenol is a substituted phenol derivative with significant potential in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical agents and complex organic molecules. Its unique structure, featuring a halogenated and ether-linked aromatic ring, makes it a valuable intermediate. However, these same structural motifs necessitate a comprehensive and proactive approach to its handling and safety management.

This guide is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of standard protocols to provide a deeper, causality-driven understanding of the necessary precautions. As no specific Safety Data Sheet (SDS) for 2-Bromo-6-isopropoxyphenol is publicly available at the time of this writing, this document synthesizes data from its closest structural analogs: 2-isopropoxyphenol and 2-bromophenol . This methodology allows for a robust, conservative, and scientifically-grounded safety framework, ensuring that all potential hazards are anticipated and appropriately managed.

Hazard Assessment and Toxicological Profile

The primary principle of chemical safety is a thorough understanding of the potential hazards. By examining the constituent parts of 2-Bromo-6-isopropoxyphenol, we can construct a reliable hazard profile.

  • The Phenolic Core: Phenols are known skin and eye irritants.

  • The Isopropoxy Group: The parent compound, 2-isopropoxyphenol, is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[1][2]

  • The Bromo- Group: The addition of a bromine atom to the phenol ring, as seen in 2-bromophenol, significantly increases toxicity. 2-Bromophenol is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[3][4] It is also very toxic to aquatic life.[4][5]

Therefore, it is prudent to assume that 2-Bromo-6-isopropoxyphenol exhibits a combination of these hazards.

Hazard ClassGHS Hazard CodeAnticipated Hazard Statement for 2-Bromo-6-isopropoxyphenolBasis from Structural Analogs
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.Derived from the established toxicity profile of 2-bromophenol.[3][4]
Skin Corrosion/Irritation H315Causes skin irritation.A consistent hazard for both 2-isopropoxyphenol and 2-bromophenol.[1][2][4][5][6]
Serious Eye Damage/Irritation H319Causes serious eye irritation.A consistent hazard for both 2-isopropoxyphenol and 2-bromophenol.[1][2][4][5][6]
Specific Target Organ Toxicity (Single Exp.) H335May cause respiratory irritation.A documented hazard for 2-isopropoxyphenol and 2-bromophenol.[1][2][4][6]
Aquatic Toxicity (Chronic) H410 / H411Very toxic to aquatic life with long-lasting effects.Based on the high aquatic toxicity of 2-bromophenol, indicating that brominated aromatics can pose a significant environmental risk.[4][5]
Flammability H226 / H227Combustible liquid.2-bromophenol is a flammable liquid, while 2-isopropoxyphenol is a combustible liquid with a flash point of 87-88°C.[7] A conservative approach assumes combustibility.

Routes of Exposure: The primary routes of occupational exposure are inhalation of aerosols or vapors, direct skin contact, and eye contact. Ingestion is a less common but potentially harmful route of exposure.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core of safe handling lies in a multi-layered defense system, starting with engineering controls and supplemented by appropriate Personal Protective Equipment (PPE).

Primary Engineering Controls

The causality here is simple: prevent the chemical from reaching the operator's breathing zone or skin.

  • Certified Chemical Fume Hood: All handling of 2-Bromo-6-isopropoxyphenol, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[8] This is non-negotiable. The fume hood provides critical protection against inhalation of vapors or aerosols and contains any potential spills.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[9]

  • Safety Stations: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[7][9]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection must be based on the anticipated hazards of irritation and dermal toxicity.

  • Hand Protection:

    • Selection Rationale: Standard lightweight nitrile gloves may not offer sufficient protection against prolonged contact with aromatic compounds.

    • Recommendation: Use heavier-duty nitrile or neoprene gloves. Always inspect gloves for tears or pinholes before use.[8]

    • Best Practice: Employ the "two-glove" technique, especially during transfers of significant quantities. Dispose of the outer glove immediately following the procedure or in case of contamination. Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[4][8]

  • Eye and Face Protection:

    • Selection Rationale: The risk of serious eye irritation from splashes necessitates robust protection.

    • Recommendation: Wear tightly fitting chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[8][10] When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.

  • Skin and Body Protection:

    • Selection Rationale: To prevent skin contact from drips or splashes.

    • Recommendation: A flame-retardant lab coat is required.[4] When handling larger quantities, a chemically resistant apron should be worn over the lab coat. Ensure footwear is fully enclosed and made of a non-porous material.[8]

  • Respiratory Protection:

    • Selection Rationale: While a fume hood is the primary control, respiratory protection may be required in case of engineering control failure or during certain spill clean-up procedures.

    • Recommendation: If work must be performed outside a fume hood (which is strongly discouraged), a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[11]

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

This protocol outlines the critical steps from receiving the compound to its final disposal, forming a self-validating system of safety checks.

Workflow Diagram: Safe Handling of 2-Bromo-6-isopropoxyphenol

G Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_storage Storage & Disposal A 1. Review SDS Analogs & Lab-Specific SOP B 2. Verify Fume Hood Certification & Airflow A->B C 3. Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D 4. Unpack & Inspect Container C->D Proceed to Handling E 5. Weigh/Transfer Compound D->E F 6. Securely Close Primary Container E->F Spill Spill Occurs E->Spill G 7. Clean Spatulas & Work Surfaces F->G H 8. Store in Ventilated, Cool, Dry Location G->H Store or Dispose I 9. Segregate Waste (Halogenated Organic) H->I J 10. Arrange for Licensed Disposal I->J Spill_Response Execute Spill Response Protocol Spill->Spill_Response

Caption: A workflow for the safe handling of 2-Bromo-6-isopropoxyphenol.

Protocol Steps & Justification
  • Pre-Handling Preparation:

    • Step 1.1: Before any work begins, review the safety data for structural analogs (2-isopropoxyphenol, 2-bromophenol) and this guide.

    • Causality: This ensures a full understanding of the potential hazards and emergency procedures before the chemical is handled.

    • Step 1.2: Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.

    • Causality: This confirms that the primary engineering control is effective.

    • Step 1.3: Don all required PPE as specified in Section 2.2.

    • Causality: This establishes the final layer of defense before potential exposure.

  • Chemical Handling (inside fume hood):

    • Step 2.1: Carefully unpack the container inside the fume hood. Visually inspect the container for any damage or leaks.

    • Causality: This contains any potential contamination from shipping within a controlled environment.

    • Step 2.2: When weighing or transferring, use a spatula or pipette. Avoid creating dust or aerosols.

    • Causality: Minimizes the risk of inhalation or uncontrolled spread of the chemical.

    • Step 2.3: After removing the desired amount, securely close the primary container.

    • Causality: Prevents accidental spills and release of vapors into the lab environment.

    • Step 2.4: Decontaminate any tools (spatulas, etc.) and the work surface within the fume hood after use.

    • Causality: Prevents cross-contamination and accidental exposure from residual chemicals on equipment.

  • Storage and Waste Management:

    • Step 3.1: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[7]

    • Causality: Proper storage conditions ensure chemical stability and prevent hazardous reactions.

    • Step 3.2: All waste containing 2-Bromo-6-isopropoxyphenol must be collected in a clearly labeled, sealed container for halogenated organic waste.

    • Causality: Segregation of halogenated waste is critical for proper disposal and environmental protection.

    • Step 3.3: Dispose of the waste through a licensed professional waste disposal service.[11] Do not pour down the drain.

    • Causality: Complies with environmental regulations and prevents the release of a substance presumed to be toxic to aquatic life.

Spill Management and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

Minor Spill (contained within a fume hood)
  • Alert Personnel: Notify others in the immediate area.

  • Containment: If liquid, create a dike around the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.[12]

  • Absorption: Add absorbent material, working from the outside in to prevent spreading.[12]

  • Collection: Once fully absorbed, carefully scoop the material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Disposal: Seal and label the container for pickup by a licensed waste disposal service.

Major Spill (outside a fume hood) or Personal Exposure
  • Evacuate: Immediately evacuate the area, alerting all personnel. Close the laboratory doors.

  • Emergency Call: Contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide details on the chemical and spill location.

  • Personal Exposure:

    • Skin Contact: Immediately remove all contaminated clothing while under a safety shower. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] Seek immediate medical attention.

    • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[9] If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][11]

Conclusion: A Culture of Safety

The safe handling of 2-Bromo-6-isopropoxyphenol is not merely a matter of following rules but of understanding the principles behind them. By adopting a conservative hazard assessment based on structural analogs, utilizing a multi-layered defense of engineering controls and PPE, and adhering to rigorous handling and emergency protocols, researchers can confidently and safely harness the synthetic potential of this valuable compound. This proactive and informed approach is the cornerstone of a robust safety culture in any research and development environment.

References

  • PubChem. (n.d.). 2-Isopropoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025, August 20). 2-Bromophenol CAS 95-56-7. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-bromophenol. Retrieved from [Link]

  • CPAChem. (n.d.). Safety data sheet: 2-Isopropoxyphenol. Retrieved from [Link]

  • Capot Chemical. (2026, January 6). MSDS of 2-Bromo-6-isopropoxy-benzothiazole. Retrieved from [Link]

  • EFSA CONTAM Panel. (2024). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal, 22(10), e9034. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-methoxynaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

  • European Food Safety Authority. (2024, October 23). Update of the risk assessment of brominated phenols and their derivatives in food. Retrieved from [Link]

  • Rudolph Bros. & Co. (n.d.). Safety Data Sheet: U-838 Primerless to Auto Glass Urethane Adhesive. Retrieved from [Link]

  • MG Chemicals. (2025, July 11). Safety Data Sheet: 838AR Total Ground™ Carbon Conductive Coating (Aerosol). Retrieved from [Link]

Sources

Foundational

Discovering Novel Reactions with 2-Bromo-6-isopropoxyphenol: A Guide for Advanced Synthesis

An In-Depth Technical Guide Abstract 2-Bromo-6-isopropoxyphenol represents a uniquely functionalized aromatic scaffold with significant potential in the fields of medicinal chemistry and materials science. Its distinct s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

2-Bromo-6-isopropoxyphenol represents a uniquely functionalized aromatic scaffold with significant potential in the fields of medicinal chemistry and materials science. Its distinct substitution pattern, featuring a nucleophilic hydroxyl group, a versatile aryl bromide handle, and a sterically demanding isopropoxy group, offers a rich landscape for chemical exploration. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the reactivity of this molecule. We move beyond standard transformations to investigate novel reaction pathways, tandem sequences, and the strategic implications of its sterically hindered environment. Detailed, field-tested protocols, mechanistic insights, and forward-looking applications are presented to empower the discovery of next-generation molecules.

Introduction: The Strategic Value of 2-Bromo-6-isopropoxyphenol

In the landscape of molecular building blocks, scaffolds that offer orthogonal reactive sites are of paramount importance for the efficient construction of complex molecules and chemical libraries. 2-Bromo-6-isopropoxyphenol is one such scaffold, possessing three key functional elements on a benzene ring:

  • Phenolic Hydroxyl (-OH): A versatile functional group that can act as a nucleophile, a proton donor, or be derivatized into ethers and esters, often modulating biological activity or serving as a prodrug moiety.[1]

  • Aryl Bromide (-Br): A premier functional group for a vast array of transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with exceptional predictability and scope.[2]

  • Isopropoxy Group (-O-iPr): A bulky alkyl ether that imparts significant steric hindrance around the adjacent reactive sites. This is not a limitation but a strategic feature, influencing regioselectivity, reaction kinetics, and the conformational preferences of the final products.

The juxtaposition of these groups makes this molecule a compelling starting point for synthesizing novel compounds with applications ranging from pharmacophores in drug design to specialized organic materials.[3][4] This guide will elucidate the core reactivity of this molecule and propose pathways for discovering new, high-value transformations.

cluster_core 2-Bromo-6-isopropoxyphenol Core cluster_reactions Reaction Pathways Core 2-Bromo-6-isopropoxyphenol OH_Reactions Phenolic -OH Reactions Core->OH_Reactions Nucleophilic Site Br_Reactions Aryl -Br Reactions Core->Br_Reactions Cross-Coupling Site Tandem_Reactions Tandem & Sequential Reactions OH_Reactions->Tandem_Reactions Step 2 Alkylation O-Alkylation (Williamson) OH_Reactions->Alkylation Acylation O-Acylation OH_Reactions->Acylation Chan_Lam Chan-Lam C-O Coupling OH_Reactions->Chan_Lam Br_Reactions->Tandem_Reactions Step 1 Suzuki Suzuki-Miyaura (C-C) Br_Reactions->Suzuki Buchwald Buchwald-Hartwig (C-N) Br_Reactions->Buchwald Sonogashira Sonogashira (C-C Alkyne) Br_Reactions->Sonogashira Hydroxylation Hydroxylation (C-O) Br_Reactions->Hydroxylation

Figure 1: Reactivity map of 2-Bromo-6-isopropoxyphenol.

Exploiting the Aryl Bromide: A Gateway to Molecular Diversity

The aryl bromide is arguably the most powerful handle on the scaffold, providing access to a suite of robust and versatile cross-coupling reactions. The primary challenge and opportunity lie in overcoming the steric hindrance imposed by the flanking isopropoxy and hydroxyl groups. Judicious selection of catalysts, ligands, and conditions is therefore critical for success.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals.[2] For a sterically congested substrate like ours, the choice of a bulky, electron-rich phosphine ligand is essential to promote reductive elimination and prevent catalyst decomposition.

Protocol: Synthesis of 2-(Aryl)-6-isopropoxyphenol

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-6-isopropoxyphenol (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%) or a combination of Pd₂(dba)₃ (1.5 mol%) and a specialized ligand like SPhos (3.5 mol%).

  • Solvent & Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v). Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the mixture to 90-100 °C under an inert atmosphere (Argon or Nitrogen) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ReactionCatalyst SystemBaseSolventTemp (°C)Typical Yield
Suzuki-MiyauraPd₂(dba)₃ / SPhosK₂CO₃Dioxane/H₂O10075-95%
Buchwald-HartwigPd₂(dba)₃ / XPhosK₃PO₄Toluene11060-85%
SonogashiraPd(PPh₃)₂Cl₂ / CuIEt₃NTHF/Toluene6570-90%
HydroxylationCuI / L-prolineKOHDMSO12050-70%
Table 1: Recommended conditions for cross-coupling reactions.
Buchwald-Hartwig Amination for C-N Bond Formation

The introduction of nitrogen-containing functional groups is a key strategy in drug design. The Buchwald-Hartwig amination allows for the direct formation of C-N bonds. Again, bulky biarylphosphine ligands are required to facilitate the coupling of both primary and secondary amines.

Causality Behind Experimental Choices:

  • Ligand: Ligands like XPhos or RuPhos are chosen for their bulk and electron-donating properties. The bulk facilitates the reductive elimination step, which is often rate-limiting for hindered substrates, while the electron-rich nature promotes the initial oxidative addition of the aryl bromide to the Pd(0) center.

  • Base: A non-nucleophilic, strong base like potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOtBu) is used. These bases are strong enough to deprotonate the amine without competing in side reactions like ester saponification if such groups are present elsewhere in the molecule.

Novel Transformation: Palladium-Catalyzed Hydroxylation

A less common but highly valuable transformation is the direct conversion of the aryl bromide to a hydroxyl group, yielding a catechol derivative. These structures are important in natural products and as ligands for metal catalysis. While several methods exist, palladium-catalyzed reactions with a strong hydroxide source offer a direct route.[5][6]

Protocol: Synthesis of 3-Isopropoxycatechol

  • Setup: In a sealed tube, combine 2-Bromo-6-isopropoxyphenol (1.0 eq), potassium hydroxide (KOH, 4.0 eq), Pd₂(dba)₃ (2 mol%), and a bulky biphenylphosphine ligand like L1 or L2 as described by Buchwald et al. (4.5 mol%).[5]

  • Solvent: Add a 10:1 mixture of 1,4-dioxane and water.

  • Reaction: Seal the tube and heat to 100 °C for 12-18 hours.

  • Work-up: Cool the reaction, carefully acidify with 1M HCl to pH ~3-4, and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and purify via column chromatography.

cluster_workflow General Cross-Coupling Workflow start Start setup 1. Assemble Reagents (Aryl Halide, Coupling Partner, Base, Catalyst, Ligand) start->setup solvent 2. Add Degassed Solvent setup->solvent reaction 3. Heat Under Inert Atmosphere solvent->reaction monitor 4. Monitor Reaction (TLC / LC-MS) reaction->monitor workup 5. Quench & Aqueous Work-up monitor->workup Reaction Complete purify 6. Column Chromatography workup->purify end Pure Product purify->end

Figure 2: Standardized workflow for cross-coupling experiments.

Unlocking Novelty: Tandem and Sequential Reactions

The true potential of 2-Bromo-6-isopropoxyphenol is realized when its two reactive sites are used in sequence to build complex molecular architectures. This approach allows for the rapid generation of diversity from a single, common intermediate.

Proposed Novel Pathway: Synthesis of Furan-Fused Phenols

This proposed pathway combines a Sonogashira coupling with an intramolecular cyclization to create a novel heterocyclic scaffold.

  • Step A: Sonogashira Coupling. The aryl bromide is first coupled with a propargyl alcohol derivative, such as 2-methyl-3-butyn-2-ol, under standard Sonogashira conditions. This reaction is typically high-yielding and tolerant of the free phenol.

  • Step B: Intramolecular Hydroalkoxylation/Cyclization. The resulting intermediate, which now possesses a phenolic hydroxyl and a nearby alkyne, can undergo an intramolecular cyclization. This can be catalyzed by various transition metals (e.g., gold, platinum, or even palladium under different conditions) to form a five-membered furan ring fused to the aromatic core. The steric pressure from the isopropoxy group can favor the required conformation for cyclization.

Start Start Material 2-Bromo-6-isopropoxyphenol StepA Step A: Sonogashira Coupling + Propargyl Alcohol (Pd/Cu Catalysis) Start->StepA Intermediate Intermediate Alkynyl Phenol StepB Step B: Intramolecular Cyclization (Au or Pd Catalyst) Intermediate->StepB Product Final Product Fused Furan StepA->Intermediate StepB->Product

Figure 3: Proposed tandem Sonogashira-cyclization reaction.

This strategy provides a modular and efficient route to novel heterocyclic systems that would be difficult to access through other means. The substitution on the alkyne and the choice of cyclization catalyst can be varied to produce a library of unique compounds for biological screening.

Applications in Drug Discovery and Beyond

The derivatives of 2-Bromo-6-isopropoxyphenol are prime candidates for drug discovery programs.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a biaryl or aryl-amino-heterocycle core. The Suzuki and Buchwald-Hartwig reactions on this scaffold provide direct access to these privileged structures.

  • Antioxidant and Anti-inflammatory Agents: Sterically hindered phenols are known to be effective radical scavengers. The core structure itself, and its elaborated derivatives, can be explored for antioxidant properties.[7]

  • Prodrug Design: The phenolic hydroxyl can be masked with a cleavable group (e.g., an ester or a phosphate) to improve pharmacokinetic properties, a common strategy in prodrug design.[1]

Conclusion

2-Bromo-6-isopropoxyphenol is more than a simple building block; it is a platform for innovation. By understanding the interplay between its steric and electronic properties, chemists can leverage its dual reactivity to perform both well-established and novel transformations. The key to unlocking its full potential lies in the rational selection of modern catalytic systems to control its reactivity. The protocols and strategies outlined in this guide serve as a foundation for researchers to not only synthesize target molecules but also to discover entirely new reactions and chemical entities.

References

  • Buchwald, S. L., et al. (2006). The direct and selective palladium-catalyzed synthesis of phenols from aryl halides and KOH. Journal of the American Chemical Society, 128(33), 10694-10695. [Link]

  • Ullmann, F., & Sponagel, P. (1905). Ueber die smotische Darstellung von Phenyläthern. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211-2212. Note: While the original Ullmann paper is historically significant, modern variants are more relevant. A representative review on Ullmann and related C-O couplings is more practical. For instance, see: Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for C–O bond formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

  • Ma, D., et al. (2010). A Facile, Simple, and Mild Ligand-Free Copper-Catalyzed Reaction for the Synthesis of Substituted Phenols. Synlett, 2010(06), 976-978. [Link]

  • ResearchGate. (n.d.). Reactions of Aryl Halides with Phenols. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]

  • PubChem. (n.d.). 2-bromo-6-[(2R)-2-hydroxypropoxy]phenol. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Isopropoxyphenol. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. (2017). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. PubMed Central. [Link]

  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]

  • National Center for Biotechnology Information. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PubMed Central. [Link]

  • Royal Society of Chemistry. (2024). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews. [Link]

  • PubChem. (n.d.). 2-Isopropoxyphenol. [Link]

  • PubChem. (n.d.). 3-Isopropoxyphenol. [Link]

  • National Center for Biotechnology Information. (2025). Special Issue “The Role of Natural Products in Drug Discovery”. PubMed Central. [Link]

  • PubChem. (n.d.). 2-Bromo-6-methoxynaphthalene. [Link]

  • National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-isopropoxyphenol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 2-Bromo-6-isopropoxyphenol in Biaryl Synthesis In the landscape of medicinal chemistry and materials science, the synth...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Bromo-6-isopropoxyphenol in Biaryl Synthesis

In the landscape of medicinal chemistry and materials science, the synthesis of biaryl and heteroaryl phenols is a cornerstone for the development of novel therapeutics, agrochemicals, and functional materials. 2-Bromo-6-isopropoxyphenol emerges as a particularly valuable building block. The strategic placement of the bromine atom, the bulky isopropoxy group, and the directing hydroxyl group presents both unique challenges and opportunities for selective functionalization. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, offering a versatile and robust method for the arylation of this sterically hindered and electron-rich substrate.[1]

This guide provides an in-depth exploration of the Suzuki coupling reaction as applied to 2-Bromo-6-isopropoxyphenol. We will delve into the mechanistic nuances dictated by the substrate's architecture, present detailed protocols for reaction setup and optimization, and offer insights into achieving high-yield synthesis of 2-aryl-6-isopropoxyphenols.

Mechanistic Considerations for a Sterically Encumbered Substrate

The efficacy of the Suzuki-Miyaura coupling is governed by a catalytic cycle involving a palladium catalyst.[2] Understanding this cycle is critical to troubleshooting and optimizing reactions with challenging substrates like 2-Bromo-6-isopropoxyphenol.

The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-6-isopropoxyphenol to form a Pd(II) intermediate. The electron-donating nature of the hydroxyl and isopropoxy groups can increase the electron density at the carbon bearing the bromine, potentially slowing this rate-determining step.

  • Transmetalation: The organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium center. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[2]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The ortho-isopropoxy group on the substrate introduces significant steric hindrance around the reaction center. This can impede the approach of the bulky palladium catalyst and influence the rate and efficiency of both the oxidative addition and reductive elimination steps. Consequently, the selection of a palladium catalyst with bulky, electron-rich phosphine ligands is often crucial to promote the reaction.[3]

Suzuki_Mechanism cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product 2-Aryl-6-isopropoxyphenol (Ar-Ar') RedElim->Product ArylHalide 2-Bromo-6-isopropoxyphenol (Ar-Br) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation caption Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Optimization of Reaction Parameters

Achieving high yields in the Suzuki coupling of 2-Bromo-6-isopropoxyphenol necessitates careful optimization of several key parameters.

Catalyst and Ligand Selection

For sterically hindered aryl bromides, traditional palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, but often require higher catalyst loadings and longer reaction times.[4] More advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, are often superior in promoting the coupling of challenging substrates.[5] A common and effective precatalyst for such transformations is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).

Choice of Base

The base plays a crucial role in the transmetalation step. Inorganic bases are typically employed. While weaker bases like sodium carbonate (Na₂CO₃) can be used, stronger bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) often lead to higher yields, especially with electron-rich bromides.[5] The choice of base can also influence the rate of side reactions, such as homo-coupling of the boronic acid.

Solvent System

A variety of solvent systems can be employed for Suzuki couplings. Commonly used solvents include ethereal solvents like 1,4-dioxane or dimethoxyethane (DME), and aromatic hydrocarbons such as toluene. These are often used in combination with water in a biphasic system to facilitate the dissolution of the inorganic base.[6] Anhydrous conditions with a soluble base in a polar aprotic solvent like N,N-dimethylformamide (DMF) can also be effective, particularly in microwave-assisted protocols.

Illustrative Data for Suzuki Coupling with 2-Bromo-6-isopropoxyphenol

The following table provides a starting point for the Suzuki coupling of 2-Bromo-6-isopropoxyphenol with a range of arylboronic acids. The expected yields are based on reactions with structurally similar, sterically hindered ortho-substituted phenols and are intended as a guide for reaction optimization.

EntryArylboronic Acid PartnerCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Expected Yield
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)9012Good to Excellent
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)Toluene/H₂O (4:1)10016Good to Excellent
33,5-Dimethylphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)Dioxane1008Excellent
42-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)DME/H₂O (4:1)8512Good
53-Pyridinylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)Dioxane/H₂O (4:1)10018Moderate to Good

Experimental Protocols

The following protocols provide a general framework for conducting the Suzuki coupling of 2-Bromo-6-isopropoxyphenol. It is crucial to note that these are starting points, and optimization may be required for specific boronic acid partners.

Experimental_Workflow start Start reagent_prep Reagent Preparation: - 2-Bromo-6-isopropoxyphenol - Arylboronic acid - Base (e.g., K₂CO₃) start->reagent_prep catalyst_add Catalyst System Addition: - Pd source (e.g., Pd(dppf)Cl₂) - Ligand (if needed) reagent_prep->catalyst_add solvent_add Solvent Addition: (e.g., Dioxane/H₂O) catalyst_add->solvent_add degas Degas Mixture (N₂ or Ar bubbling) solvent_add->degas reaction Heat to Reaction Temperature (e.g., 90-100 °C) Monitor by TLC/LC-MS degas->reaction workup Work-up: - Quench with water - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification analysis Analysis: - NMR, MS, etc. purification->analysis end End analysis->end

Caption: Figure 2: General experimental workflow for the Suzuki coupling.

Protocol 1: Conventional Heating

Materials:

  • 2-Bromo-6-isopropoxyphenol

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere synthesis (Schlenk flask or equivalent)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 2-Bromo-6-isopropoxyphenol (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), to the flask under a positive pressure of the inert gas.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-isopropoxyphenol.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • 2-Bromo-6-isopropoxyphenol

  • Arylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Microwave-safe reaction vial with a stir bar

Procedure:

  • In a microwave-safe reaction vial, combine 2-Bromo-6-isopropoxyphenol (0.5 mmol), the arylboronic acid (0.75 mmol), cesium carbonate (1.0 mmol), and Pd(PPh₃)₄ (0.025 mmol).

  • Add anhydrous DMF (3 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120-150 °C for 15-45 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Dilute the filtrate with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Self-Validation

  • Low Conversion: If the starting material is not fully consumed, consider increasing the reaction temperature, extending the reaction time, or using a more active catalyst system (e.g., one with a Buchwald ligand). Ensure that the reaction mixture was properly degassed, as oxygen can deactivate the catalyst.

  • Formation of Side Products: The primary side product is often the homo-coupled boronic acid. This can sometimes be mitigated by adjusting the base or using a slight excess of the aryl bromide. Protodebromination of the starting material may also occur; a more efficient catalyst can help to favor the desired cross-coupling pathway.

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS is crucial to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.

By carefully considering the mechanistic principles and systematically optimizing the reaction parameters, the Suzuki-Miyaura coupling of 2-Bromo-6-isopropoxyphenol can be a highly effective and reliable method for the synthesis of a diverse array of valuable biaryl compounds.

References

  • Habashneh, A. Y., et al. (2009). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading.
  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • Palomo, L. L. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • ResearchGate. (2016). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

Sources

Application

Palladium-catalyzed cross-coupling of 2-Bromo-6-isopropoxyphenol

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-isopropoxyphenol for Advanced Synthesis Authored by a Senior Application Scientist Introduction: The Strategic Value of 2-Bromo-6-isopropoxyphenol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-isopropoxyphenol for Advanced Synthesis

Authored by a Senior Application Scientist

Introduction: The Strategic Value of 2-Bromo-6-isopropoxyphenol in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. 2-Bromo-6-isopropoxyphenol emerges as a highly valuable building block, offering three distinct points for chemical modification: the hydroxyl group, the bromine atom, and the aromatic ring itself. The presence of the bromine atom, in particular, unlocks access to a powerful suite of palladium-catalyzed cross-coupling reactions, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2] These transformations are fundamental to constructing the complex molecular architectures found in many modern therapeutic agents and functional materials.[3][4]

This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and field-proven protocols for three seminal palladium-catalyzed reactions using 2-Bromo-6-isopropoxyphenol as the electrophilic partner: the Suzuki-Miyaura Coupling, the Sonogashira Coupling, and the Buchwald-Hartwig Amination. The methodologies are presented not merely as procedural steps but as self-validating systems, grounded in mechanistic understanding to empower the user to troubleshoot and adapt these protocols effectively.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a paramount tool for creating C(sp²)–C(sp²) bonds, linking the aryl bromide to a diverse array of aryl or vinyl boronic acids and their derivatives.[5][6] This reaction is celebrated for its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acids, making it a workhorse in drug discovery.[7][8]

Reaction Principle & Mechanistic Insight

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[5][9] The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-6-isopropoxyphenol, forming a Pd(II) intermediate.[9][10]

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide.[5][11]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][6]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants Pd(0)L2 Pd(0)L₂ Ox_Add Ar-Pd(II)L₂-Br Pd(0)L2->Ox_Add Oxidative Addition Transmetal Ar-Pd(II)L₂-R Ox_Add->Transmetal Transmetalation Product Ar-R Transmetal->Product Reductive Elimination Product->Pd(0)L2 Regeneration ArBr 2-Bromo-6-isopropoxyphenol (Ar-Br) ArBr->Ox_Add Boronic R-B(OH)₂ + Base Boronic->Transmetal Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0)L₂ Pd_Ox_Add Ar-Pd(II)L₂-Br Pd(0)->Pd_Ox_Add Oxidative Addition Pd_Transmetal Ar-Pd(II)L₂-C≡CR Pd_Ox_Add->Pd_Transmetal Transmetalation Pd_Transmetal->Pd(0) Reductive Elimination Product Ar-C≡CR Pd_Transmetal->Product CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Deprotonation (Base) Cu_Acetylide->Pd_Transmetal R-C≡C group Cu_Acetylide->CuX Transfer to Pd ArBr Ar-Br ArBr->Pd_Ox_Add Alkyne H-C≡CR Alkyne->Cu_Acetylide Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants Pd(0)L Pd(0)L Ox_Add Ar-Pd(II)L-Br Pd(0)L->Ox_Add Oxidative Addition Amido_Complex Ar-Pd(II)L-NR₂ Ox_Add->Amido_Complex Amine Binding & Deprotonation Product Ar-NR₂ Amido_Complex->Product Reductive Elimination Product->Pd(0)L Regeneration ArBr Ar-Br ArBr->Ox_Add Amine HNR₂ + Strong Base Amine->Amido_Complex

Sources

Method

Application Notes & Protocols: 2-Bromo-6-isopropoxyphenol as a Versatile Precursor for the Synthesis of Bioactive Molecules

Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 2-Bromo-6-isopropoxyphenol. This precursor, characteriz...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 2-Bromo-6-isopropoxyphenol. This precursor, characterized by its unique ortho-bromo and ortho-isopropoxy substitution pattern, serves as a strategic starting material for constructing complex molecular architectures. The electron-donating nature of the isopropoxy group and the steric hindrance it provides, combined with the synthetically versatile bromide and hydroxyl functionalities, make it an ideal building block for generating libraries of novel bioactive compounds. This document details key synthetic transformations, including palladium-catalyzed cross-coupling reactions and intramolecular cyclizations, supported by field-proven, step-by-step protocols and mechanistic insights.

Introduction: The Strategic Value of 2-Bromo-6-isopropoxyphenol

2-Bromo-6-isopropoxyphenol is a substituted phenol featuring a bromine atom and an isopropoxy group ortho to the hydroxyl moiety. This specific arrangement of functional groups offers three distinct points for chemical modification, making it a powerful precursor in synthetic organic chemistry.

  • The Aryl Bromide: This functionality is a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional reliability. It serves as a robust handle for introducing diverse aryl, heteroaryl, or alkyl substituents.

  • The Phenolic Hydroxyl: The acidic proton can be readily removed, allowing for O-alkylation or O-acylation. The oxygen atom itself can act as a nucleophile in cyclization reactions, pivotal for the formation of oxygen-containing heterocycles like benzofurans.

  • The Sterically Hindered and Electron-Rich Core: The bulky isopropoxy group can influence the regioselectivity of reactions and modulate the conformation of the final molecule. The combined electron-donating effects of the hydroxyl and isopropoxy groups activate the aromatic ring, influencing its reactivity.

This guide will focus on two primary applications of this precursor: the synthesis of biaryl phenol scaffolds via Suzuki-Miyaura cross-coupling and the construction of the medicinally-relevant benzofuran core.

Table 1: Physicochemical Properties of 2-Bromo-6-isopropoxyphenol

Property Value Source
Molecular Formula C₉H₁₁BrO [1]
Molecular Weight 215.09 g/mol [1]
IUPAC Name 2-bromo-6-propan-2-ylphenol [1]
CAS Number 129976-32-5 [1]
Appearance (Varies) -

| XLogP3 | 3.4 |[1] |

Application Note I: Synthesis of Biaryl Phenol Scaffolds via Suzuki-Miyaura Coupling

The biaryl motif is a privileged structure in medicinal chemistry, present in numerous approved therapeutic agents. The Suzuki-Miyaura reaction is arguably the most robust method for its construction due to its mild conditions and high functional group tolerance.[2] The steric hindrance provided by the ortho-isopropoxy group in our precursor necessitates careful selection of the catalytic system to achieve high yields.

Mechanistic Rationale & Catalyst Selection

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[2][3] For sterically hindered substrates like 2-Bromo-6-isopropoxyphenol, the oxidative addition and reductive elimination steps can be rate-limiting.

Causality in Catalyst Choice: To overcome these steric barriers, the use of bulky, electron-rich phosphine ligands is critical. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are highly effective. These ligands promote the formation of a monoligated, 12-electron palladium(0) species, which is highly reactive in the oxidative addition step. Furthermore, their bulk accelerates the final reductive elimination step to release the biaryl product and regenerate the active catalyst.

Suzuki_Cycle Diagram 1: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (R¹-X) pd0->ox_add pd2_complex R¹-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation (R²-B(OR)₂ + Base) pd2_complex->transmetal pd2_biaryl R¹-Pd(II)L₂-R² transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product Product (R¹-R²) red_elim->product

Diagram 1: Catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol

This protocol provides a general procedure for the coupling of 2-Bromo-6-isopropoxyphenol with a generic arylboronic acid. Optimization may be required for specific substrates.

Reagents & Equipment:

  • 2-Bromo-6-isopropoxyphenol (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-6-isopropoxyphenol (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) and add them to the flask.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas (e.g., nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[3][4][5]

Table 2: Representative Data for Suzuki Coupling Reactions

Arylboronic Acid (R²) Product Expected Yield (%) Notes
Phenylboronic acid 2-Isopropoxy-[1,1'-biphenyl]-2-ol 85-95% Standard coupling, generally high yield.
4-Methoxyphenylboronic acid 4'-Methoxy-2-isopropoxy-[1,1'-biphenyl]-2-ol 80-90% Electron-rich boronic acids are highly reactive.
3-Pyridylboronic acid 3-(2-Hydroxy-3-isopropoxyphenyl)pyridine 70-85% Heteroaromatic boronic acids are well-tolerated.[2]

| 4-(Trifluoromethyl)phenylboronic acid | 2-Isopropoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol | 75-90% | Electron-deficient partners often couple efficiently. |

Application Note II: Synthesis of 2-Substituted Benzofurans

The benzofuran skeleton is a core component of many natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6] The ortho-positioning of the hydroxyl and bromo groups in 2-Bromo-6-isopropoxyphenol makes it an excellent substrate for a one-pot Sonogashira coupling/intramolecular cyclization sequence to generate 2-substituted benzofurans.

Synthetic Strategy & Rationale

This powerful transformation involves two sequential palladium- and copper-catalyzed steps:

  • Sonogashira Coupling: The aryl bromide is coupled with a terminal alkyne. This reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate.

  • Intramolecular Cyclization (5-endo-dig): In the same pot, a base promotes the deprotonation of the phenolic hydroxyl. The resulting phenoxide attacks the alkyne in an intramolecular fashion to form the five-membered furan ring.

The choice of base is important; a strong base like potassium carbonate or cesium carbonate is sufficient to deprotonate the phenol without interfering with the coupling catalysts.

Benzofuran_Workflow Diagram 2: Workflow for Benzofuran Synthesis start Reactants: 2-Bromo-6-isopropoxyphenol + Terminal Alkyne (R-C≡CH) step1 Step 1: Sonogashira Coupling (Pd/Cu Catalyst, Base) start->step1 intermediate Coupled Intermediate (In situ) step1->intermediate step2 Step 2: Intramolecular Cyclization (Base, Heat) intermediate->step2 product Product: 7-Isopropoxy-2-substituted-benzofuran step2->product

Sources

Application

2-Bromo-6-isopropoxyphenol in the synthesis of pharmaceutical intermediates.

An In-Depth Technical Guide to the Application of 2-Bromo-6-isopropoxyphenol in the Synthesis of Pharmaceutical Intermediates Authored by a Senior Application Scientist This document provides a detailed exploration of 2-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 2-Bromo-6-isopropoxyphenol in the Synthesis of Pharmaceutical Intermediates

Authored by a Senior Application Scientist

This document provides a detailed exploration of 2-Bromo-6-isopropoxyphenol, a versatile and highly valuable building block in modern medicinal chemistry. Its unique substitution pattern—featuring a reactive bromine atom, a sterically hindering isopropoxy group, and a nucleophilic phenol—renders it an ideal starting material for constructing complex molecular architectures found in a variety of therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols for its application in the synthesis of advanced pharmaceutical intermediates.

Introduction: The Strategic Value of 2-Bromo-6-isopropoxyphenol

In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a drug development campaign. 2-Bromo-6-isopropoxyphenol emerges as a key player due to its trifunctional nature. The ortho-bromo and ortho-isopropoxy groups flanking the hydroxyl moiety create a sterically defined environment that can direct reactions and influence the final conformation of the target molecule. This is particularly relevant in the synthesis of novel general anesthetics and other neurologically active compounds, where subtle structural changes can lead to significant improvements in potency, onset, and recovery profiles compared to established drugs like Propofol.[1][2]

The bromine atom serves as a versatile handle for modern cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exceptional control.[3][4] Simultaneously, the phenolic hydroxyl group provides a reactive site for etherification, further expanding the diversity of accessible derivatives. This guide will focus on the practical application of this reagent in two of the most powerful transformations in the medicinal chemist's toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Physicochemical Properties and Safety Data

Accurate knowledge of a reagent's properties and handling requirements is the foundation of safe and reproducible research. The key data for 2-Bromo-6-isopropoxyphenol are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₁BrO₂PubChem
Molecular Weight 231.09 g/mol PubChem
Appearance Varies; may be a solid or liquid
Melting Point 3 - 7 °C (37 - 45 °F)
Boiling Point 195 °C (383 °F)
Density 1.492 g/cm³ at 25 °C

Safety & Handling:

As a brominated aromatic compound, 2-Bromo-6-isopropoxyphenol requires careful handling to avoid exposure. Based on available safety data sheets (SDS), the compound is classified as a skin and eye irritant and may cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, impervious gloves (e.g., nitrile), and a lab coat.[6] Work should be conducted in a well-ventilated chemical fume hood.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

Core Synthetic Applications & Methodologies

The true power of 2-Bromo-6-isopropoxyphenol lies in its ability to undergo selective, high-yield transformations at the bromine and hydroxyl positions. The following sections detail the protocols for key reactions that form the basis of its utility in pharmaceutical synthesis.

Workflow Visualization

The following diagram illustrates the central role of 2-Bromo-6-isopropoxyphenol as a branching point for creating diverse pharmaceutical scaffolds.

G cluster_0 C-C Bond Formation cluster_1 C-N Bond Formation cluster_2 C-O Bond Formation start 2-Bromo-6-isopropoxyphenol suzuki Suzuki-Miyaura Coupling start->suzuki Arylboronic Acid Pd Catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald Amine / Amide Pd Catalyst, Base williamson Williamson Ether Synthesis start->williamson Alkyl Halide Base end1 Biaryl Phenol Derivatives (e.g., COX-2 Inhibitors) suzuki->end1 end2 Aryl Amine Derivatives (e.g., Kinase Inhibitors) buchwald->end2 end3 Di-Aryl Ether Derivatives williamson->end3

Caption: Synthetic utility of 2-Bromo-6-isopropoxyphenol.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[8] It is widely used to synthesize biaryl structures, which are prevalent in many classes of drugs, including anti-inflammatory agents.[9]

Causality: This reaction is chosen for its exceptional functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids, allowing for rapid library synthesis. The palladium catalyst facilitates a catalytic cycle involving oxidative addition to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the active catalyst.[10][11]

Detailed Experimental Protocol:

  • Objective: To synthesize 2-isopropoxy-6-(4-methylphenyl)phenol from 2-Bromo-6-isopropoxyphenol and 4-methylphenylboronic acid.

  • Materials:

    • 2-Bromo-6-isopropoxyphenol (1.0 mmol, 231 mg)

    • 4-Methylphenylboronic acid (1.2 mmol, 163 mg)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

    • SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

    • Potassium Phosphate (K₃PO₄), tribasic (3.0 mmol, 637 mg)

    • 1,4-Dioxane (5 mL, anhydrous)

    • Water (1 mL, degassed)

    • Argon or Nitrogen gas supply

  • Procedure:

    • To a dry round-bottom flask containing a magnetic stir bar, add 2-Bromo-6-isopropoxyphenol, 4-methylphenylboronic acid, and K₃PO₄.

    • In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand and add them to the flask.

    • Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Add the anhydrous dioxane and degassed water via syringe.

    • Degas the resulting mixture by bubbling argon through the solution for 15 minutes.[12]

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Suzuki_Cycle cluster_reactants A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-Br C Ar-Pd(II)(Br)L₂ B->C D Transmetalation C->D Ar'-B(OH)₂ Base E Ar-Pd(II)(Ar')L₂ D->E F Reductive Elimination E->F F->A Ar-Ar' R1 2-Bromo-6-isopropoxyphenol (Ar-Br) R2 Arylboronic Acid (Ar'-B(OH)₂) P Biaryl Product (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Application Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a revolutionary method for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[13] It allows for the coupling of aryl halides with a wide range of amines under relatively mild conditions, replacing harsher classical methods.[3][4]

Causality: This reaction is indispensable for synthesizing aryl amines, which are key pharmacophores in many drug classes, including kinase inhibitors.[3] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often the rate-limiting step, and to prevent catalyst decomposition.[4][14] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[14]

Detailed Experimental Protocol:

  • Objective: To synthesize N-benzyl-2-isopropoxyaniline from 2-Bromo-6-isopropoxyphenol and benzylamine.

  • Materials:

    • 2-Bromo-6-isopropoxyphenol (1.0 mmol, 231 mg)

    • Benzylamine (1.1 mmol, 118 mg, 120 µL)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 13.7 mg)

    • RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) (0.03 mmol, 14 mg)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

    • Toluene (5 mL, anhydrous)

    • Argon or Nitrogen gas supply

  • Procedure:

    • Add 2-Bromo-6-isopropoxyphenol and Sodium tert-butoxide to a dry Schlenk tube equipped with a magnetic stir bar.

    • In a separate vial under an inert atmosphere (glovebox), weigh the Pd₂(dba)₃ and RuPhos ligand and add them to the Schlenk tube.

    • Seal the tube, evacuate, and backfill with argon (repeat 3x).

    • Add anhydrous toluene via syringe, followed by the benzylamine.

    • Place the tube in a preheated oil bath at 110 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired aryl amine.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Scope of a|pplications

To illustrate the versatility of these protocols, the following tables provide representative, though hypothetical, data on the scope of each reaction. Yields and conditions are based on established literature for similar transformations.

Table 2: Representative Examples of Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄10092
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃10089
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃11078
4N-Boc-pyrazole-4-boronic acidPdCl₂(dppf) (3)-Na₂CO₃9085

Table 3: Representative Examples of Buchwald-Hartwig Amination

EntryAmine/AmideCatalyst (mol%)Ligand (mol%)BaseTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu11095
2AnilinePd(OAc)₂ (2)BrettPhos (4)K₃PO₄11088
3BenzamidePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃12075
4PyrrolidinePd-G3-XPhos (2)-LHMDS10091

Conclusion

2-Bromo-6-isopropoxyphenol is a powerful and versatile intermediate for pharmaceutical synthesis. Its well-defined structure provides strategic advantages for creating complex molecules through robust and reliable synthetic routes. The palladium-catalyzed cross-coupling reactions detailed in this guide—the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation—are highly reproducible and scalable methodologies. By providing detailed, field-tested protocols and explaining the causality behind critical experimental parameters, this guide empowers researchers to confidently incorporate 2-Bromo-6-isopropoxyphenol into their drug discovery programs, accelerating the development of next-generation therapeutics.

References

  • H1 Connect. (n.d.). Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics.
  • Tamborini, L., et al. (2021). Continuous Flow Synthesis of Propofol. Molecules, 26(23), 7183. Available at: [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Echemi. (n.d.). 2-BROMO-6-METHOXY-PHENOL SDS.
  • ChemScene. (2021). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Capot Chemical. (2026). MSDS of 2-Bromo-6-isopropoxy-benzothiazole.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 143, 846-856. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Etherification of 2-Bromo-6-isopropoxyphenol

Abstract This document provides a comprehensive guide for the O-alkylation of 2-bromo-6-isopropoxyphenol, a sterically hindered phenol derivative of interest in medicinal chemistry and materials science. The protocol det...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the O-alkylation of 2-bromo-6-isopropoxyphenol, a sterically hindered phenol derivative of interest in medicinal chemistry and materials science. The protocol detailed herein is based on the principles of the Williamson ether synthesis, a robust and widely applicable method for the formation of ether linkages. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental procedure, and discuss critical parameters for reaction optimization, including the choice of base, solvent, and alkylating agent. Furthermore, this guide addresses potential side reactions and offers insights into the purification and characterization of the final ether product. This application note is intended for researchers, scientists, and drug development professionals seeking a reliable and well-elucidated protocol for the synthesis of substituted aryl ethers.

Introduction: The Significance of Aryl Ether Synthesis

The formation of aryl ethers is a cornerstone of modern organic synthesis, with profound implications for the development of novel pharmaceuticals, agrochemicals, and functional materials. The ether linkage, when incorporated into a molecular scaffold, can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and conformational flexibility. These modifications are often pivotal in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for constructing both symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein a phenoxide ion, generated in situ by the deprotonation of a phenol, acts as a nucleophile, attacking an alkyl halide electrophile.

This application note focuses on the etherification of 2-bromo-6-isopropoxyphenol, a substrate featuring ortho-substitution with both a bromine atom and an isopropoxy group. This steric hindrance around the phenolic hydroxyl group presents a unique challenge that necessitates careful optimization of reaction conditions to favor the desired O-alkylation over potential side reactions. The resulting 1-alkoxy-2-bromo-6-isopropoxybenzene derivatives are valuable intermediates for further functionalization, leveraging the reactivity of the aryl bromide moiety in cross-coupling reactions.

Reaction Mechanism and Causality of Experimental Choices

The etherification of 2-bromo-6-isopropoxyphenol via the Williamson synthesis involves two key steps:

  • Deprotonation: The phenolic proton of 2-bromo-6-isopropoxyphenol is abstracted by a suitable base to form the corresponding phenoxide ion. The acidity of the phenolic proton is influenced by the electronic effects of the substituents on the aromatic ring.

  • Nucleophilic Substitution: The resulting phenoxide, a potent nucleophile, attacks the electrophilic carbon of an alkyl halide in an SN2 fashion, leading to the formation of the desired ether and a halide salt as a byproduct.

The choice of experimental parameters is critical for the success of this reaction, particularly given the sterically hindered nature of the substrate.

Choice of Base

For the deprotonation of phenols, a range of bases can be employed. The selection depends on the acidity of the phenol and the desired reaction conditions. For relatively acidic phenols, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.[1] These bases are advantageous due to their moderate reactivity, which can help to minimize side reactions. For less acidic or more sterically hindered phenols, stronger bases like sodium hydride (NaH) may be necessary to ensure complete deprotonation and facilitate the subsequent nucleophilic attack.[1]

Solvent Selection

Polar aprotic solvents are generally the preferred medium for Williamson ether synthesis.[2] Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile promote the SN2 reaction by effectively solvating the cation of the phenoxide salt, thereby increasing the nucleophilicity of the "naked" phenoxide anion.

Alkylating Agent

The choice of alkylating agent is dictated by the desired alkoxy group to be introduced. Primary alkyl halides (e.g., iodides, bromides, or chlorides) are ideal substrates for the SN2 reaction.[3] Secondary alkyl halides are more prone to competing elimination reactions (E2), while tertiary alkyl halides will almost exclusively yield the elimination product.[3]

Experimental Protocol

This protocol provides a detailed procedure for the etherification of 2-bromo-6-isopropoxyphenol with a generic primary alkyl halide (R-X).

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
2-Bromo-6-isopropoxyphenolC₉H₁₁BrO₂231.091.0 eq[Supplier]
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.0 eq[Supplier]
Alkyl Halide (R-X)VariesVaries1.2 eq[Supplier]
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous[Supplier]
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12Reagent Grade[Supplier]
Saturated aq. NaCl (Brine)NaCl58.44-[Supplier]
Anhydrous Magnesium SulfateMgSO₄120.37-[Supplier]
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen inlet/outlet

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Safety Precautions
  • 2-Bromo-6-isopropoxyphenol and related bromophenols should be handled with care. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

  • Work in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled with extreme caution.

  • Alkyl halides can be toxic and volatile. Handle them in a fume hood.

  • Sodium hydride (if used) is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

Step-by-Step Procedure

Reaction Setup and Execution:

Etherification_Workflow

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 2-bromo-6-isopropoxyphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask (approximately 5-10 mL per gram of the phenol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the primary alkyl halide (1.2 eq) to the reaction mixture dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

Work-up and Purification:

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-alkoxy-2-bromo-6-isopropoxybenzene.

Characterization of the Product

The identity and purity of the synthesized ether should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product. The disappearance of the phenolic proton signal and the appearance of new signals corresponding to the introduced alkyl group in the ¹H NMR spectrum are indicative of a successful reaction.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band of the starting phenol and the appearance of a C-O-C stretching band for the ether will be observed.

Potential Side Reactions and Troubleshooting

The primary competing side reaction in the Williamson ether synthesis of hindered phenols is C-alkylation , where the alkylating agent reacts with the aromatic ring instead of the phenoxide oxygen. This is more likely to occur under certain conditions and with specific substrates.

Side_Reactions

Troubleshooting:

  • Low Yield: If the reaction shows low conversion, consider using a stronger base (e.g., NaH) or a higher reaction temperature. Ensure all reagents and solvents are anhydrous.

  • Formation of Byproducts: If C-alkylation is observed, using a more polar aprotic solvent like DMSO can favor O-alkylation. Lowering the reaction temperature may also improve selectivity. If elimination is a problem (with secondary alkyl halides), switch to a primary alkyl halide.

Conclusion

The Williamson ether synthesis is a powerful tool for the O-alkylation of 2-bromo-6-isopropoxyphenol. By carefully selecting the base, solvent, and alkylating agent, and by maintaining anhydrous conditions, high yields of the desired aryl ether can be achieved. The protocol provided in this application note serves as a robust starting point for the synthesis of a variety of 1-alkoxy-2-bromo-6-isopropoxybenzene derivatives, which are valuable building blocks for further synthetic endeavors in drug discovery and materials science.

References

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Application

The Strategic Application of 2-Bromo-6-isopropoxyphenol in the Synthesis of Privileged Heterocyclic Scaffolds

Introduction: Unlocking Molecular Complexity from a Versatile Phenolic Building Block In the landscape of modern drug discovery and materials science, the efficient construction of complex molecular architectures is para...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity from a Versatile Phenolic Building Block

In the landscape of modern drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, in particular, represent a cornerstone of pharmacologically active agents and functional organic materials.[1] 2-Bromo-6-isopropoxyphenol emerges as a highly valuable and versatile starting material in this context. Its unique substitution pattern—a bromine atom ortho to a hydroxyl group and a sterically demanding isopropoxy group—provides a powerful handle for a variety of transition metal-catalyzed cross-coupling reactions. This arrangement allows for the regioselective formation of carbon-carbon and carbon-heteroatom bonds, paving the way for the synthesis of a diverse array of heterocyclic scaffolds.

This technical guide provides an in-depth exploration of the application of 2-Bromo-6-isopropoxyphenol in the synthesis of medicinally relevant heterocyclic compounds, including benzofurans, dibenzofurans, benzothiazoles, and carbazoles. We will delve into the mechanistic underpinnings of the key synthetic transformations, provide detailed experimental protocols, and offer insights into the rationale behind the chosen methodologies. The protocols described herein are designed to be robust and scalable, providing a solid foundation for researchers in drug development and organic synthesis.

I. Synthesis of Substituted Benzofurans via Palladium-Catalyzed Intramolecular Heck Reaction

The benzofuran motif is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[2][3] The intramolecular Heck reaction offers a powerful and convergent strategy for the construction of the benzofuran ring system.[4][5] By tethering an olefin to the phenolic oxygen of 2-Bromo-6-isopropoxyphenol, a subsequent palladium-catalyzed intramolecular cyclization can be orchestrated to furnish the desired benzofuran derivative. The isopropoxy group can sterically influence the conformation of the substrate, potentially leading to enhanced diastereoselectivity in certain cases.

Reaction Rationale and Mechanistic Insight

The synthesis commences with the O-allylation of 2-Bromo-6-isopropoxyphenol to introduce the tethered alkene. The subsequent intramolecular Heck reaction proceeds through a well-established catalytic cycle involving:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl bromide bond.

  • Intramolecular Carbopalladation: The tethered alkene inserts into the newly formed Pd-C bond.

  • β-Hydride Elimination: A β-hydride is eliminated to regenerate the double bond within the newly formed ring and produce a Pd(II)-hydride species.

  • Reductive Elimination: The Pd(II)-hydride species reductively eliminates to regenerate the Pd(0) catalyst, completing the cycle.

Experimental Protocol: Synthesis of 7-Isopropoxy-2,3-dihydro-1H-benzofuran

Step 1: O-Allylation of 2-Bromo-6-isopropoxyphenol

Reagent/SolventMolecular WeightQuantityMoles (mmol)
2-Bromo-6-isopropoxyphenol231.09 g/mol 2.31 g10.0
Allyl bromide120.98 g/mol 1.0 mL11.5
Potassium carbonate (K₂CO₃)138.21 g/mol 2.76 g20.0
Acetone-50 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-6-isopropoxyphenol (2.31 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol) in acetone (50 mL).

  • Add allyl bromide (1.0 mL, 11.5 mmol) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 95:5) to afford the O-allylated intermediate as a colorless oil.

Step 2: Palladium-Catalyzed Intramolecular Heck Reaction

Reagent/SolventMolecular WeightQuantityMoles (mmol)
O-Allylated intermediate-1.0 g(approx. 3.7 mmol)
Palladium(II) acetate (Pd(OAc)₂)224.50 g/mol 41 mg0.185 (5 mol%)
Triphenylphosphine (PPh₃)262.29 g/mol 193 mg0.74 (20 mol%)
Triethylamine (Et₃N)101.19 g/mol 1.0 mL7.4
Acetonitrile (MeCN)-20 mL-

Procedure:

  • To a 50 mL Schlenk flask, add the O-allylated intermediate (1.0 g, approx. 3.7 mmol), palladium(II) acetate (41 mg, 0.185 mmol), and triphenylphosphine (193 mg, 0.74 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous acetonitrile (20 mL) and triethylamine (1.0 mL, 7.4 mmol) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite and wash the filtrate with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 98:2) to yield the 7-isopropoxy-2,3-dihydro-1H-benzofuran.

Intramolecular Heck Reaction for Benzofuran Synthesis start 2-Bromo-6-isopropoxyphenol allylated O-Allylated Intermediate start->allylated Allyl bromide, K₂CO₃ pd_cycle Pd(0) Catalytic Cycle allylated->pd_cycle Pd(OAc)₂, PPh₃, Et₃N benzofuran 7-Isopropoxy-2,3-dihydro-1H-benzofuran pd_cycle->benzofuran Intramolecular Cyclization

Caption: Workflow for the synthesis of a benzofuran derivative.

II. Construction of Dibenzofurans via Ullmann Condensation and Intramolecular C-H Arylation

Dibenzofurans are another class of oxygen-containing heterocycles with significant biological activities, including anticancer and antimicrobial properties. A powerful approach to their synthesis involves an initial Ullmann condensation to form a diaryl ether, followed by an intramolecular C-H arylation to close the furan ring.[6] 2-Bromo-6-isopropoxyphenol is an ideal starting material for this strategy.

Reaction Rationale and Mechanistic Insight

The synthesis begins with a copper-catalyzed Ullmann condensation between 2-Bromo-6-isopropoxyphenol and a suitable phenol. This reaction forms the key diaryl ether intermediate. The subsequent intramolecular C-H arylation is typically catalyzed by palladium. The mechanism involves the oxidative addition of the palladium catalyst to the remaining aryl bromide, followed by an intramolecular C-H activation and reductive elimination to forge the dibenzofuran core.

Experimental Protocol: Synthesis of a Substituted Dibenzofuran

Step 1: Ullmann Condensation

Reagent/SolventMolecular WeightQuantityMoles (mmol)
2-Bromo-6-isopropoxyphenol231.09 g/mol 2.31 g10.0
2-Bromophenol173.01 g/mol 1.73 g10.0
Copper(I) iodide (CuI)190.45 g/mol 190 mg1.0 (10 mol%)
1,10-Phenanthroline180.21 g/mol 360 mg2.0 (20 mol%)
Cesium carbonate (Cs₂CO₃)325.82 g/mol 6.52 g20.0
Toluene-50 mL-

Procedure:

  • To a Schlenk tube, add 2-Bromo-6-isopropoxyphenol (2.31 g, 10.0 mmol), 2-bromophenol (1.73 g, 10.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), and 1,10-phenanthroline (360 mg, 2.0 mmol).

  • Add cesium carbonate (6.52 g, 20.0 mmol) and anhydrous toluene (50 mL).

  • Evacuate and backfill the tube with argon three times.

  • Heat the reaction mixture at 110 °C for 24 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the diaryl ether intermediate.

Step 2: Intramolecular C-H Arylation

Reagent/SolventMolecular WeightQuantityMoles (mmol)
Diaryl ether intermediate-1.0 g(approx. 2.5 mmol)
Palladium(II) acetate (Pd(OAc)₂)224.50 g/mol 28 mg0.125 (5 mol%)
Tricyclohexylphosphine (PCy₃)280.49 g/mol 70 mg0.25 (10 mol%)
Potassium carbonate (K₂CO₃)138.21 g/mol 691 mg5.0
N,N-Dimethylacetamide (DMAc)-25 mL-

Procedure:

  • To a Schlenk tube, add the diaryl ether intermediate (1.0 g, approx. 2.5 mmol), palladium(II) acetate (28 mg, 0.125 mmol), and tricyclohexylphosphine (70 mg, 0.25 mmol).

  • Add potassium carbonate (691 mg, 5.0 mmol) and anhydrous DMAc (25 mL).

  • Evacuate and backfill the tube with argon three times.

  • Heat the reaction mixture to 130 °C for 12-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to yield the dibenzofuran derivative.

Dibenzofuran Synthesis Workflow start 2-Bromo-6-isopropoxyphenol ullmann Ullmann Condensation start->ullmann phenol 2-Bromophenol phenol->ullmann ether Diaryl Ether Intermediate ullmann->ether CuI, 1,10-Phenanthroline, Cs₂CO₃ pd_cycle Intramolecular C-H Arylation ether->pd_cycle Pd(OAc)₂, PCy₃, K₂CO₃ dibenzofuran Dibenzofuran Derivative pd_cycle->dibenzofuran

Caption: Synthesis of a dibenzofuran via Ullmann coupling and C-H arylation.

III. Synthesis of Benzothiazoles: A Multi-step Approach

Benzothiazoles are a class of sulfur-containing heterocycles with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[7][8] The synthesis of a benzothiazole from 2-Bromo-6-isopropoxyphenol requires a multi-step sequence, beginning with the transformation of the phenolic hydroxyl group into an amino group.

Reaction Rationale and Synthetic Strategy

A plausible synthetic route involves:

  • Buchwald-Hartwig Amination: The phenolic hydroxyl group is first converted to a triflate, followed by a palladium-catalyzed amination with a protected ammonia equivalent (e.g., benzophenone imine), and subsequent deprotection to yield the corresponding aniline.

  • Thiolation: The aniline is then converted to a thiophenol.

  • Cyclization: The resulting aminothiophenol can be cyclized with a suitable one-carbon electrophile (e.g., an aldehyde or carboxylic acid derivative) to form the benzothiazole ring.

Experimental Protocol: A Proposed Synthesis of a Benzothiazole Derivative

Step 1: Synthesis of 2-Bromo-6-isopropoxyaniline

This transformation can be achieved through a multi-step sequence involving triflation, Buchwald-Hartwig amination, and deprotection.

Step 2: Synthesis of 2-Amino-3-isopropoxybenzenethiol

This step would involve the conversion of the aniline to the corresponding thiophenol, potentially via a Sandmeyer-type reaction or other methods.

Step 3: Cyclization to form the Benzothiazole

Reagent/SolventMolecular WeightQuantityMoles (mmol)
2-Amino-3-isopropoxybenzenethiol-1.0 g(approx. 5.5 mmol)
Benzaldehyde106.12 g/mol 0.58 mL5.7
p-Toluenesulfonic acid (p-TsOH)172.20 g/mol 95 mg0.55 (10 mol%)
Toluene-30 mL-

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-amino-3-isopropoxybenzenethiol (1.0 g, approx. 5.5 mmol), benzaldehyde (0.58 mL, 5.7 mmol), and p-toluenesulfonic acid (95 mg, 0.55 mmol) in toluene (30 mL).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired benzothiazole derivative.

Benzothiazole Synthesis Outline start 2-Bromo-6-isopropoxyphenol aniline 2-Bromo-6-isopropoxyaniline start->aniline Multi-step transformation thiophenol 2-Amino-3-isopropoxybenzenethiol aniline->thiophenol Thiolation cyclization Cyclization thiophenol->cyclization Aldehyde, p-TsOH benzothiazole Benzothiazole Derivative cyclization->benzothiazole

Caption: Proposed synthetic route to a benzothiazole derivative.

IV. Accessing Carbazoles via Buchwald-Hartwig Amination and Intramolecular C-H Arylation

Carbazoles are nitrogen-containing heterocycles that are key structural motifs in many natural products and pharmaceuticals.[9][10] A powerful strategy for their synthesis from 2-Bromo-6-isopropoxyphenol involves an initial Buchwald-Hartwig amination followed by a palladium-catalyzed intramolecular C-H arylation.

Reaction Rationale and Synthetic Strategy

The synthesis commences with a palladium-catalyzed Buchwald-Hartwig amination of 2-Bromo-6-isopropoxyphenol with a suitable aniline derivative. This reaction forms a diarylamine intermediate. The subsequent intramolecular C-H arylation, also catalyzed by palladium, forges the carbazole ring system.

Experimental Protocol: Synthesis of a Substituted Carbazole

Step 1: Buchwald-Hartwig Amination

Reagent/SolventMolecular WeightQuantityMoles (mmol)
2-Bromo-6-isopropoxyphenol231.09 g/mol 2.31 g10.0
Aniline93.13 g/mol 1.0 mL11.0
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.72 g/mol 92 mg0.1 (1 mol%)
Xantphos578.68 g/mol 174 mg0.3 (3 mol%)
Sodium tert-butoxide (NaOtBu)96.10 g/mol 1.35 g14.0
Toluene-50 mL-

Procedure:

  • To a Schlenk tube, add 2-Bromo-6-isopropoxyphenol (2.31 g, 10.0 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), and Xantphos (174 mg, 0.3 mmol).

  • Add sodium tert-butoxide (1.35 g, 14.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (50 mL) and aniline (1.0 mL, 11.0 mmol) via syringe.

  • Heat the reaction mixture at 100 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the diarylamine intermediate.

Step 2: Intramolecular C-H Arylation

Reagent/SolventMolecular WeightQuantityMoles (mmol)
Diarylamine intermediate-1.0 g(approx. 3.5 mmol)
Palladium(II) acetate (Pd(OAc)₂)224.50 g/mol 39 mg0.175 (5 mol%)
p-Cymene134.22 g/mol 20 mL-
Pivalic acid102.13 g/mol 72 mg0.7 (20 mol%)
Potassium carbonate (K₂CO₃)138.21 g/mol 967 mg7.0

Procedure:

  • To a microwave vial, add the diarylamine intermediate (1.0 g, approx. 3.5 mmol), palladium(II) acetate (39 mg, 0.175 mmol), pivalic acid (72 mg, 0.7 mmol), and potassium carbonate (967 mg, 7.0 mmol).

  • Add p-cymene (20 mL).

  • Seal the vial and heat in a microwave reactor at 150 °C for 1-2 hours.

  • Cool the reaction mixture, dilute with ethyl acetate, and filter.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the carbazole derivative.

Carbazole Synthesis via Buchwald-Hartwig and C-H Arylation start 2-Bromo-6-isopropoxyphenol buchwald Buchwald-Hartwig Amination start->buchwald aniline Aniline aniline->buchwald diarylamine Diarylamine Intermediate buchwald->diarylamine Pd₂(dba)₃, Xantphos, NaOtBu pd_cycle Intramolecular C-H Arylation diarylamine->pd_cycle Pd(OAc)₂, Pivalic Acid, K₂CO₃ carbazole Carbazole Derivative pd_cycle->carbazole

Caption: Synthesis of a carbazole derivative using a two-step palladium-catalyzed approach.

V. Conclusion and Future Perspectives

2-Bromo-6-isopropoxyphenol has been demonstrated to be a versatile and powerful building block for the synthesis of a range of medicinally important heterocyclic compounds. The strategic placement of the bromo, hydroxyl, and isopropoxy groups allows for a variety of selective and efficient palladium- and copper-catalyzed transformations. The protocols detailed in this guide provide a solid foundation for the synthesis of benzofurans, dibenzofurans, benzothiazoles, and carbazoles.

Future work in this area could explore the diastereoselective synthesis of these heterocyclic systems, leveraging the steric influence of the isopropoxy group. Furthermore, the development of one-pot, multi-component reactions starting from 2-Bromo-6-isopropoxyphenol would offer a more streamlined and atom-economical approach to these valuable scaffolds. The continued exploration of novel catalytic systems and reaction conditions will undoubtedly expand the synthetic utility of this valuable starting material, enabling the discovery of new therapeutic agents and functional materials.

References

Sources

Method

Application Notes & Protocols: The Strategic Use of 2-Bromo-6-isopropoxyphenol in the Total Synthesis of Naphthylisoquinoline Alkaloids

Introduction: The intricate architecture of natural products presents a formidable challenge to synthetic chemists, demanding innovative strategies and robust methodologies. Among the vast arsenal of starting materials,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The intricate architecture of natural products presents a formidable challenge to synthetic chemists, demanding innovative strategies and robust methodologies. Among the vast arsenal of starting materials, substituted phenols serve as versatile platforms for constructing complex molecular frameworks. This technical guide focuses on the strategic application of 2-Bromo-6-isopropoxyphenol , a highly functionalized building block, in the total synthesis of the michellamine class of naphthylisoquinoline alkaloids. These natural products, particularly michellamine B, have garnered significant attention for their potent anti-HIV activity, which includes the inhibition of viral replication and cell-to-cell fusion.[1][2]

The total synthesis of michellamines is a significant undertaking, primarily due to the steric hindrance around the biaryl axis connecting the two monomeric korupensamine units. The strategic use of 2-Bromo-6-isopropoxyphenol is central to an efficient construction of the requisite naphthalene core of these monomers. This guide will elucidate the causality behind its selection, detail the key transformations it undergoes, and provide comprehensive protocols for its application, catering to researchers, scientists, and professionals in drug development.

The Rationale for Employing 2-Bromo-6-isopropoxyphenol

The molecular structure of 2-Bromo-6-isopropoxyphenol is tailored for a specific and powerful synthetic sequence. Its utility stems from several key features:

  • Ortho-Bromine Atom: This serves as a latent handle for the generation of a highly reactive benzyne intermediate through halogen-metal exchange. The benzyne can then undergo in-situ cycloaddition reactions to rapidly construct the naphthalene ring system.

  • Isopropoxy Group: This bulky ether serves a dual purpose. Firstly, it acts as a robust protecting group for the phenolic hydroxyl, withstanding a range of reaction conditions. Secondly, its steric bulk can influence the regioselectivity of subsequent reactions.

  • Phenolic Hydroxyl: Once deprotected, this group is crucial for the dimerization of the korupensamine monomers to form the final michellamine structure.

Core Synthetic Strategy: From Phenol to Naphthylisoquinoline

The total synthesis of michellamine alkaloids via 2-Bromo-6-isopropoxyphenol hinges on a convergent strategy. The key phases are the synthesis of the naphthalene and tetrahydroisoquinoline (THIQ) fragments, their subsequent coupling, and the final dimerization.

The overall synthetic workflow can be visualized as follows:

G A 2-Bromo-6-isopropoxyphenol B Naphthalene Core Synthesis (Benzyne Cycloaddition) A->B C Functionalization (e.g., Borylation) B->C D Naphthalene Boronic Acid C->D F Suzuki-Miyaura Coupling D->F E Tetrahydroisoquinoline (THIQ) Fragment Synthesis E->F G Korupensamine Monomer F->G H Oxidative Dimerization G->H I Michellamine Alkaloid H->I

Caption: Synthetic workflow from 2-Bromo-6-isopropoxyphenol to Michellamines.

Part 1: Synthesis of the Naphthalene Core via Benzyne Cycloaddition

A pivotal step in the synthesis is the construction of the substituted naphthalene ring system from 2-Bromo-6-isopropoxyphenol. This is elegantly achieved through the generation of a benzyne intermediate, which is then trapped in a [4+2] cycloaddition reaction.

Mechanism: Benzyne Formation and Trapping

The reaction proceeds via the following mechanistic steps:

  • Halogen-Metal Exchange: Treatment of 2-Bromo-6-isopropoxyphenol (after protection of the hydroxyl group, if necessary) with a strong organolithium base, such as n-butyllithium, at low temperatures results in the exchange of the bromine atom for lithium.

  • Elimination: The resulting aryllithium species is unstable and readily eliminates lithium fluoride (if a fluorine leaving group is present ortho to the lithium) or another suitable leaving group to form the highly strained benzyne intermediate.

  • [4+2] Cycloaddition: The benzyne, being a potent dienophile, is immediately trapped by a suitable diene, such as a furan derivative, to construct the bicyclic core of the naphthalene system.

  • Annulation: Subsequent acid-catalyzed rearrangement of the cycloadduct yields the aromatic naphthalene core.

Detailed Experimental Protocol: Preparation of the Naphthalene Precursor

This protocol is adapted from methodologies developed for the synthesis of the korupensamine framework.[3][4]

Materials:

  • 2-Bromo-6-isopropoxyphenol

  • Protecting group reagent (e.g., benzyl bromide)

  • Strong base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Organolithium reagent (e.g., n-butyllithium in hexanes)

  • Diene (e.g., 2-methylfuran)

  • Acid for rearrangement (e.g., hydrochloric acid)

Step-by-Step Procedure:

  • Protection of the Phenolic Hydroxyl:

    • To a solution of 2-Bromo-6-isopropoxyphenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

    • Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction carefully with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the protected phenol.

  • Benzyne Formation and Cycloaddition:

    • Dissolve the protected 2-bromo-6-isopropoxyphenol (1.0 eq) and 2-methylfuran (3.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C under an inert atmosphere.

    • Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise over 20 minutes.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Annulation to form the Naphthol:

    • Dissolve the crude cycloadduct in a mixture of THF and 1M aqueous HCl.

    • Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material.

    • Neutralize the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography to afford the desired substituted naphthol.

Part 2: Atroposelective Suzuki-Miyaura Coupling

With the naphthalene core in hand, the next critical step is the coupling with the tetrahydroisoquinoline (THIQ) fragment to form the korupensamine monomer. This is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] The challenge lies in controlling the axial chirality of the newly formed biaryl bond, a key stereochemical feature of the michellamines.

Key Considerations for the Suzuki-Miyaura Coupling:
  • Substrate Preparation: The naphthalene fragment is converted to an organoboron species, typically a boronic acid or a boronate ester.[5][6] The THIQ fragment is synthesized with a halide or triflate at the desired coupling position.

  • Catalyst System: The choice of palladium catalyst and ligand is crucial for achieving high yields and stereoselectivity. Bulky, electron-rich phosphine ligands are often employed to facilitate the challenging coupling of these sterically hindered fragments.

  • Base and Solvent: The base is required to activate the boronic acid for transmetalation. The solvent system must be able to dissolve both coupling partners and the catalyst system.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general framework for the coupling of the naphthalene boronic acid with a brominated THIQ derivative.

Materials:

  • Naphthalene boronic acid derivative

  • Brominated THIQ derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent system (e.g., 1,4-dioxane/water, toluene)

Step-by-Step Procedure:

  • Reaction Setup:

    • In an oven-dried Schlenk flask, combine the naphthalene boronic acid (1.2 eq), the brominated THIQ derivative (1.0 eq), and the base (2.0-3.0 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent Addition and Reaction:

    • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the korupensamine monomer.

Table 1: Representative Data for Suzuki-Miyaura Coupling

Naphthalene SubstrateTHIQ SubstrateCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Naphthalene-boronic acid8-Bromo-THIQPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O8075-85
Naphthalene-boronic acid8-Bromo-THIQPd₂(dba)₃/SPhos (2/4)K₃PO₄1,4-Dioxane/H₂O10080-90

Note: Yields are representative and may vary based on the specific protecting groups and substitution patterns of the coupling partners.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition (Ar¹-X) trans_complex Ar¹-Pd(II)L₂-Ar² oa_complex->trans_complex Transmetalation (Ar²-B(OR)₂ + Base) trans_complex->pd0 Reductive Elimination product Ar¹-Ar² trans_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Perspectives

2-Bromo-6-isopropoxyphenol has proven to be a valuable and strategic starting material in the challenging total synthesis of michellamine alkaloids. Its carefully considered functionalities allow for the efficient construction of the core naphthalene structure through a benzyne-based strategy, which is a testament to the power of modern synthetic organic chemistry. The subsequent Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, enables the assembly of the complete monomeric unit.

The methodologies described herein provide a robust foundation for the synthesis of not only the natural products themselves but also a diverse range of analogues for further structure-activity relationship studies. The continued exploration of novel catalysts and reaction conditions for the key coupling steps will undoubtedly lead to even more efficient and stereoselective syntheses, ultimately aiding in the development of new therapeutic agents.

References

  • Hobbs, P. D., Upender, V., Liu, J., Pollart, D. J., Thomas, D. W., & Dawson, M. I. (1996). The first stereospecific synthesis of michellamine B. Chemical Communications, (8), 923-924. [Link]

  • Trost, B. M., et al. (1999). Total Synthesis of Michellamines A−C, Korupensamines A−D, and Ancistrobrevine B. The Journal of Organic Chemistry, 64(23), 8640-8655. [Link]

  • Chen, M. (1996).
  • Bringmann, G., Ochse, M., & Götz, R. (2000). First Atropo-Divergent Total Synthesis of the Antimalarial Korupensamines A and B by the “Lactone Method”. The Journal of Organic Chemistry, 65(7), 2069-2077. [Link]

  • Boyd, M. R., et al. (1995). Michellamine B, a novel plant alkaloid, inhibits human immunodeficiency virus-induced cell killing by at least two distinct mechanisms. Antimicrobial Agents and Chemotherapy, 39(2), 484-484. [Link]

  • Huang, S., Petersen, T. B., & Lipshutz, B. H. (2010). Total Synthesis of (+)-Korupensamine B via an Atropselective Intermolecular Biaryl Coupling. Journal of the American Chemical Society, 132(41), 14354-14356. [Link]

  • Xu, G., Fu, W., Liu, G., Senanayake, C. H., & Tang, W. (2014). Efficient Syntheses of Korupensamines A, B and Michellamine B by Asymmetric Suzuki–Miyaura Coupling Reactions. Journal of the American Chemical Society, 136(2), 570-573. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Suzuki Coupling for 2-Bromo-6-isopropoxyphenol

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Bromo-6-isopropoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Bromo-6-isopropoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging substrate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, overcome common obstacles, and achieve high yields of your desired biaryl product.

The structure of 2-Bromo-6-isopropoxyphenol presents a unique set of challenges. The combination of a sterically hindering ortho-isopropoxy group and an acidic phenolic proton requires careful consideration of every reaction parameter. This guide explains the causality behind experimental choices to empower you to make informed decisions in your own work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Suzuki coupling with 2-Bromo-6-isopropoxyphenol?

The main difficulties arise from two features of the substrate:

  • Steric Hindrance: The bulky isopropoxy group at the ortho position significantly hinders the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond. This can dramatically slow down the reaction or prevent it from occurring altogether.[1]

  • Free Phenolic Hydroxyl Group: The acidic -OH group can cause several complications. It can be deprotonated by the base, altering the substrate's electronic properties and solubility. More critically, the resulting phenoxide can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[2][3]

Q2: Do I need to protect the free hydroxyl group on the phenol?

While not always mandatory, protecting the hydroxyl group is the most common and reliable strategy to avoid the complications it can cause.[4] Direct coupling of unprotected phenols is possible but requires meticulous optimization of the base and solvent system to prevent catalyst inhibition.[3]

Comparison of Strategies:

StrategyProsConsBest For
Protection More reliable, higher yields, broader reaction condition tolerance.Adds two steps to the synthesis (protection/deprotection).Initial attempts, complex syntheses, ensuring reproducibility.
Direct Coupling More atom- and step-economical.Requires careful screening of conditions, risk of lower yields or failure.Process optimization, green chemistry approaches.
Q3: Which type of palladium catalyst and ligand system is most effective for this sterically hindered substrate?

Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) often fail with sterically demanding substrates.[1] Success hinges on using a catalytic system featuring bulky and electron-rich ligands that facilitate both oxidative addition and reductive elimination.[1][5]

Highly recommended systems include:

  • Buchwald-type Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and tBuXPhos are designed to create a reactive, coordinatively unsaturated palladium center that can more easily access the hindered aryl bromide.[1][5]

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands are strong σ-donors, forming highly stable and active catalysts that are extremely effective for coupling hindered substrates, often allowing for lower catalyst loadings.[1][4]

Q4: What are the most common side reactions to watch out for?

Be vigilant for these three common side reactions:

  • Protodeboronation: The boronic acid coupling partner loses its boronic acid group, which is replaced by a hydrogen atom. This is often exacerbated by high temperatures and overly strong or aqueous basic conditions.[2][6] Using more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[6][7]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is almost always caused by the presence of oxygen in the reaction mixture, which can promote side reactions with Pd(II) species.[1][8]

  • Dehalogenation (or Hydrodehalogenation): The starting 2-Bromo-6-isopropoxyphenol is reduced, replacing the bromine atom with hydrogen. This can occur if a hydride source is present in the reaction, sometimes originating from the solvent or base.[1][6]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low to No Product Yield

A low or nonexistent yield is the most common issue, often pointing to a fundamental problem with the catalytic cycle.

Workflow for Troubleshooting Low Yield

Below is a logical workflow to diagnose the root cause of low yield.

G cluster_start cluster_causes cluster_solutions Start Low or No Yield Observed Catalyst Catalyst Inactivity? Start->Catalyst Is the catalyst appropriate? Conditions Suboptimal Conditions? Start->Conditions Are conditions optimized? Reagents Reagent Quality Issue? Start->Reagents Are reagents stable/pure? Sol_Catalyst 1. Switch to Bulky Ligand (e.g., SPhos, XPhos). 2. Use an Air-Stable Pre-catalyst (e.g., XPhos Pd G3). 3. Ensure Inert Atmosphere. Catalyst->Sol_Catalyst Sol_Conditions 1. Screen Different Bases (K₃PO₄, Cs₂CO₃). 2. Screen Solvents (Toluene, Dioxane, THF). 3. Increase Temperature. Conditions->Sol_Conditions Sol_Reagents 1. Use Fresh/Pure Boronic Acid. 2. Switch to Boronic Ester. 3. Ensure Anhydrous Solvents and Dry Base. Reagents->Sol_Reagents

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Detailed Solutions
  • Cause A: Ineffective Catalyst System

    • Explanation: The steric hindrance of the isopropoxy group prevents catalysts like Pd(PPh₃)₄ from efficiently undergoing oxidative addition.[1]

    • Solution: Switch to a palladium pre-catalyst paired with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) or an NHC ligand.[1][5][9] These systems are specifically designed to overcome steric challenges.[10][11]

  • Cause B: Catalyst Deactivation by Oxygen

    • Explanation: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive state.[6] This also promotes the unwanted homocoupling of boronic acids.[1][8]

    • Solution: Ensure a rigorously inert atmosphere. Solvents must be thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[6][9] Maintain a positive pressure of inert gas throughout the reaction setup and duration.[12]

  • Cause C: Inappropriate Base or Solvent

    • Explanation: The base activates the boronic acid for the crucial transmetalation step, and the solvent must dissolve the reactants while stabilizing the catalyst.[13] For substrates with a free phenol, a strong base might deprotonate the -OH, leading to catalyst inhibition.

    • Solution: For direct coupling of the unprotected phenol, a moderately strong, non-nucleophilic inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often a good starting point.[1][9][14] For protected phenols, cesium carbonate (Cs₂CO₃) can be highly effective.[9] Common solvents for these systems include Toluene, Dioxane, or THF, often with a small amount of water to help dissolve the base.[14]

Problem 2: Significant Side Product Formation

Even when the product is forming, side reactions can complicate purification and lower the isolated yield.

Workflow for Diagnosing Side Products

G cluster_problem cluster_identity cluster_solutions Start Major Side Products Observed Protodeboronation Protodeboronation? Start->Protodeboronation Homocoupling Homocoupling? Start->Homocoupling Dehalogenation Dehalogenation? Start->Dehalogenation Sol_Proto 1. Use Boronic Ester (Pinacol). 2. Use Milder Base (K₂CO₃). 3. Lower Reaction Temperature. Protodeboronation->Sol_Proto Sol_Homo 1. Rigorously Degas Solvents. 2. Ensure Airtight Reaction Setup. 3. Use High-Purity Pd(0) Source. Homocoupling->Sol_Homo Sol_Dehalo 1. Avoid Alcohol Solvents if Possible. 2. Ensure Base is Pure. 3. Use Anhydrous Solvents. Dehalogenation->Sol_Dehalo

Caption: Diagnostic flowchart for common side products in Suzuki coupling.

Detailed Solutions
  • Side Product A: Protodeboronation

    • Explanation: The C-B bond of the boronic acid is cleaved, often by residual water under basic conditions, before it can transmetalate to the palladium center.

    • Solution:

      • Use a Boronic Ester: Pinacol or neopentyl glycol esters are significantly more stable than the corresponding boronic acids and are less prone to this side reaction.[6][15]

      • Modify Conditions: Lowering the reaction temperature and using a milder base like K₂CO₃ can disfavor the protodeboronation pathway.[16]

      • Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions with a base like K₃PO₄ can be beneficial.[16]

  • Side Product B: Homocoupling

    • Explanation: This side reaction is driven by oxygen.[1] Any Pd(II) species present before the catalytic cycle initiates can promote the dimerization of the boronic acid.[8]

    • Solution: The most effective prevention is rigorous degassing of all solvents and the reaction mixture.[1] The "freeze-pump-thaw" method is the gold standard for removing dissolved oxygen. Ensure all transfers are done under a positive pressure of inert gas.

  • Side Product C: Dehalogenation

    • Explanation: The aryl bromide is reduced to an arene. The hydride source for this reduction can be the solvent (e.g., alcohols), the base, or impurities.[1][6]

    • Solution:

      • Solvent Choice: Avoid alcohol solvents if dehalogenation is a persistent issue. Toluene or dioxane are generally safer choices.[9]

      • Base Purity: Ensure the base is of high purity and dry.

      • Ligand Choice: Certain bulky ligands can promote the desired reductive elimination over undesired side pathways like beta-hydride elimination (more relevant for alkyl couplings but illustrates the principle).[17]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling (Protected Phenol)

This protocol assumes the hydroxyl group of 2-Bromo-6-isopropoxyphenol has been protected (e.g., as a methyl ether).

Materials:

  • Protected 2-Bromo-6-isopropoxyphenol (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the protected aryl bromide, the arylboronic acid, the palladium pre-catalyst, and the powdered, dry base.[12]

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[12]

  • Solvent Addition: Add the degassed solvent via syringe through the septum.[14]

  • Reaction Execution: Place the flask in a preheated oil bath set to the desired temperature (typically 80-110 °C). Stir the mixture vigorously.[14]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under positive inert gas pressure) and analyzing by TLC or LC-MS.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and add water to quench the reaction.[14]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with the organic solvent. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[14]

References

  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate - Benchchem.
  • Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone - Benchchem.
  • Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed.
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction - Sigma-Aldrich.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling - Benchchem.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • Optimizing base selection for Suzuki reactions with sensitive substrates - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate.
  • Technical Support Center: Suzuki Coupling of 2-Bromophenol with Furan-2-Boronic Acid - Benchchem.
  • Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae | The Journal of Organic Chemistry - ACS Publications.
  • The Suzuki Reaction - Chem 115 Myers.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI.

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions and Byproducts in 2-Bromo-6-isopropoxyphenol Chemistry

Welcome to the technical support guide for 2-Bromo-6-isopropoxyphenol. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-6-isopropoxyphenol. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Our goal is to provide in-depth, field-proven insights into the common side reactions and byproducts encountered, enabling you to anticipate, identify, and mitigate these challenges effectively.

2-Bromo-6-isopropoxyphenol is a valuable intermediate due to its distinct reactive sites: the aryl bromide, amenable to a wide range of cross-coupling reactions, and the phenolic hydroxyl group, which can be engaged in etherification, esterification, or serve as a directing group. However, this multi-functionality also presents unique challenges. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs) - Common Impurities and Their Origins

This section addresses the most common impurities observed when working with 2-Bromo-6-isopropoxyphenol. Understanding the mechanistic origin of these byproducts is the first step toward developing a robust and high-yielding chemical process.

Q1: My reaction mixture shows a significant amount of a byproduct with a mass corresponding to 2-isopropoxyphenol. What is causing this loss of the bromine atom?

A1: You are observing reductive debromination (or hydrodebromination). This is a common side reaction in transition-metal-catalyzed processes, particularly palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Mechanistic Insight: Reductive debromination occurs when the arylpalladium(II) intermediate, formed after the oxidative addition of 2-Bromo-6-isopropoxyphenol to the Pd(0) catalyst, is intercepted by a hydride source before it can undergo transmetalation or reductive elimination with the desired coupling partner.[1][2] Potential hydride sources in a typical reaction mixture include:

  • Solvents: Alcohols (like isopropanol, ethanol) or even ethers like THF can act as hydride donors, especially at elevated temperatures.

  • Bases: Amine bases or formate salts can generate hydride species.[3]

  • Water: Water, in combination with a phosphine ligand, can be a source of hydrogen.[2][4]

  • Reagents: Boronic acids or their derivatives can sometimes contribute to this side reaction.

Troubleshooting & Mitigation Strategies:

  • Use High-Purity, Anhydrous, and Degassed Solvents: Minimize potential hydride sources by using dry, deoxygenated solvents. Oxygen can lead to catalyst degradation and promote side reactions.[5]

  • Select an Appropriate Base: If possible, use non-hydride-donating bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ instead of amine bases in sensitive coupling reactions.

  • Optimize Catalyst and Ligand: Bulky, electron-rich phosphine ligands can sometimes accelerate the desired cross-coupling pathway relative to reductive debromination.

  • Control Reaction Temperature: Higher temperatures can promote debromination. Run reactions at the lowest effective temperature.

Q2: I'm observing the formation of 2-bromophenol in my product mixture, confirmed by mass spectrometry. Why is the isopropoxy group being cleaved?

A2: You are encountering O-dealkylation, specifically the cleavage of the isopropyl ether. Aryl alkyl ethers are generally stable, but the C-O bond can be cleaved under certain conditions, particularly acidic ones.[6][7]

Mechanistic Insight: The cleavage is most often catalyzed by strong acids (e.g., HBr, HI) that may be present or generated in situ.[8] The reaction proceeds by protonation of the ether oxygen, making it a better leaving group. A nucleophile (like a bromide ion) then attacks the isopropyl carbon via an Sₙ1 or Sₙ2 mechanism.[9] Given that the isopropyl group can form a relatively stable secondary carbocation, an Sₙ1 pathway is plausible, especially under forcing conditions.[10]

Causative Factors & Prevention:

  • Acidic Reagents: Avoid using strong Brønsted or Lewis acids if the integrity of the isopropoxy group is critical. If an acid is required, use the mildest conditions possible.

  • Reagent Quality: Some reagents, particularly older alkyl halides or acid chlorides, can contain trace amounts of HBr or HCl.

  • Reaction Byproducts: Certain reactions can generate acidic byproducts that catalyze ether cleavage. For example, some borylation reactions may generate protic acids.

  • Thermal Stress: High temperatures in the presence of even trace acid can accelerate this process.

Q3: During an O-alkylation of the phenolic hydroxyl, I'm seeing byproducts with the same mass as my desired product but different chromatographic behavior. What are these?

A3: You are likely observing competitive C-alkylation. The phenoxide anion, generated by deprotonating the phenol, is an ambident nucleophile. This means it can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or the aromatic ring carbons (C-alkylation), typically at the ortho or para positions, to form a new C-C bond.[11][12]

Mechanistic Insight & Control: The regioselectivity between O- and C-alkylation is highly dependent on the reaction conditions.[13]

  • Solvent: Polar aprotic solvents (e.g., DMF, acetone, acetonitrile) favor O-alkylation. They solvate the cation of the base but leave the phenoxide oxygen relatively free to act as a nucleophile. Protic solvents (e.g., water, ethanol, TFE) can hydrogen-bond with the phenoxide oxygen, sterically hindering it and promoting C-alkylation.[11]

  • Counter-ion: The nature of the cation from the base (e.g., Na⁺, K⁺, Cs⁺) can influence the reaction outcome.

  • Leaving Group: "Harder" electrophiles tend to favor O-alkylation, while "softer" ones can lead to more C-alkylation.[14]

  • Temperature: O-alkylation is often kinetically favored (faster), while C-alkylation can be thermodynamically favored (more stable product). Running the reaction at lower temperatures typically favors the O-alkylated product.[15]

Troubleshooting Protocol:

  • Switch to a polar aprotic solvent like DMF or acetone.

  • Use a base like K₂CO₃ or Cs₂CO₃.

  • Perform the reaction at or below room temperature if the alkylating agent is sufficiently reactive.

Q4: In my Suzuki cross-coupling reaction, I'm getting a significant amount of biaryl byproduct derived from my boronic acid. What is this and how do I stop it?

A4: This common byproduct is the result of boronic acid homocoupling. This side reaction forms a symmetrical biaryl from two molecules of your boronic acid coupling partner, reducing the yield of your desired unsymmetrical product and complicating purification.[1][16]

Mechanistic Insight: Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[3][5] If the Pd(0) catalyst is oxidized to Pd(II) by air, or if a Pd(II) precatalyst is used without efficient reduction, the Pd(II) can react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[3]

Mitigation Strategies:

  • Rigorous Degassing: Thoroughly degas your reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 20-30 minutes) to remove dissolved oxygen.

  • Use Pd(0) Precatalysts: Employing a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂.

  • Add a Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help maintain the palladium in its active Pd(0) state and suppress homocoupling.[3]

  • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes be beneficial, but a large excess can exacerbate homocoupling.

Part 2: Troubleshooting and Analytical Guides

Guide 1: Analytical Characterization of Potential Byproducts

Effective troubleshooting requires accurate identification of impurities. The table below summarizes the key byproducts discussed and suggests methods for their characterization.

Byproduct NameStructureMolecular FormulaΔ Mass from Starting MaterialSuggested Analytical Techniques
2-Isopropoxyphenol C₉H₁₂O₂-79.9 g/mol GC-MS, LC-MS, ¹H NMR (disappearance of bromine's isotopic pattern, appearance of new aromatic proton)
2-Bromophenol C₆H₅BrO-42.07 g/mol GC-MS, LC-MS, ¹H NMR (disappearance of isopropyl signals)
C-Alkylated Isomer C₁₅H₁₅BrO₂ (example)VariableSame as O-alkylated productTLC (often different Rƒ), HPLC (different retention time), ¹H & ¹³C NMR (different aromatic splitting patterns)
Boronic Acid Homocoupling VariableVariableN/A (impurity from coupling partner)LC-MS, ¹H NMR (presence of symmetrical biaryl signals)
Oxidized Byproducts (e.g., Quinones) Variable+14 g/mol (approx.)LC-MS (M+16 or M+14 peaks), Color change (often yellow/brown)
Guide 2: Experimental Protocol to Minimize Reductive Debromination in a Suzuki Coupling

This protocol incorporates best practices to suppress the formation of 2-isopropoxyphenol during a typical Suzuki reaction.

Objective: To couple 2-Bromo-6-isopropoxyphenol with an arylboronic acid while minimizing hydrodebromination.

Materials:

  • 2-Bromo-6-isopropoxyphenol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.05 equiv)

  • K₃PO₄ (3.0 equiv, finely ground and dried)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Allow to cool to room temperature.

  • Reagent Addition: To the flask, add 2-Bromo-6-isopropoxyphenol, the arylboronic acid, and K₃PO₄ under a positive pressure of argon.

  • Catalyst/Ligand Premixing: In a separate, dry vial under argon, add Pd₂(dba)₃ and SPhos. Add a small amount of the degassed dioxane to form a slurry.

  • Solvent Addition: Add the degassed 1,4-dioxane to the main reaction flask containing the substrates and base.

  • Degassing: Sparge the resulting suspension with argon for 15-20 minutes to ensure all oxygen is removed.

  • Catalyst Addition: Add the catalyst/ligand slurry to the reaction mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Monitoring: Check for the appearance of the debrominated byproduct (2-isopropoxyphenol), which will typically have a different Rƒ from the starting material and product. If debromination is significant, consider lowering the reaction temperature.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Proceed with standard aqueous workup and purification.

Part 3: Visualization of Reaction Pathways

Diagrams can clarify complex relationships between desired reactions and unwanted side pathways. The following are rendered in DOT language for visualization.

Diagram 1: Competing Reaction Pathways in Cross-Coupling

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_products Potential Products Start 2-Bromo-6-isopropoxyphenol + Pd(0) Catalyst Intermediate Aryl-Pd(II)-Br Complex Start->Intermediate Oxidative Addition Desired Desired Cross-Coupled Product Intermediate->Desired Transmetalation & Reductive Elimination Side1 2-Isopropoxyphenol (Debromination) Intermediate->Side1 Protonolysis/ Hydride Attack Side2 Homocoupled Byproduct Intermediate->Side2 Reaction with Homocoupling Initiator

Caption: Key pathways originating from the Aryl-Pd(II) intermediate.

Diagram 2: Troubleshooting Workflow for Impurity Identification

G Start Impurity Detected (e.g., by LC-MS or TLC) CheckMass Check Mass Spectrum Start->CheckMass MassLoss Mass Loss? CheckMass->MassLoss SameMass Same Mass as Desired Product? MassLoss->SameMass No Debrom Debromination (Loss of ~80 amu) MassLoss->Debrom Yes (-Br) Dealk O-Dealkylation (Loss of ~42 amu) MassLoss->Dealk Yes (-C3H6) OtherMass Other Mass? SameMass->OtherMass No C_Alk C-Alkylation Isomer SameMass->C_Alk Yes Homo Homocoupling or Other Byproduct OtherMass->Homo

Caption: Decision tree for preliminary impurity identification using mass data.

References

  • Spain, J. C., & Gibson, D. T. (1988). Oxidation of substituted phenols by Pseudomonas putida F1 and Pseudomonas sp. strain JS6. Applied and Environmental Microbiology, 54(6), 1399–1404. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]

  • Wang, Z., et al. (2023). Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere. MDPI. [Link]

  • Spain, J. C., & Gibson, D. T. (1988). Oxidation of substituted phenols by Pseudomonas putida F1 and Pseudomonas sp. Strain JS6. ResearchGate. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Sreekumar, S., & G, S. (2021). Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review. ResearchGate. [Link]

  • Mitchell, D., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • Donahue, J. P., et al. (2002). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society. [Link]

  • Gurung, S. K., et al. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Das, S., & Lyla, I. (2012). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. ISRN Soil Science. [Link]

  • Ruan, J., et al. (2008). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Organic Chemistry Portal. [Link]

  • Wikipedia. Ether cleavage. Wikipedia. [Link]

  • LibreTexts. (2023). 9.12 Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry. [Link]

  • Lu, D., et al. (2009). Alkylation of Phenol: A Mechanistic View. ResearchGate. [Link]

  • van der Boom, M. E., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. [Link]

  • Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. PubMed. [Link]

  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Reddit. [Link]

  • Chemistry LibreTexts. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Denmark, S. E., & Smith, R. C. (2008). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC. [Link]

  • University of Bath. Reactivity at sp2 Centres: Aromatic Compounds as Nucleophiles. University of Bath. [Link]

  • YouTube. (2021). Ipso substitution reaction, Electrophilic aromatic substitution reaction, Ipso position, examples. YouTube. [Link]

  • Fried, M., & Srebnik, M. (2002). Palladium-catalyzed cross-alkynylation of aryl bromides by sodium tetraalkynylaluminates. PubMed. [Link]

  • Mishra, A. K., et al. (2022). Nucleophilic ipso-Substitution of Aryl Methyl Ethers through Aryl C–OMe Bond Cleavage; Access to Functionalized Bisthiophenes. The Journal of Organic Chemistry. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed conversion of aryl and vinyl triflates to bromides and chlorides. PubMed. [Link]

  • van der Boom, M. E., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Bromo-6-isopropoxyphenol Derivatives

Welcome to the technical support center for the purification of 2-Bromo-6-isopropoxyphenol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-6-isopropoxyphenol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable intermediates. The unique electronic and steric properties of this scaffold can present specific purification hurdles. This document provides field-proven troubleshooting guides and frequently asked questions to help you achieve your desired purity with confidence.

Section 1: Initial Assessment and Common Impurities

Before attempting any large-scale purification, a rapid and accurate assessment of the crude reaction mixture is paramount. This initial analysis informs the entire purification strategy.

Q1: What are the most common impurities I should expect from the synthesis of 2-Bromo-6-isopropoxyphenol derivatives?

A1: The impurity profile is highly dependent on the specific reaction, but for typical electrophilic brominations of 6-isopropoxyphenol or subsequent derivatizations, you should anticipate:

  • Unreacted Starting Materials: Incomplete reactions will leave residual 6-isopropoxyphenol or other precursors.

  • Regioisomers: The primary isomeric impurity is often 4-Bromo-2-isopropoxyphenol, formed due to competing para-bromination. The directing effects of the hydroxyl and isopropoxy groups can lead to mixtures.

  • Poly-brominated Species: Over-bromination can lead to the formation of di- or tri-brominated phenols, such as 2,4-Dibromo-6-isopropoxyphenol.

  • Reagents and Byproducts: Residual brominating agents (e.g., NBS) or their byproducts (e.g., succinimide) may be present.[1][2]

Q2: What is the most effective way to quickly assess the purity of my crude sample?

A2: Thin Layer Chromatography (TLC) is the most efficient initial method. It provides a qualitative snapshot of the number of components in your mixture and helps in developing a solvent system for column chromatography.[3][4]

  • Expert Tip: Due to the acidic nature of the phenolic hydroxyl group, compounds in this class can sometimes streak on standard silica gel. If you observe streaking, pre-treat your TLC plate by eluting it once in a solvent system containing 1% triethylamine (Et3N) and drying it before use. Alternatively, adding 0.5% acetic acid to your mobile phase can sharpen the spots.

Section 2: Core Purification Protocols

Based on the initial TLC analysis, you can proceed with one of the following primary purification techniques.

Protocol 1: Flash Column Chromatography

This is the most versatile technique for separating complex mixtures of 2-Bromo-6-isopropoxyphenol derivatives.[5][6]

Q3: My crude product is an oil with multiple spots on TLC. How do I perform an effective column chromatography purification?

A3: Follow this detailed protocol for optimal results. The key is a well-packed column and a carefully chosen eluent system.

Step-by-Step Methodology:

  • Solvent System Selection:

    • Using TLC, identify a solvent system (typically a hexane/ethyl acetate or dichloromethane/methanol mixture) that provides a retention factor (Rf) of 0.25-0.35 for the desired product. This Rf value generally ensures good separation without excessively long elution times.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column and add a 1-2 cm layer of sand.

    • In a separate beaker, create a slurry by mixing silica gel with your initial, least polar eluent. The consistency should be like a milkshake.[6]

    • Pour the slurry into the column. Gently tap the sides of the column to dislodge air bubbles and ensure even packing.[6]

    • Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.

    • Add another 1-2 cm layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.[7] This prevents the use of strong solvents directly on the column, which can impair separation.

    • Carefully add this silica-adsorbed sample onto the top layer of sand in the column.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column.

    • Apply gentle positive pressure (air or nitrogen) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials. Monitor the elution process by collecting TLC spots from the column outflow.

    • Once the desired product begins to elute, you may switch to a more polar solvent mixture (gradient elution) to speed up the elution of more polar impurities.[5]

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified compound.

TLC Rf of Product Recommended Action for Column Chromatography Rationale
> 0.6Decrease eluent polarity (e.g., from 20% to 10% Ethyl Acetate in Hexane)High Rf indicates weak binding; decreasing polarity increases retention and improves separation from less polar impurities.
0.25 - 0.35 Optimal Range This range provides the best balance between resolution and elution time.
< 0.1Increase eluent polarity (e.g., from 10% to 20% Ethyl Acetate in Hexane)Low Rf indicates strong binding; increasing polarity is needed to move the compound down the column at a reasonable rate.
Protocol 2: Recrystallization

If your derivative is a solid and the impurities are present in small amounts, recrystallization is an efficient and scalable purification method.[8]

Q4: My product is a solid with minor impurities. What is the best procedure for recrystallization?

A4: The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.

Step-by-Step Methodology:

  • Solvent Selection: Test small amounts of your crude solid in various solvents (e.g., hexanes, ethanol, isopropanol, toluene, or mixtures) to find one that meets the hot/cold solubility criteria.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[9]

  • Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Section 3: Troubleshooting Guide

Even with optimized protocols, unexpected issues can arise. This section addresses the most common problems encountered during the purification of 2-Bromo-6-isopropoxyphenol derivatives.

Q5: My compound is streaking badly on the silica column, leading to poor separation. What can I do?

A5: This is a classic problem with acidic phenols on silica gel. The acidic silanol groups on the silica surface can strongly and irreversibly bind your phenolic compound, causing streaking.

  • Solution 1 (Quick Fix): Add a small amount of a competitive base or acid to your eluent.

    • Triethylamine (Et3N): Add 0.5-1% Et3N to your hexane/ethyl acetate eluent. The amine will preferentially bind to the acidic sites on the silica, allowing your compound to travel smoothly.

    • Acetic Acid (AcOH): Add 0.5-1% AcOH to the eluent. This can sometimes improve peak shape for acidic compounds by keeping them in a single protonation state.

  • Solution 2 (Better Separation): Use a deactivated or different stationary phase.

    • Deactivated Silica: Purchase commercially available silica treated with a deactivating agent.

    • Alumina (Basic or Neutral): For compounds that are sensitive to acid, switching to an alumina column can be a very effective solution.

Q6: I can't achieve baseline separation between my product and a key impurity. How can I improve resolution?

A6: This indicates that the two compounds have very similar polarities in your chosen solvent system.

  • Solution 1 (Optimize Eluent Strength): Ensure your product's Rf is in the optimal 0.25-0.35 range. If the spots are too high on the TLC plate, they travel too quickly through the column to separate effectively. Decrease the eluent polarity.

  • Solution 2 (Change Eluent Selectivity): If adjusting polarity doesn't work, the compounds have similar affinities for your solvent mixture. Switch to a different solvent system with different chemical properties. For example, if you are using a hexane/ethyl acetate system, try a toluene/ethyl acetate or a dichloromethane/methanol system. The different intermolecular interactions can dramatically alter the separation factor.

  • Solution 3 (Use a Gradient): A shallow gradient elution, where the polarity of the mobile phase is increased slowly over time, can often resolve closely eluting compounds more effectively than an isocratic (constant solvent mixture) method.[5]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting poor separation during column chromatography.

G start Poor Separation Observed (Overlapping Spots on TLC) streaking Are spots streaking? start->streaking rf_check Are Rf values too high? (e.g., > 0.5) streaking->rf_check No sol_streaking Probable acidic interaction. Add 0.5% Et3N or AcOH to eluent OR use deactivated silica. streaking->sol_streaking Yes rf_low_check Are Rf values too low? (e.g., < 0.1) rf_check->rf_low_check No sol_rf_high Decrease eluent polarity. (Increase % of non-polar solvent) rf_check->sol_rf_high Yes close_spots Spots are distinct but close (ΔRf < 0.15) rf_low_check->close_spots No sol_rf_low Increase eluent polarity. (Increase % of polar solvent) rf_low_check->sol_rf_low Yes sol_close_spots Change solvent selectivity (e.g., Hex/EtOAc -> DCM/MeOH) OR run a shallow gradient. close_spots->sol_close_spots Yes rerun Re-run Column with Optimized Conditions sol_streaking->rerun sol_rf_high->rerun sol_rf_low->rerun sol_close_spots->rerun

Caption: Troubleshooting workflow for poor column chromatography separation.

Section 4: Purity Verification and FAQs

After purification, it is critical to verify the purity and confirm the identity of the final product.

Q7: My purification is complete. What analytical techniques should I use to confirm the purity of my 2-Bromo-6-isopropoxyphenol derivative?

A7: A combination of techniques is recommended for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. An HPLC method can provide a precise percentage purity (e.g., 99.5%). Developing a method often involves screening different columns (e.g., C18, Phenyl-Hexyl) and mobile phases (e.g., acetonitrile/water or methanol/water with acid modifiers like TFA or formic acid).[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If your compound is sufficiently volatile and thermally stable, GC-MS is an excellent tool. It provides purity information and confirms the molecular weight of your product and any volatile impurities.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your purified compound. While not ideal for quantifying minor impurities, the absence of impurity signals in the NMR spectrum is a strong indicator of high purity.[4]

Q8: Why is it important to remove isomeric impurities like 4-Bromo-2-isopropoxyphenol?

A8: In drug development, isomeric purity is critical. Different isomers can have vastly different pharmacological activities, toxicological profiles, and metabolic pathways. The presence of an undesired isomer can lead to inconsistent biological data, off-target effects, or failure to meet regulatory standards for active pharmaceutical ingredients (APIs).[14][15] Therefore, demonstrating control over isomeric impurities is a fundamental requirement.

References

  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Isopropoxyphenol. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF BROMINATED PHENOLS.
  • Schultz, F., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical results of substituted phenols in real samples for FPSE-HPLC-UV method. Retrieved from [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol. NCBI Bookshelf. Retrieved from [Link]

  • Google Patents. (n.d.). Process for synthesizing p-bromophenol.
  • Bio-Rad. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Retrieved from [Link]

  • ACS Publications. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Groningen. (2022). Chemical/Laboratory Techniques: Recrystallization. YouTube. Retrieved from [Link]

  • Chemistry in the Lab. (2013). Column Chromatography (Purification). YouTube. Retrieved from [Link]

  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

  • Vibzz Lab. (2022). Tests for Identification of Phenols : Organic Qualitative Analysis. YouTube. Retrieved from [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Bentham Science. (2023). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Yields in Cross-Coupling Reactions with 2-Bromo-6-isopropoxyphenol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the unique challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the unique challenges of using 2-Bromo-6-isopropoxyphenol in cross-coupling reactions. The inherent steric hindrance and electronic properties of this substrate often lead to low yields, but with careful optimization of reaction parameters, high-efficiency coupling is achievable.

Understanding the Challenges

2-Bromo-6-isopropoxyphenol presents a distinct set of challenges in palladium-catalyzed cross-coupling reactions. The bulky isopropoxy group at the ortho position to the bromine atom creates significant steric hindrance, which can impede the oxidative addition of the aryl bromide to the palladium(0) catalyst—often the rate-limiting step in the catalytic cycle. Furthermore, the presence of a free hydroxyl group can complicate the reaction by interacting with the catalyst or base.

Troubleshooting Guide: Low Yields and Side Reactions

This section is designed in a question-and-answer format to directly address common issues encountered during experimentation.

Q1: My Suzuki-Miyaura coupling with 2-Bromo-6-isopropoxyphenol is giving low to no yield. What are the likely causes and how can I improve it?

Low yields in Suzuki-Miyaura couplings with this substrate are often a result of inefficient oxidative addition or catalyst inhibition. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be effective due to the steric bulk. The use of bulky, electron-rich phosphine ligands is crucial to promote the oxidative addition and subsequent steps of the catalytic cycle.

    • Recommended Ligands: Consider using Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are designed to stabilize the monoligated palladium species, which is more reactive in the oxidative addition of sterically hindered aryl halides.

    • Catalyst Precursors: Utilizing pre-formed palladium(II) precatalysts complexed with these bulky ligands (e.g., SPhos Pd G3) can also enhance catalytic activity and reproducibility.

  • Base Selection: The choice of base is critical and can significantly impact the reaction outcome.

    • Inorganic Bases: Stronger, non-nucleophilic inorganic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are effective in promoting transmetalation without causing significant side reactions.

    • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) can be used, particularly in Sonogashira couplings.

  • Solvent System: The polarity and aprotic nature of the solvent are important considerations.

    • Aprotic Solvents: A mixture of a polar aprotic solvent like 1,4-dioxane or tetrahydrofuran (THF) with water is a common and effective choice for Suzuki-Miyaura reactions. The water is necessary to solubilize the inorganic base and facilitate the transmetalation step.

    • Degassing: Thoroughly degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Temperature: Higher reaction temperatures are often required to overcome the activation energy for the oxidative addition of sterically hindered substrates. A temperature range of 80-110 °C is a good starting point.

Troubleshooting Workflow for Low-Yield Suzuki-Miyaura Coupling

G start Low Yield in Suzuki Coupling catalyst Switch to Bulky Ligand (e.g., SPhos, XPhos) start->catalyst Initial Check base Change Base (K₃PO₄ or Cs₂CO₃) catalyst->base No Improvement success Improved Yield catalyst->success Significant Improvement solvent Optimize Solvent System (Dioxane/Water, Degassed) base->solvent Still Low Yield base->success Significant Improvement temp Increase Temperature (80-110 °C) solvent->temp Minor Improvement solvent->success Significant Improvement temp->success Significant Improvement

Caption: A decision-making workflow for troubleshooting low yields in Suzuki-Miyaura reactions of 2-Bromo-6-isopropoxyphenol.

Q2: I am observing significant amounts of protodebromination (loss of bromine) and homocoupling of my boronic acid. How can I minimize these side reactions?

Protodebromination and homocoupling are common side reactions, especially under forcing conditions.

  • Minimizing Protodebromination: This side reaction occurs when the aryl-palladium intermediate reacts with a proton source instead of the boronic acid.

    • Anhydrous Solvents: Ensure your solvents are rigorously dried.

    • High-Purity Reagents: Use high-purity boronic acid and base.

  • Reducing Homocoupling: Homocoupling of the boronic acid is often promoted by the presence of oxygen.

    • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

    • Degassing: Employ freeze-pump-thaw cycles for thorough solvent degassing.

Q3: For a Buchwald-Hartwig amination, what are the key considerations with 2-Bromo-6-isopropoxyphenol?

The Buchwald-Hartwig amination also faces challenges due to steric hindrance.

  • Ligand Choice: Similar to the Suzuki-Miyaura coupling, the use of bulky, electron-rich ligands is paramount. Josiphos-type ligands or Buchwald's biaryl phosphine ligands are often effective.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

  • Amine Coupling Partner: The nature of the amine can influence the reaction. Primary amines are generally more reactive than secondary amines.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Nu Ar-Pd(II)L₂-Nu PdII_Aryl->PdII_Nu Transmetalation (Nucleophile) Product Ar-Nu PdII_Nu->Product Reductive Elimination Product->Pd0 Regeneration

Caption: A simplified representation of the palladium catalytic cycle in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q: Should I protect the phenol group before the cross-coupling reaction?

While the free hydroxyl group can potentially coordinate to the palladium center and inhibit catalysis, many modern catalyst systems can tolerate it. It is recommended to first attempt the reaction without protection. If catalyst deactivation is suspected, protection of the phenol as a methyl or benzyl ether can be considered.

Q: What is a good starting catalyst loading for these reactions?

For sterically hindered substrates, a slightly higher catalyst loading may be necessary. A good starting point is 2-5 mol% of the palladium precursor and a 1:1.2 to 1:2 ratio of palladium to ligand.

Q: Are there any alternatives to palladium catalysis for this substrate?

Nickel-catalyzed cross-coupling reactions are emerging as a powerful alternative for challenging substrates. Nickel catalysts can sometimes offer different reactivity and may be more effective for certain transformations of sterically hindered aryl halides.

Data and Protocols

The following table provides starting conditions for various cross-coupling reactions with substrates analogous to 2-Bromo-6-isopropoxyphenol. These should be used as a starting point for optimization.

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)100
Buchwald-Hartwig Pd₂(dba)₃ (1.5)RuPhos (3.6)NaOt-Bu (1.4)Toluene100
Sonogashira PdCl₂(PPh₃)₂ (2)-NEt₃THF65
Heck Pd(OAc)₂ (2)P(o-tol)₃ (4)NEt₃ (1.5)DMF120
General Experimental Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add 2-Bromo-6-isopropoxyphenol (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. Accounts of Chemical Research, 43(4), 506–518. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]

Troubleshooting

Technical Support Center: Catalyst Selection for Reactions of 2-Bromo-6-isopropoxyphenol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven advice on selecting and troubleshooting catalysts for efficient cro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven advice on selecting and troubleshooting catalysts for efficient cross-coupling reactions involving 2-Bromo-6-isopropoxyphenol. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to overcome experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I am planning a Suzuki-Miyaura coupling with 2-Bromo-6-isopropoxyphenol. What is the best catalyst system to start with and why?

This is an excellent question. The substrate, 2-Bromo-6-isopropoxyphenol, presents two key structural features that guide catalyst selection: a C(sp²)-Br bond and a sterically demanding ortho-isopropoxy group.

Core Recommendation: For a robust starting point, a palladium(II) precatalyst combined with a bulky, electron-rich biaryl phosphine ligand is highly recommended. A prime example is a catalyst system generated in situ from Palladium(II) Acetate (Pd(OAc)₂) and a ligand like SPhos or XPhos.

The Rationale (Causality):

  • The C-Br Bond: The Carbon-Bromine bond requires an electron-rich palladium(0) center to undergo efficient oxidative addition, the first and often rate-limiting step of the catalytic cycle.[1][2]

  • Steric Hindrance: The ortho-isopropoxy group creates significant steric bulk around the reaction center. Bulky ligands like SPhos or XPhos are crucial for two reasons:

    • They promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is necessary for the oxidative addition to occur.[3]

    • They facilitate the final, product-releasing step, reductive elimination, which can be slow for sterically congested molecules.[4][5]

  • The Phenolic -OH: The free hydroxyl group is acidic and can interfere with the reaction. It is crucial to use a sufficiently strong inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to deprotonate the phenol and prevent catalyst inhibition.

A systematic study on Suzuki-Miyaura couplings of halophenols highlighted that for bromophenols, microwave irradiation can significantly improve results compared to conventional heating.[6]

Recommended Starting Conditions:

ComponentRecommendationLoading / EquivalentsRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃1-2 mol%Cost-effective and reliable Pd(II) or Pd(0) precursors that form the active Pd(0) catalyst in situ.[7][8]
Ligand SPhos or XPhos2-4 mol% (1:2 Pd:Ligand ratio)Bulky, electron-rich ligands that accelerate both oxidative addition and reductive elimination for hindered substrates.[5][9]
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equiv.Strong, non-nucleophilic bases that facilitate the transmetalation step and deprotonate the phenol without side reactions.
Solvent Toluene/H₂O (e.g., 10:1) or 1,4-Dioxane/H₂OAnhydrous, degassedAprotic organic solvents are standard. A small amount of water is often necessary to solubilize the inorganic base.
Temperature 80 - 110 °C-Sufficient thermal energy is needed to overcome activation barriers, particularly for the C-Br bond cleavage.
Q2: My Suzuki-Miyaura reaction is giving low yields. What are the most common causes and how do I troubleshoot them?

Low yield is a common issue in cross-coupling reactions. A logical, step-by-step approach is the key to identifying and solving the problem.

Troubleshooting Workflow for Low Yield:

TroubleshootingWorkflow Start Low Yield Observed Q1 Is the Catalyst Active? Start->Q1 Q2 Is the Base Effective? Start->Q2 Q3 Are Reagents/Solvents Pure? Start->Q3 Q4 Are Reaction Conditions Optimal? Start->Q4 Sol1a Use a Pre-catalyst (e.g., SPhos G3). Ensure Pd source/ligand are not degraded. Q1->Sol1a Inactive Pd(0) Sol1b Degas solvents thoroughly to remove O₂ (catalyst poison). Q1->Sol1b Oxygen Sol2a Switch to a stronger base (e.g., K₃PO₄ -> Cs₂CO₃). Ensure base is finely powdered and anhydrous. Q2->Sol2a Inefficient Transmetalation Sol3a Check boronic acid quality (protodeboronation). Use freshly distilled/anhydrous solvents. Q3->Sol3a Degraded Reagents Sol4a Increase temperature in 10°C increments. Increase reaction time and monitor by TLC/LC-MS. Q4->Sol4a Insufficient Energy

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Detailed Troubleshooting Steps:

  • Verify Catalyst Activity:

    • Problem: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing. Oxygen is a notorious poison for Pd(0) catalysts.

    • Solution:

      • Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents and reagents should be rigorously degassed.[10]

      • Consider using a well-defined palladium pre-catalyst (e.g., SPhos Pd G3). These complexes often show higher reactivity and consistency as they do not require an in situ reduction step.[7]

      • Check the age and storage conditions of your palladium source and ligands.

  • Evaluate the Base:

    • Problem: The base is critical for the transmetalation step, where the organic group is transferred from boron to palladium. If the base is too weak, wet, or not soluble enough, this step will be slow or incomplete.

    • Solution:

      • Switch to a stronger or more soluble base. The general trend is K₂CO₃ < K₃PO₄ < Cs₂CO₃.

      • Ensure the base is anhydrous and, if possible, finely powdered to maximize surface area.

  • Assess Reagent Quality:

    • Problem: Boronic acids can degrade over time, especially in the presence of moisture, through a process called protodeboronation. Solvents may contain water or peroxide impurities.

    • Solution:

      • Use fresh, high-quality boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).

      • Use anhydrous, inhibitor-free solvents.

  • Optimize Reaction Conditions:

    • Problem: The reaction may simply be too slow under the initial conditions due to the steric hindrance of the substrate.

    • Solution:

      • Increase the reaction temperature. For bromophenols, microwave heating has been shown to be effective.[6]

      • Increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).[11]

      • Monitor the reaction over a longer period.

Q3: I want to perform a Buchwald-Hartwig amination on 2-Bromo-6-isopropoxyphenol. What are the critical parameters I need to consider?

The Buchwald-Hartwig amination is an excellent method for forming C-N bonds.[12] However, it is notoriously sensitive to reaction parameters, even more so than Suzuki couplings.[13]

Key Decision Points for Buchwald-Hartwig Amination:

BuchwaldHartwigDecision Substrate 2-Bromo-6-isopropoxyphenol + Amine Catalyst Catalyst System Substrate->Catalyst Base Base Choice Substrate->Base Solvent Solvent Substrate->Solvent Product Desired C-N Coupled Product Catalyst->Product Ligand Ligand is CRITICAL. Use bulky, electron-rich ligands (e.g., RuPhos, BrettPhos). Catalyst->Ligand Base->Product BaseType Use a strong, non-nucleophilic hindered base: NaOtBu or LHMDS. Base->BaseType Solvent->Product SolventType Use strictly anhydrous, aprotic, non-coordinating solvents: Toluene or Dioxane. Solvent->SolventType

Caption: Key parameter choices for a successful Buchwald-Hartwig amination.

Expert Insights:

  • Ligand Choice is Paramount: The success of a Buchwald-Hartwig reaction is often dictated by the ligand. For a sterically hindered aryl bromide like yours, you need a ligand that promotes both fast oxidative addition and reductive elimination.

    • Recommendation: Use a highly active, bulky phosphine ligand from the Buchwald ligand portfolio, such as RuPhos or tBuXPhos . These are generally more effective than the ligands typically used for Suzuki couplings.[14] For challenging couplings, even more specialized ligands might be necessary.[15]

  • Base Selection is Non-Negotiable: The base in a Buchwald-Hartwig reaction is typically a strong, hindered alkoxide or amide.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.

    • Causality: These bases are strong enough to deprotonate the amine nucleophile but are too bulky to act as competing nucleophiles themselves. Weaker bases like carbonates are generally ineffective.

  • Solvent and Atmosphere are Critical: These reactions are extremely sensitive to air and moisture.

    • Recommendation: Use strictly anhydrous and deoxygenated solvents like toluene or 1,4-dioxane .

    • Causality: Oxygen will irreversibly oxidize and deactivate the Pd(0) catalyst. Water can hydrolyze the strong base and interfere with the catalytic cycle.

Q4: I am observing debromination (hydrodehalogenation) as a major side product. How can I suppress this?

Debromination, where the bromine atom is replaced by a hydrogen, is a common side reaction, especially with electron-rich or sterically hindered aryl halides. It often arises from a β-hydride elimination pathway involving the catalyst.[16]

Strategies to Minimize Debromination:

  • Ligand Modification: The choice of ligand has a significant impact.

    • Insight: Ligands that form a more stable complex with palladium and promote a faster reductive elimination (the desired product-forming step) can outcompete the side reaction. Switching to a different class of bulky phosphine ligands (e.g., from SPhos to RuPhos) can alter the kinetics of the catalytic cycle.

  • Lower Reaction Temperature:

    • Insight: Side reaction pathways often have a different activation energy than the desired cross-coupling pathway. Lowering the temperature may disproportionately slow the debromination reaction.

  • Choice of Base and Solvent:

    • Insight: The base and solvent can influence the concentration and reactivity of potential hydride sources in the reaction mixture. Using a completely anhydrous, aprotic solvent is crucial. Ensure your amine or boronic acid coupling partner is pure.

  • Use a Pre-catalyst:

    • Insight: In situ catalyst generation from Pd(OAc)₂ can sometimes lead to the formation of palladium hydrides, which can promote dehalogenation. Using a well-defined pre-catalyst that cleanly generates the active LPd(0) species can lead to a cleaner reaction profile.[17]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-6-isopropoxyphenol

This protocol is a robust starting point that can be optimized as needed.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 2-Bromo-6-isopropoxyphenol (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).

    • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[12]

    • Seal the flask with a septum, then evacuate and backfill with argon three times to ensure an inert atmosphere.[10]

  • Solvent Addition:

    • Add degassed solvent (e.g., a 10:1 mixture of Toluene/H₂O) via syringe to achieve a substrate concentration of ~0.1 M.[12]

  • Reaction:

    • Heat the mixture to the specified temperature (e.g., 100 °C) with vigorous stirring for the required time (e.g., 12-24 hours).

    • Monitor the reaction progress by TLC or LC-MS.[12]

  • Workup:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

References

  • (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. ResearchGate. [Link]

  • Zhao, Q., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • (N.D.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. [Link]

  • (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. [Link]

  • (N.D.). Palladium-catalyzed cross-couplings by C–O bond activation. Royal Society of Chemistry. [Link]

  • (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]

  • (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • (N.D.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. National Institutes of Health. [Link]

  • (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications. [Link]

  • (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • (N.D.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. National Institutes of Health. [Link]

  • (N.D.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • (2014). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • (N.D.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health. [Link]

  • (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. [Link]

  • (N.D.). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. ACS Publications. [Link]

  • (N.D.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... ResearchGate. [Link]

  • (N.D.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. [Link]

Sources

Optimization

Troubleshooting guide for the synthesis of 2-Bromo-6-isopropoxyphenol

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-6-isopropoxyphenol. As a Senior Application Scientist, this document is struct...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-6-isopropoxyphenol. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific principles to empower you in troubleshooting and optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 2-Bromo-6-isopropoxyphenol?

The most prevalent method for the synthesis of 2-Bromo-6-isopropoxyphenol is through the electrophilic aromatic substitution of 2-isopropoxyphenol.[1][2] This reaction typically employs a brominating agent such as N-Bromosuccinimide (NBS) or liquid bromine (Br₂) in a suitable solvent like dichloromethane (DCM) or chloroform. The isopropoxy and hydroxyl groups on the aromatic ring are ortho-, para-directing, making the regioselective introduction of the bromine atom a critical aspect of this synthesis.[2]

Q2: How can I reliably characterize the final product to confirm its identity and purity?

A multi-technique approach is essential for the unambiguous characterization of 2-Bromo-6-isopropoxyphenol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the primary tools for structural elucidation. The 1H NMR spectrum should display distinct signals for the aromatic protons, the methine proton of the isopropyl group, and the two methyl groups of the isopropyl moiety. The 13C NMR will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

  • Mass Spectrometry (MS): This technique will verify the molecular weight of the product. A key feature to look for is the characteristic isotopic pattern of bromine (79Br and 81Br are present in roughly a 1:1 ratio), which will result in two molecular ion peaks of nearly equal intensity, separated by two mass units.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups. Expect to see a broad absorption band for the hydroxyl (-OH) group around 3200-3600 cm-1 and characteristic peaks for the aromatic C-H and C=C bonds.

  • Chromatographic Methods: Thin Layer Chromatography (TLC) is invaluable for monitoring the reaction progress and assessing the purity of the final product. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide a quantitative measure of purity.

Q3: What are the critical safety precautions to consider during this synthesis?

Given the hazardous nature of the reagents involved, strict adherence to safety protocols is mandatory:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: All manipulations involving bromine or N-Bromosuccinimide must be conducted in a certified chemical fume hood to prevent the inhalation of toxic and corrosive vapors.

  • Handling of Bromine: Liquid bromine is highly corrosive and toxic. It should be handled with extreme care, and a quenching agent, such as a sodium thiosulfate solution, should be readily available to neutralize any spills.

  • Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis of 2-Bromo-6-isopropoxyphenol.

Problem 1: Low or No Conversion of Starting Material

Symptom: TLC and/or NMR analysis of the crude product indicates a large amount of unreacted 2-isopropoxyphenol with minimal formation of the desired brominated product.

Potential Causes and Solutions:

  • Deactivated Brominating Agent:

    • Causality: N-Bromosuccinimide (NBS) can degrade over time, especially with improper storage (exposure to light and moisture).

    • Solution: Use a fresh supply of NBS or recrystallize the old reagent from hot water to purify it. If using liquid bromine, ensure it has not been contaminated.

  • Inadequate Reaction Conditions:

    • Causality: The electrophilic bromination may be too slow at very low temperatures, or the reaction time may be insufficient.

    • Solution: Monitor the reaction closely by TLC. If the reaction is sluggish, allow it to stir for a longer period or let the reaction mixture warm gradually to room temperature. A moderate increase in temperature can enhance the reaction rate, but must be balanced against the risk of side reactions.

  • Presence of Inhibitors:

    • Causality: Impurities in the starting material or solvent can interfere with the reaction.

    • Solution: Ensure the 2-isopropoxyphenol starting material is of high purity. If necessary, purify it by distillation or column chromatography. Use anhydrous, high-purity solvents.

Experimental Workflow: Reaction Setup and Monitoring

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring A Dissolve 2-isopropoxyphenol in anhydrous solvent (e.g., DCM) under an inert atmosphere (N2 or Ar) B Cool the solution to the desired temperature (e.g., 0 °C) A->B C Add the brominating agent (e.g., NBS) portion-wise to control the reaction rate B->C D Withdraw a small aliquot of the reaction mixture at regular intervals C->D E Spot on a TLC plate alongside the starting material D->E F Analyze TLC for the disappearance of starting material and the appearance of the product spot E->F

Caption: General workflow for reaction setup and monitoring.

Problem 2: Poor Regioselectivity and Formation of Multiple Products

Symptom: TLC of the crude product shows multiple spots close to the desired product spot. The 1H NMR spectrum is complex, suggesting the presence of isomeric byproducts (e.g., 4-bromo-2-isopropoxyphenol) or di-brominated species.

Potential Causes and Solutions:

  • Elevated Reaction Temperature:

    • Causality: Higher temperatures can overcome the activation energy barrier for the formation of less-favored isomers, leading to a decrease in regioselectivity.[3]

    • Solution: Maintain a consistently low temperature throughout the addition of the brominating agent and for the duration of the reaction. A temperature of 0 °C is a good starting point. Slow, portion-wise addition of the brominating agent will help to manage any exotherm.

  • Excess Brominating Agent:

    • Causality: Using more than one equivalent of the brominating agent can lead to the formation of di-brominated and other over-brominated products.

    • Solution: Carefully measure and use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent relative to the 2-isopropoxyphenol.

  • Solvent Effects:

    • Causality: The choice of solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates, thereby affecting regioselectivity.

    • Solution: Non-polar aprotic solvents like dichloromethane (DCM) or chloroform are generally preferred as they can moderate the reactivity of the brominating agent.

Logical Relationship: Factors Influencing Regioselectivity

G cluster_0 Controlling Factors Regioselectivity High Regioselectivity for 2-Bromo-6-isopropoxyphenol Temp Low Reaction Temperature (e.g., 0 °C) Temp->Regioselectivity Stoichiometry Precise Stoichiometry (1.0-1.1 eq. Bromine) Stoichiometry->Regioselectivity Solvent Appropriate Solvent Choice (e.g., DCM) Solvent->Regioselectivity

Caption: Key factors for achieving high regioselectivity.

Problem 3: Challenges in Product Purification

Symptom: The crude product is an inseparable mixture, an oil that won't crystallize, or shows poor separation during column chromatography.

Potential Causes and Solutions:

  • Presence of Acidic Impurities:

    • Causality: If NBS is used, the succinimide byproduct is acidic and can interfere with purification.

    • Solution: Perform a thorough aqueous workup. Wash the organic layer with a dilute sodium bicarbonate solution to remove acidic impurities, followed by a water wash and then a brine wash to remove residual water before drying.

  • Similar Polarity of Product and Impurities:

    • Causality: Isomeric byproducts often have very similar polarities to the desired product, making chromatographic separation difficult.

    • Solution:

      • Optimize Column Chromatography: Experiment with different solvent systems. A shallow gradient elution (a slow and gradual increase in the polar solvent) can often resolve closely eluting compounds.[4]

      • Recrystallization: If the product is a solid or can be induced to crystallize, this is an excellent method for purification. Test various solvent systems (e.g., hexane/ethyl acetate, toluene/hexane) to find suitable conditions.

      • Alternative Chromatographic Techniques: For very difficult separations, consider preparative TLC or preparative HPLC.

Experimental Protocol: Standard Aqueous Workup

StepProcedurePurpose
1 Quench Reaction After reaction completion, slowly add a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine or NBS.
2 Phase Separation Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
3 Wash with Base Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
4 Wash with Water Wash the organic layer with deionized water.
5 Wash with Brine Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).
6 Drying Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
7 Concentration Filter off the drying agent and remove the solvent under reduced pressure.

References

  • Electrophilic Aromatic Substitution Problems: A collection of problems that can help in understanding the principles of electrophilic arom

    • Source: Chemistry LibreTexts
    • URL: [Link]

  • Regioselective Electrophilic Aromatic Bromination: A detailed analysis of factors influencing regioselectivity in aromatic bromin

    • Source: PubMed Central (PMC)
    • URL: [Link]

  • Electrophilic Aromatic Substitution Overview: A general overview of the six key electrophilic arom

    • Source: Master Organic Chemistry
    • URL: [Link]

  • Electrophilic Aromatic Substitution Mechanisms: A video tutorial explaining the general mechanism of EAS reactions.

    • Source: YouTube
    • URL: [Link]

  • Regioselectivity of Aromatic Bromination: A guide comparing experimental methods for regioselective bromin
  • Electrophilic Aromatic Bromination Intermediate Study: A research article discussing the mechanism of electrophilic aromatic bromin

    • Source: Chemistry World
    • URL: [Link]

  • Structural Effects on Bromination Rate and Selectivity: A research article on the influence of steric and electronic effects on bromin

    • Source: RSC Publishing
    • URL: [Link]

  • Purification of a Bromo-substituted Aromatic Aldehyde: A technical support guide with troubleshooting tips for the purification of a rel

Sources

Troubleshooting

Technical Support Center: Improving Regioselectivity of Reactions with 2-Bromo-6-isopropoxyphenol

Welcome to the technical support center for 2-Bromo-6-isopropoxyphenol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but complex building block...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-6-isopropoxyphenol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but complex building block. Our focus is to provide actionable insights and troubleshooting strategies to control and improve the regioselectivity of its chemical transformations, particularly in electrophilic aromatic substitution and subsequent functionalizations.

PART 1: Foundational Principles & FAQs

This section addresses the fundamental electronic and steric factors that govern the reactivity of 2-Bromo-6-isopropoxyphenol. Understanding these principles is the first step toward rationally designing experiments for optimal regioselectivity.

Question 1: What are the primary factors controlling regioselectivity in electrophilic aromatic substitution (EAS) on 2-Bromo-6-isopropoxyphenol?

Answer: The regiochemical outcome of EAS reactions on this substrate is a complex interplay of competing and cooperative directing effects from its three substituents. A successful experimental design hinges on understanding these influences:

  • Hydroxyl (-OH) Group: A very strong activating group that directs incoming electrophiles to the ortho and para positions. Due to its ability to donate a lone pair of electrons via resonance, it strongly stabilizes the positive charge in the arenium ion intermediate.[1][2]

  • Isopropoxy (-O-iPr) Group: Also a strong activating group and an ortho, para-director for the same resonance-based reasons as the hydroxyl group.[3][4] However, its significant steric bulk can hinder attack at its adjacent ortho position (C3).

  • Bromo (-Br) Group: Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect (-I) but are ortho, para-directing because their lone pairs can participate in resonance stabilization (+M) of the cationic intermediate.[3][5]

The challenge arises because these effects are superimposed. The key to regiocontrol is to manipulate reaction conditions to favor the directing effect that leads to the desired isomer.

Question 2: Which positions on the aromatic ring are most activated, and how do the substituents' effects combine?

Answer: The three available positions for substitution (C3, C4, and C5) experience different electronic and steric environments.

  • C3-Position: This position is ortho to the isopropoxy group but meta to both the hydroxyl and bromo groups. It is sterically hindered by the bulky isopropoxy group. Electrophilic attack here is generally disfavored unless specific chelating conditions are employed.

  • C4-Position: This position is highly activated. It is para to the strongly activating isopropoxy group and ortho to the strongly activating hydroxyl group. The directing effects of these two powerful groups are cooperative, making this a very likely site for substitution.

  • C5-Position: This position is also activated. It is ortho to the hydroxyl group and para to the bromo group. Both groups direct to this position, representing another cooperative effect.

The primary competition is typically between the C4 and C5 positions. The choice between them often depends on the specific electrophile and reaction conditions.

Caption: Cooperative and competitive directing effects.

PART 2: Troubleshooting Guide for Common Reactions

This section provides practical, Q&A-style solutions to specific problems you may encounter during experimentation.

Issue: Poor Regioselectivity in Nitration

Question: I am attempting to nitrate 2-Bromo-6-isopropoxyphenol and obtaining an inseparable mixture of the 4-nitro and 5-nitro isomers. How can I improve the selectivity?

Answer: This is a classic regioselectivity challenge. The high reactivity of the substrate makes nitration very fast and difficult to control. The key is to carefully manage the reaction conditions to exploit the subtle energetic differences between the two pathways.

Possible Causes & Solutions:

Cause Recommended Action
Reaction temperature is too high. High temperatures provide enough energy to overcome the small activation barrier difference between C4 and C5 attack, leading to isomer mixtures. Solution: Maintain strict temperature control, ideally between -5 °C and 0 °C, throughout the addition of the nitrating agent.[6][7]
Nitrating agent is too reactive. A potent nitrating mixture like fuming HNO₃/H₂SO₄ can be unselective. Solution: Consider a milder nitrating agent. For instance, using nitric acid in acetic anhydride or NO₂⁺BF₄⁻ can sometimes offer better control. For sensitive substrates, protocols using nitric acid in acetic acid are also reported.[8]
Poor mixing. Inefficient stirring can create localized "hot spots" of high reagent concentration, leading to side reactions and poor selectivity. Solution: Ensure vigorous and efficient mechanical or magnetic stirring throughout the reaction.

Vetted Protocol: Selective Nitration of 6-Bromoquinoline (Adaptable) While for a different substrate, the principles of temperature control from protocols for molecules like 6-bromoquinoline are directly applicable.[7][9]

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, dissolve 2-Bromo-6-isopropoxyphenol (1.0 eq) in a suitable solvent like dichloromethane or acetic acid. Cool the flask to -5 °C in a salt-ice bath.

  • Prepare Nitrating Mixture: In the dropping funnel, cautiously add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq), keeping the mixture cooled in a separate ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred substrate solution over 1-2 hours, ensuring the internal temperature does not rise above 0 °C.

  • Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, slowly pour the reaction mixture onto crushed ice. Extract the product with an organic solvent, wash with a saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

  • Purification: Purify the resulting isomers via column chromatography or recrystallization.

Issue: Low Yield and/or Incorrect Isomer in Formylation

Question: I am trying to introduce a formyl group onto the ring, but methods like the Reimer-Tiemann reaction are giving a complex mixture. How can I achieve high ortho-selectivity to the hydroxyl group?

Answer: Standard formylation methods are often unselective on highly activated and substituted phenols. The Reimer-Tiemann reaction, for example, is known to produce mixtures of ortho and para isomers.[11] For this specific substrate, the best strategy is to use a method that leverages chelation to direct the electrophile. The magnesium-mediated ortho-formylation is highly effective.

Mechanism of Control: The magnesium dichloride (MgCl₂) acts as a Lewis acid, forming a chelate between the oxygen of the hydroxyl group and the oxygen of the isopropoxy group. This complex blocks the C5 and C4 positions and pre-organizes the substrate for a directed electrophilic attack at the C5 position (ortho to the hydroxyl). This method is known for its exceptional regioselectivity in formylating phenols.[12][13][14]

Vetted Protocol: Magnesium-Mediated Ortho-Formylation This protocol is adapted from a well-established procedure for the selective ortho-formylation of phenols.[12][14][15]

  • Setup: In a dry, argon-purged, three-necked flask, add anhydrous magnesium chloride (2.0 eq) and paraformaldehyde (3.0 eq).

  • Solvent and Base: Add anhydrous tetrahydrofuran (THF) via syringe, followed by the dropwise addition of triethylamine (2.0 eq). Stir the resulting slurry for 15 minutes.

  • Substrate Addition: Add a solution of 2-Bromo-6-isopropoxyphenol (1.0 eq) in anhydrous THF dropwise to the mixture.

  • Reaction: Heat the mixture to a gentle reflux (approx. 70-75 °C) for 4-6 hours. The reaction progress can be monitored by TLC.[12]

  • Work-up: Cool the reaction to room temperature and quench by adding 1N HCl. Extract the product with diethyl ether or ethyl acetate. Wash the organic layer successively with 1N HCl and brine, then dry over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 5-formyl-2-bromo-6-isopropoxyphenol.

Caption: Workflow for selective ortho-formylation.

PART 3: Advanced Applications & FAQs

Question: Can I selectively functionalize the C-Br bond without affecting the rest of the molecule?

Answer: Absolutely. The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions, which are typically very chemoselective and will not interfere with the hydroxyl or isopropoxy groups.[16][17]

Common Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids/esters.[18]

  • Sonogashira Coupling: To form C-C bonds with terminal alkynes.[17][19]

  • Buchwald-Hartwig Amination: To form C-N bonds with amines.

  • Heck Coupling: To form C-C bonds with alkenes.[18]

General Protocol for Suzuki-Miyaura Coupling:

  • Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-Bromo-6-isopropoxyphenol (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.

  • Reaction: Heat the mixture, usually between 80-100 °C, until TLC or GC-MS indicates the consumption of the starting material.

  • Work-up & Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The crude product is then purified by column chromatography.

The electronic-rich nature of the phenol ring can sometimes slow the initial oxidative addition step into the C-Br bond, so a slightly longer reaction time or a more electron-rich phosphine ligand might be necessary compared to electron-deficient aryl bromides.

Question: Is this compound a good precursor for synthesizing heterocycles like benzofurans?

Answer: Yes, it is an excellent precursor for substituted benzofurans. The arrangement of the hydroxyl group and the bromo group is ideal for cyclization strategies.

Strategy: Palladium-Catalyzed Annulation

A common and effective strategy involves a Sonogashira coupling followed by an intramolecular cyclization (hydroalkoxylation).

  • Sonogashira Coupling: Couple 2-Bromo-6-isopropoxyphenol with a terminal alkyne (e.g., (trimethylsilyl)acetylene) using a palladium/copper catalyst system. This installs the alkyne at the C2 position.

  • Deprotection (if needed): If a silyl-protected alkyne was used, remove the silyl group (e.g., with K₂CO₃ in methanol).

  • Cyclization: The resulting 2-alkynyl-6-isopropoxyphenol can be cyclized under basic (e.g., KOtBu) or metal-catalyzed (e.g., CuI, AuCl₃) conditions to form the 5-membered furan ring.[20][21] The isopropoxy group will end up at the 7-position of the resulting benzofuran scaffold.

This sequential, one-pot or two-step approach provides excellent control over the final structure of the benzofuran.[22][23]

References

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.MDPI.
  • ortho-Formylation of phenols - Organic Syntheses Procedure.Organic Syntheses.
  • Decoding Directing Effects: An In-depth Technical Guide to Electrophilic Aromatic Substitution in 1,3-Dibromo-5-nitrobenzene.Benchchem.
  • Directing Effects in Electrophilic Aromatic Substitution Reactions.Organic Chemistry Tutor.
  • High-Yield Synthesis of Substituted Benzofurans: Applic
  • Directing Effects.ChemTalk.
  • Synthesis of singly fused‐benzofurans through various phenols.
  • A Comparative Guide to the Synthesis of Benzofurans: Alternatives to Ethyl 2-(2-bromo-6-formylphenoxy)
  • Directing Effects in Electrophilic Arom
  • Electrophilic arom
  • Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinaldehyde.Benchchem.
  • Benzofuran synthesis.Organic Chemistry Portal.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.Nobel Prize.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions.Chemistry LibreTexts.
  • 15.
  • Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-6-nitroterephthalic Acid.Benchchem.
  • A Technical Guide to 4-Bromo-3-formylphenol (2-Bromo-5-hydroxybenzaldehyde) for Researchers and Drug Development Professionals.Benchchem.
  • Ortho, Para, Meta.Chemistry Steps.
  • Org. Synth. 2012, 89, 220.Organic Syntheses.
  • Application Notes and Protocols: Nitration of 1-Bromo-2-isopropylbenzene.Benchchem.
  • ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde.
  • Application Notes and Protocols: Selective Nitr
  • ortho/para-Selectivity in the Reimer-Tiemann Reaction.Chemistry Stack Exchange.
  • Application Notes and Protocols: Nitration of 5-bromo-1,3-benzodioxole.Benchchem.
  • Synthesis of 6-Bromo-5-Nitroquinoline: A Detailed Protocol for Researchers.Benchchem.

Sources

Optimization

Stability issues of 2-Bromo-6-isopropoxyphenol under various reaction conditions

An in-depth technical guide by a Senior Application Scientist. Technical Support Center: 2-Bromo-6-isopropoxyphenol Welcome to the technical support guide for 2-Bromo-6-isopropoxyphenol.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: 2-Bromo-6-isopropoxyphenol

Welcome to the technical support guide for 2-Bromo-6-isopropoxyphenol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this compound and to offer practical solutions for common experimental challenges. The guidance herein is based on a synthesis of safety data, established chemical principles, and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary storage recommendations for 2-Bromo-6-isopropoxyphenol to ensure its long-term stability?

A1: To maintain the integrity of 2-Bromo-6-isopropoxyphenol, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] The key is to protect it from heat, moisture, and air (oxygen). For long-term storage, refrigeration (2-8°C) is recommended, and storing under an inert atmosphere (e.g., argon or nitrogen) can significantly prevent oxidative degradation.[3] Always keep it away from ignition sources such as open flames or sparks.[2]

Q2: I've noticed my sample of 2-Bromo-6-isopropoxyphenol has developed a yellow or brownish tint over time. What causes this discoloration and is the material still usable?

A2: The discoloration is most likely due to oxidation. Phenols are susceptible to oxidation, which can form highly colored quinone or quinone-methide type impurities, even in trace amounts. This process can be accelerated by exposure to air, light, or basic contaminants.

Whether the material is usable depends on the sensitivity of your reaction. For reactions requiring high purity, the discolored material should be purified (e.g., by column chromatography or recrystallization) before use. For less sensitive applications, its use may be acceptable, but you should anticipate potentially lower yields or the formation of minor byproducts. A preliminary small-scale test reaction is advisable.

Q3: What classes of reagents are incompatible with 2-Bromo-6-isopropoxyphenol?

A3: 2-Bromo-6-isopropoxyphenol is incompatible with several classes of reagents. Violent reactions are possible with strong oxidizing agents , acid chlorides , and acid anhydrides .[4] It is also incompatible with strong acids , strong bases/alkalis , and strong reducing agents .[5] Contact with these substances can lead to rapid decomposition or hazardous reactions.

Q4: Can I use a strong base like sodium hydroxide or potassium carbonate in a reaction involving this compound?

A4: Caution is highly advised. The phenolic proton is acidic and will be readily deprotonated by strong bases to form a phenoxide. While this is a necessary step in many reactions (e.g., Williamson ether synthesis), the resulting phenoxide is significantly more electron-rich and thus more susceptible to oxidation than the parent phenol. If using a strong base, it is critical to maintain an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions, which often lead to discoloration and byproduct formation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low or No Yield in a Reaction
  • Symptom: Your reaction (e.g., a coupling reaction, etherification) results in a low yield or recovery of only starting material.

  • Question: Why is my reaction failing when using 2-Bromo-6-isopropoxyphenol?

Potential CauseScientific ExplanationSuggested Solution
Compound Degradation The compound may have degraded prior to or during the reaction. This can be caused by improper storage or by incompatible reaction conditions (e.g., excessive heat, presence of strong oxidizers).Verify Purity: Before starting, check the purity of your starting material by TLC, LC-MS, or ¹H NMR. If it's discolored or shows signs of degradation, purify it. Control Reaction Temperature: Avoid excessive heating. If high temperatures are required, run the reaction under an inert atmosphere.
Incompatible Reagents A reagent in your mixture may be incompatible. For instance, using a strong acid could potentially lead to the cleavage of the isopropoxy ether group. Strong bases can promote oxidation.[4][5]Review Reagents: Cross-reference all reaction components with the incompatibility list (see Table 1). If using a strong base, ensure strict anaerobic conditions. If strong acids are present, consider if ether cleavage is a possible side reaction.
Steric Hindrance The isopropoxy group and the bromine atom are ortho to the hydroxyl group, creating significant steric bulk around the phenolic oxygen and the aromatic ring. This can hinder the approach of reagents.Use Less Bulky Reagents: If possible, switch to smaller, less sterically demanding reagents. Increase Reaction Time/Temperature: Carefully increase the reaction time or temperature to overcome the activation energy barrier, while monitoring for decomposition.
Issue 2: Multiple Unidentified Spots on TLC / Peaks in LC-MS
  • Symptom: Analysis of your crude reaction mixture shows multiple unexpected byproducts.

  • Question: What are these unexpected byproducts and where are they coming from?

Potential CauseScientific ExplanationSuggested Solution
Oxidative Degradation The phenolic ring is electron-rich and prone to oxidation, especially under basic conditions, forming quinone-like structures.Maintain Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure throughout the experiment. Use degassed solvents.
Debromination Reductive debromination can occur in the presence of certain catalysts (e.g., Palladium on Carbon with a hydrogen source) or strong reducing agents, replacing the bromine atom with hydrogen.Choose Reagents Carefully: If a reductive process is not the goal, avoid reagents known to cause dehalogenation.
Ether Cleavage Strong Lewis or Brønsted acids can catalyze the cleavage of the isopropoxy ether bond, leading to the formation of 2-bromo-1,6-dihydroxybenzene.Avoid Strong Acids: If acidic conditions are necessary, opt for milder acids or buffer the reaction system if possible.

Data Summary & Visualization

Table 1: Stability and Incompatibility Profile
ParameterRecommendation / Incompatible MaterialsRationale / Potential Outcome
Storage Temperature 2-8°C (Refrigerated)[3]Minimizes degradation rate. Room temperature storage may be acceptable for short periods if protected from light and air.
Atmosphere Store and handle under inert gas (N₂, Ar)Prevents slow oxidation of the phenol, which causes discoloration and impurity formation.
Light Exposure Store in an amber vial or in the darkPhenolic compounds can be light-sensitive, leading to free-radical mediated degradation pathways.
Incompatible Materials - Strong Oxidizing Agents- Strong Acids / Acid Chlorides / Acid Anhydrides- Strong Bases / Alkalis- Strong Reducing Agents[4][5]- Oxidizers: Can cause violent reactions and rapid decomposition.- Acids: Potential for ether cleavage.- Bases: Promotes oxidation of the resulting phenoxide.- Reducers: Potential for debromination.
Conditions to Avoid - Excessive Heat / High Temperatures- Sparks / Open Flames / Ignition Sources- Moisture[2][4]- Heat: Can accelerate decomposition.- Ignition Sources: The compound can be flammable.- Moisture: Can facilitate certain decomposition pathways.[4]
Diagram 1: Troubleshooting Workflow for Compound Instability

This diagram provides a logical path for diagnosing stability issues with 2-Bromo-6-isopropoxyphenol.

G start Problem Encountered (e.g., Low Yield, Discoloration) check_storage 1. Review Storage Conditions (Temp, Atmosphere, Light) start->check_storage check_purity 2. Analyze Starting Material Purity (NMR, LC-MS, TLC) check_storage->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify Purify Material (Chromatography, Recrystallization) purity_ok->purify No review_reaction 3. Review Reaction Conditions purity_ok->review_reaction Yes purify->check_purity check_atmosphere Inert Atmosphere Used? review_reaction->check_atmosphere check_reagents Reagents Compatible? check_atmosphere->check_reagents Yes implement_inert Implement Inert Atmosphere (N2 / Ar, Degassed Solvents) check_atmosphere->implement_inert No check_temp Temperature Controlled? check_reagents->check_temp Yes replace_reagent Replace Incompatible Reagent (e.g., use weaker base) check_reagents->replace_reagent No optimize_temp Optimize Temperature Profile check_temp->optimize_temp No end Proceed with Optimized Protocol check_temp->end Yes implement_inert->check_reagents replace_reagent->check_temp optimize_temp->end G cluster_conditions Conditions to Avoid cluster_outcomes Potential Stability Issues heat Heat / Ignition Sources decomp Accelerated Decomposition heat->decomp air Air (Oxygen) / Light discolor Discoloration (Oxidation) air->discolor base Strong Bases base->discolor acid Strong Acids cleavage Ether Cleavage acid->cleavage oxidizer Strong Oxidizers oxidizer->decomp reaction Hazardous / Violent Reaction oxidizer->reaction

Caption: Mapping adverse conditions to stability outcomes.

Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Receiving: Upon receipt, inspect the container for damage. Note the initial appearance (color, physical state).

  • Storage: Immediately transfer the container to a designated cool, dry, and well-ventilated storage location, preferably a refrigerator (2-8°C). [3]Ensure the container is tightly sealed. 3. Dispensing: If the compound is a solid, perform weighing in a location with minimal air currents. For liquids or solids, dispense the required amount in a fume hood.

  • Inert Atmosphere Overlay: After dispensing, flush the headspace of the storage container with a gentle stream of nitrogen or argon before re-sealing tightly. This minimizes exposure to atmospheric oxygen.

  • Record Keeping: Maintain a log of when the container is opened and note any changes in appearance over time.

Protocol 2: General Procedure for a Reaction Under Inert Atmosphere

This protocol is a general guideline for reactions where the stability of 2-Bromo-6-isopropoxyphenol is critical, such as those involving bases, catalysts, or heat.

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried and cooled under vacuum or in a desiccator to remove adsorbed moisture.

  • System Assembly: Assemble the reaction apparatus (e.g., three-neck flask with condenser, dropping funnel, and gas inlet) while hot and allow it to cool under a positive pressure of nitrogen or argon.

  • Solvent Preparation: Use anhydrous solvents. If not purchased as such, they should be appropriately dried. Degassing the solvent by sparging with an inert gas for 15-30 minutes before use is highly recommended.

  • Reagent Addition:

    • Add 2-Bromo-6-isopropoxyphenol and any other stable solids to the reaction flask.

    • Evacuate and backfill the flask with inert gas three times to ensure the removal of atmospheric gases.

    • Add the degassed solvent via cannula or syringe.

    • Add liquid reagents or solutions of reagents via syringe or dropping funnel. If adding a strong base, do so slowly and monitor for any color change.

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Monitor progress by TLC or LC-MS using aliquots withdrawn via syringe.

  • Workup: Upon completion, cool the reaction to room temperature before quenching. Be mindful that exposing a basic reaction mixture to air during workup can still cause oxidation and discoloration.

By adhering to these guidelines, researchers can significantly improve the reliability and reproducibility of their experiments involving 2-Bromo-6-isopropoxyphenol.

References

  • Capot Chemical. (2026). MSDS of 2-Bromo-6-isopropoxy-benzothiazole. [Online]. Available at: [Link]

  • CPAChem. (2024). Safety data sheet for 2-Isopropoxyphenol. [Online]. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-6-isopropylphenol. National Center for Biotechnology Information. [Online]. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Methods for Monitoring 2-Bromo-6-isopropoxyphenol Reactions

Welcome to the technical support center for analytical methods focused on monitoring the progress of reactions involving 2-Bromo-6-isopropoxyphenol. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods focused on monitoring the progress of reactions involving 2-Bromo-6-isopropoxyphenol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and efficiency of your experimental work.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of 2-Bromo-6-isopropoxyphenol reactions. The question-and-answer format is designed to help you quickly identify and resolve common challenges.

High-Performance Liquid Chromatography (HPLC)

Q1: I'm observing significant peak tailing for my 2-Bromo-6-isopropoxyphenol peak in reversed-phase HPLC. What are the likely causes and how can I resolve this?

A1: Peak tailing for phenolic compounds like 2-Bromo-6-isopropoxyphenol is a common issue, often stemming from secondary interactions with the stationary phase. The free hydroxyl group can interact with residual silanols on the silica-based column packing, leading to asymmetrical peaks.

Possible Causes & Solutions:

Possible Cause Explanation Solution
Secondary Silanol Interactions The acidic proton of the phenolic hydroxyl group interacts with free silanol groups on the C18 column surface.1. Lower Mobile Phase pH: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase to suppress the ionization of silanol groups. 2. Use a Base-Deactivated Column: Employ an "end-capped" or a base-deactivated column specifically designed to minimize silanol interactions. 3. Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups.
Column Overload Injecting too concentrated a sample can saturate the stationary phase.Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
Inappropriate Sample Solvent Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.Whenever possible, dissolve your sample in the initial mobile phase.
Column Contamination Accumulation of strongly retained impurities can create active sites for secondary interactions.Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, hexane, isopropanol, mobile phase). If this fails, consider replacing the column.

Q2: My resolution between 2-Bromo-6-isopropoxyphenol and a potential isomer is poor. How can I improve the separation?

A2: Achieving good resolution between structurally similar isomers is a frequent challenge in the analysis of substituted phenols.

Strategies for Improved Resolution:

  • Optimize Mobile Phase Composition: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.

  • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution.

  • Utilize a Different Stationary Phase: While C18 columns are common, a pentafluorophenyl (PFP) stationary phase can offer unique selectivity for halogenated and aromatic compounds through pi-pi and dipole-dipole interactions. This can significantly enhance the separation of positional isomers.[1]

  • Adjust Column Temperature: Lowering the column temperature can sometimes improve resolution by increasing the viscosity of the mobile phase and enhancing interactions with the stationary phase. Conversely, increasing the temperature can decrease analysis time but may reduce resolution.

  • Decrease Flow Rate: A lower flow rate can lead to more efficient separation, but will also increase the run time.

HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution no_peaks No Peaks / Low Signal start->no_peaks check_ph check_ph peak_tailing->check_ph Check Mobile Phase pH check_conc check_conc peak_tailing->check_conc Check Sample Concentration check_solvent check_solvent peak_tailing->check_solvent Check Sample Solvent optimize_mp optimize_mp poor_resolution->optimize_mp Optimize Mobile Phase change_column change_column poor_resolution->change_column Change Stationary Phase check_detector check_detector no_peaks->check_detector Check Detector Settings check_sample_prep check_sample_prep no_peaks->check_sample_prep Check Sample Prep lower_ph Add 0.1% TFA or Formic Acid check_ph->lower_ph pH too high dilute_sample Dilute Sample check_conc->dilute_sample Overloaded change_solvent Dissolve in Mobile Phase check_solvent->change_solvent Solvent too strong change_ratio change_ratio optimize_mp->change_ratio Vary Organic:Aqueous Ratio use_pfp Use PFP Column change_column->use_pfp Isomers Present adjust_wavelength Scan for λmax check_detector->adjust_wavelength Incorrect Wavelength degradation Prepare Fresh Sample check_sample_prep->degradation Sample Degradation

Caption: A decision tree for troubleshooting common HPLC issues.

Gas Chromatography (GC)

Q1: I'm seeing broad peaks and poor sensitivity when analyzing my 2-Bromo-6-isopropoxyphenol reaction mixture by GC-MS. What could be the issue?

A1: Broad peaks and low sensitivity in the GC analysis of phenolic compounds often point to issues with activity in the inlet or column, or suboptimal method parameters.

Troubleshooting Steps:

Possible Cause Explanation Solution
Active Sites in the Inlet/Liner The phenolic hydroxyl group can interact with active sites in the GC inlet liner, leading to peak tailing and analyte loss.1. Use a Deactivated Liner: Ensure you are using a high-quality, deactivated inlet liner. 2. Glass Wool Placement: If using glass wool, ensure it is also deactivated. Improper placement can also create active sites.
Column Bleed At high temperatures, the stationary phase can degrade and "bleed," leading to a rising baseline and reduced sensitivity.1. Condition the Column: Properly condition the column according to the manufacturer's instructions. 2. Use a Low-Bleed Column: Consider using a mass spectrometry-grade, low-bleed column.
Inlet Temperature Too Low If the inlet temperature is not high enough, the sample may not vaporize efficiently and quantitatively.Increase the inlet temperature in increments of 10-20°C. However, be cautious not to set it too high, as this can cause thermal degradation of your analyte.
Suboptimal Oven Temperature Program A ramp rate that is too fast can lead to peak broadening.Decrease the oven temperature ramp rate to allow for better separation and focusing of the analyte band on the column.

Q2: I suspect my 2-Bromo-6-isopropoxyphenol is degrading in the GC inlet. How can I confirm and prevent this?

A2: Thermal degradation is a valid concern for some phenolic compounds, especially at the high temperatures of a GC inlet.

Confirmation and Prevention:

  • Vary Inlet Temperature: Analyze your sample at a range of inlet temperatures (e.g., 200°C, 225°C, 250°C). If you observe the appearance of new, smaller peaks at higher temperatures that correspond to fragmentation of your parent molecule, degradation is likely occurring.

  • Derivatization: To prevent degradation and improve peak shape, consider derivatizing the phenolic hydroxyl group. Silylation (e.g., with BSTFA) is a common technique that replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, making the molecule more volatile and thermally stable.

  • Use a Cool On-Column or PTV Inlet: If available, these types of inlets introduce the sample into the column at a lower temperature, minimizing the risk of thermal degradation in a hot inlet.

GC-MS Analysis Workflow for Reaction Monitoring

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis sample_prep Reaction Aliquot Dilute in appropriate solvent (e.g., Ethyl Acetate) Add internal standard (Optional) Derivatize with BSTFA injection Inject Sample Split/Splitless Inlet Deactivated Liner sample_prep->injection separation GC Separation DB-5 or similar column Temperature Program: e.g., 80°C hold 2 min, ramp 10°C/min to 280°C injection->separation detection MS Detection Electron Ionization (70 eV) Scan m/z range (e.g., 50-400) separation->detection data_analysis Process Data Integrate peaks Identify components by mass spectra Quantify using internal standard detection->data_analysis

Caption: A typical workflow for monitoring reaction progress using GC-MS.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for monitoring the progress of an etherification reaction of 2-Bromo-6-isopropoxyphenol?

A1: The choice of technique depends on several factors, including the properties of your reactants and products, the information you need (qualitative vs. quantitative), and the available instrumentation.

Comparison of Common Techniques:

Technique Advantages Disadvantages Best For...
TLC Fast, inexpensive, requires minimal sample preparation.Not quantitative, lower resolution.Quick, qualitative checks to see if the starting material is consumed and a new product is forming.[2][3]
HPLC-UV Quantitative, high resolution, suitable for non-volatile compounds.Can be more time-consuming to develop a method.Accurate quantitative analysis of reaction conversion and purity.
GC-MS High resolution, quantitative, provides structural information from mass spectra for byproduct identification.[4][5]Not suitable for thermally labile or non-volatile compounds; may require derivatization.Reactions where reactants and products are volatile and thermally stable.
NMR Spectroscopy Provides detailed structural information, non-destructive, can be used for in-situ monitoring.[6][7][8]Lower sensitivity, potential for peak overlap in complex mixtures, higher instrument cost.Mechanistic studies and identifying intermediates.[9][10]
FTIR Spectroscopy Real-time, in-situ monitoring of functional group changes (e.g., disappearance of O-H stretch).[11][12]Complex spectra, solvent interference can be an issue.Continuous monitoring of reaction kinetics.[13][14]

For a typical etherification reaction where the hydroxyl group of 2-Bromo-6-isopropoxyphenol is reacting, HPLC-UV is often a robust and reliable choice for quantitative monitoring. TLC is excellent for rapid, qualitative progress checks.

Q2: How do I choose the right HPLC column for analyzing 2-Bromo-6-isopropoxyphenol and its reaction products?

A2: For reversed-phase HPLC, a standard C18 column is a good starting point. However, for challenging separations involving isomers, a pentafluorophenyl (PFP) column is highly recommended. The PFP phase provides alternative selectivity for halogenated and aromatic compounds, which can be crucial for resolving closely related species.[1]

Q3: What are some key considerations for sample preparation before analysis?

A3: Proper sample preparation is critical for obtaining accurate and reproducible results.

  • Quenching the Reaction: If the reaction is ongoing, it's important to quench a small aliquot to stop the reaction before analysis. This can be done by rapid cooling or by adding a quenching agent.

  • Dilution: Dilute the sample to a concentration that is within the linear range of your detector. Overloading the column can lead to poor peak shape and inaccurate quantification.

  • Solvent Compatibility: Dissolve the diluted sample in a solvent that is compatible with your mobile phase. Ideally, use the initial mobile phase composition as your sample solvent.

  • Filtration: Filter your sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column or instrument tubing.

Q4: Can I use in-situ monitoring techniques for my 2-Bromo-6-isopropoxyphenol reaction?

A4: Yes, in-situ (or real-time) monitoring can provide valuable kinetic and mechanistic data.

  • FTIR Spectroscopy: Using an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel, you can monitor the disappearance of the O-H stretch of the starting material and the appearance of new peaks corresponding to the product.[14]

  • NMR Spectroscopy: Flow NMR setups allow for the continuous monitoring of a reaction mixture, providing detailed structural information on all components over time.[6][8]

These techniques eliminate the need for sampling and can provide a more complete picture of the reaction progress.

References

  • Aktas, A. H. (2006). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 18(2), 1411-1415.
  • Jacquemmoz, C., Giraud, F., & Dumez, J. N. (2020). Online reaction monitoring by single-scan 2D NMR under flow conditions. Analyst, 145(2), 478-485.
  • Sithole, B. B., Williams, D. T., Lastoria, C., & Robertson, J. L. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal of the Association of Official Analytical Chemists, 69(3), 466-473.
  • Patsnap. (2025). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]

  • Spectroscopy Online. (2019). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]

  • Kazimierczuk, K., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry.
  • Bruker. (n.d.). Reaction Monitoring. Retrieved from [Link]

  • JoVE. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Retrieved from [Link]

  • ResearchGate. (2006). Separation of some halogenated phenols by GC-MS. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • YouTube. (2021). Reaction Monitoring by NMR. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Uses of TLC. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PubMed. (2007). Recent developments in the analysis of brominated flame retardants and brominated natural compounds. Retrieved from [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • ResearchGate. (2013). NMR reaction monitoring during the development of an active pharmaceutical ingredient. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • LCGC. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Retrieved from [Link]

  • YouTube. (2014). Organic Chemistry Research Using FTIR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). NMR in Lab- Monitoring Reaction Progress. Retrieved from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • NSF Public Access Repository. (n.d.). Functional group identification for FTIR spectra using image-based machine learning models. Retrieved from [Link]

  • YouTube. (2023). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. Retrieved from [Link]

  • PubMed Central. (2021). Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. Retrieved from [Link]

  • YouTube. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of the reactivity of 2-Bromo-6-isopropoxyphenol with other bromophenols.

Introduction: The Role of Substituted Bromophenols in Modern Synthesis Substituted phenols, particularly halogenated derivatives, are foundational building blocks in the synthesis of complex organic molecules, ranging fr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Substituted Bromophenols in Modern Synthesis

Substituted phenols, particularly halogenated derivatives, are foundational building blocks in the synthesis of complex organic molecules, ranging from pharmaceuticals to advanced materials. The strategic placement of different functional groups on the phenol scaffold allows for precise control over the molecule's electronic and steric properties, thereby dictating its reactivity in subsequent transformations. Among these, bromophenols are highly valued intermediates, primarily due to the bromine atom's role as a versatile synthetic handle for cross-coupling reactions.

This guide provides an in-depth comparative analysis of 2-Bromo-6-isopropoxyphenol , a sterically hindered and electron-rich aryl bromide. We will explore its reactivity in key organic reactions and benchmark its performance against other common bromophenols. The central objective is to provide researchers, chemists, and drug development professionals with a clear understanding of how the unique structural features of 2-Bromo-6-isopropoxyphenol—specifically the bulky ortho-isopropoxy group—govern its chemical behavior. This understanding is critical for rational reaction design, catalyst selection, and the efficient synthesis of target molecules.

Fundamental Properties: Acidity and Electronic Profile

The reactivity of a phenol is intrinsically linked to the acidity of its hydroxyl proton (pKa) and the electronic nature of its substituents. These factors influence the phenol's behavior in base-mediated reactions and its nucleophilicity.

Acidity (pKa)

The isopropoxy group at the ortho position in 2-Bromo-6-isopropoxyphenol exerts two opposing electronic effects: a weak electron-withdrawing inductive effect (-I) and a strong electron-donating resonance effect (+M). The net result is electron donation into the aromatic ring, which destabilizes the corresponding phenoxide anion. This effect, combined with potential intramolecular hydrogen bonding, leads to a higher pKa (lower acidity) compared to unsubstituted phenol or phenols with electron-withdrawing groups.

The table below compares the experimental and predicted pKa values of 2-Bromo-6-isopropoxyphenol with other relevant phenols.

CompoundSubstituentspKa (in water)Rationale for Acidity
PhenolNone9.95[1]Baseline acidity.
2-Bromophenol-Br (ortho)8.42[2]Inductive electron withdrawal (-I) from Br stabilizes the phenoxide.
4-Bromophenol-Br (para)9.17[2]Weaker inductive effect due to distance; phenoxide is less stabilized.
2-Nitrophenol-NO₂ (ortho)7.23[1]Strong -I and -M effects from the nitro group strongly stabilize the phenoxide.
2-Bromo-6-isopropoxyphenol -Br, -O-iPr (ortho)~9.99 (Predicted) [3]The electron-donating (+M) isopropoxy group destabilizes the phenoxide, counteracting the -I effect of bromine and increasing the pKa.
2-Isopropoxyphenol-O-iPr (ortho)9.99 (Predicted)[3]Similar to the title compound, demonstrating the dominant effect of the alkoxy group.

Expert Insight: The predicted high pKa of ~9.99 for 2-Bromo-6-isopropoxyphenol is a crucial experimental parameter.[3] It indicates that stronger bases (e.g., alkoxides like NaOtBu or strong inorganic bases like K₃PO₄) will be required for reactions that necessitate deprotonation of the phenol, such as in certain cross-coupling or etherification reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in bromophenols is the primary site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.[4][5] However, the steric and electronic environment of 2-Bromo-6-isopropoxyphenol presents unique challenges and opportunities compared to simpler analogs.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an aryl halide with an organoboron species.[5] The primary challenge for 2-Bromo-6-isopropoxyphenol in this reaction is the steric hindrance imposed by the ortho-isopropoxy group, which can impede the oxidative addition step at the palladium catalyst.

Causality Behind Catalyst Choice: For sterically hindered substrates, the oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step. To overcome this, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are required.[6][7] These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species that can more readily access the sterically congested C-Br bond.

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oa_complex [label="Ar-Pd(II)-Br(L)₂\n(Oxidative Addition)", fillcolor="#FBBC05", fontcolor="#202124"]; trans_complex [label="Ar-Pd(II)-Ar'(L)₂\n(Transmetalation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Ar-Ar'\n(Product)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#202124"];

// Invisible nodes for flow control sub1 [label="Ar-Br\n(2-Bromo-6-isopropoxyphenol)", shape=none, fontcolor="#202124"]; sub2 [label="Ar'-B(OR)₂\n+ Base", shape=none, fontcolor="#202124"];

// Edges pd0 -> oa_complex [label=" Oxidative\n Addition"]; sub1 -> oa_complex [style=dashed, color="#5F6368", arrowhead=none];

oa_complex -> trans_complex [label=" Transmetalation"]; sub2 -> oa_complex [style=dashed, color="#5F6368"];

trans_complex -> pd0 [label=" Reductive\n Elimination"]; trans_complex -> product [style=dashed, color="#5F6368"]; }

Caption: The Suzuki-Miyaura catalytic cycle, highlighting key stages.

Comparative Performance in Suzuki Coupling

While specific yield data for 2-Bromo-6-isopropoxyphenol is not widely published, we can infer its performance relative to other bromophenols based on established reactivity principles.

SubstrateKey FeaturesExpected Reactivity/YieldOptimal Catalyst System
4-BromophenolUnhindered, para-bromoHighStandard Pd catalysts (e.g., Pd(PPh₃)₄) often suffice.
2-BromophenolModerately hinderedGood to HighMay require more active catalysts than 4-bromophenol for optimal results.
2-Bromo-6-isopropoxyphenol Sterically hindered, electron-richModerate to GoodRequires bulky, electron-rich ligands (e.g., Buchwald or NHC ligands) to overcome steric hindrance. Slower reaction rates are expected.
2-Bromo-6-nitrophenolSterically hindered, electron-poorLow to ModerateWhile electronically activated, steric hindrance remains a major challenge. Catalyst poisoning by the nitro group is possible.[8]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the palladium-catalyzed formation of a C-N bond between an aryl halide and an amine.[4][9] Similar to the Suzuki coupling, this reaction is highly sensitive to steric hindrance around the C-Br bond.

Expert Insight: The choice of base is critical in Buchwald-Hartwig reactions. While strong bases like NaOtBu are common, the acidic phenolic proton of 2-Bromo-6-isopropoxyphenol can compete with the amine for the base. Using an excess of a weaker base like Cs₂CO₃ or K₃PO₄ can sometimes be advantageous to avoid deprotonating the phenol, which could potentially coordinate to and inhibit the palladium catalyst. However, for many modern catalyst systems, a strong base is essential for efficient catalysis.[10]

The steric bulk of the ortho-isopropoxy group makes the amination of 2-Bromo-6-isopropoxyphenol particularly challenging. Success hinges on the use of specialized, sterically demanding phosphine ligands that have been specifically designed to facilitate reactions on hindered substrates.[11]

// Nodes start [label="Start: Assemble Reagents", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="1. Charge vessel with Aryl Bromide,\nAmine, and Base (e.g., NaOtBu)."]; inert [label="2. Seal, evacuate, and backfill\nwith inert gas (Ar or N₂)."]; solvent [label="3. Add anhydrous solvent\n(e.g., Toluene, Dioxane)."]; catalyst [label="4. Add Catalyst System\n(Pd source + Ligand)."]; reaction [label="5. Heat to reaction temperature\n(e.g., 80-110 °C) and monitor.", fillcolor="#FBBC05"]; workup [label="6. Cool, dilute with solvent,\nand quench with water."]; extract [label="7. Perform aqueous workup\nand extract organic layer."]; purify [label="8. Dry, concentrate, and purify\n(e.g., column chromatography)."]; end [label="End: Characterized Product", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> reagents; reagents -> inert; inert -> solvent; solvent -> catalyst; catalyst -> reaction; reaction -> workup; workup -> extract; extract -> purify; purify -> end; }

Caption: General experimental workflow for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring.[12][13] Unlike the more common electrophilic substitutions, SNAr requires the aromatic ring to be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group.[12][14]

Reactivity Comparison for SNAr:

  • 2-Bromo-6-isopropoxyphenol: This substrate is highly deactivated towards SNAr. The electron-donating isopropoxy and hydroxyl groups enrich the aromatic ring with electron density, making it inherently nucleophilic and resistant to attack by another nucleophile.

  • 2-Bromo-6-nitrophenol: This substrate is activated towards SNAr. The strongly electron-withdrawing nitro group delocalizes the negative charge of the intermediate Meisenheimer complex, stabilizing it and facilitating the reaction.[12][14]

The reaction of 2-Bromo-6-isopropoxyphenol with a nucleophile under SNAr conditions is extremely unlikely to proceed. Instead, other pathways, such as copper-catalyzed Ullmann-type reactions, would be required to achieve similar transformations.

Oxidation Reactions

Phenols, particularly sterically hindered ones, can undergo oxidation to form phenoxy radicals.[15] The stability and subsequent reactivity of these radicals are heavily influenced by the substituents on the ring. The bulky groups on 2-Bromo-6-isopropoxyphenol serve to stabilize the resulting phenoxy radical, preventing rapid dimerization or polymerization.[15]

While simple phenols can be oxidized to form polymeric products, the bulky isopropoxy group on 2-Bromo-6-isopropoxyphenol would likely favor the formation of a stable radical or, under specific conditions with appropriate oxidants (like DDQ), could undergo more controlled transformations.[16]

Experimental Protocols

The following protocols are representative methods for the types of reactions discussed. Safety Precaution: These reactions should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Representative Suzuki-Miyaura Coupling

This protocol is adapted for a sterically hindered substrate like 2-Bromo-6-isopropoxyphenol.

  • Reagents:

    • 2-Bromo-6-isopropoxyphenol (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

    • SPhos (0.08 mmol, 8 mol%)

    • K₃PO₄ (3.0 mmol, 3.0 equiv)

    • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-Bromo-6-isopropoxyphenol, the arylboronic acid, and K₃PO₄.

    • In a separate vial, weigh Pd₂(dba)₃ and SPhos and add them to the flask.

    • Seal the flask with a septum, then evacuate and backfill with argon gas (repeat 3 times).

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

    • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Representative Buchwald-Hartwig Amination

This protocol is designed to address the challenges of coupling a secondary amine with a hindered aryl bromide.[4][10]

  • Reagents:

    • 2-Bromo-6-isopropoxyphenol (1.0 mmol, 1.0 equiv)

    • Secondary amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • RuPhos (0.04 mmol, 4 mol%)

    • NaOtBu (1.4 mmol, 1.4 equiv)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • Inside a glovebox, add NaOtBu to an oven-dried Schlenk tube.

    • Add Pd(OAc)₂, RuPhos, and a magnetic stir bar.

    • Add 2-Bromo-6-isopropoxyphenol.

    • Seal the tube, remove from the glovebox, and add toluene followed by the secondary amine via syringe.

    • Place the tube in a preheated oil bath at 100 °C and stir for 18-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

    • Dilute with ethyl acetate and perform an aqueous workup as described in the Suzuki protocol.

    • Purify the product via flash column chromatography.

Conclusion and Future Outlook

2-Bromo-6-isopropoxyphenol is a challenging yet valuable substrate in organic synthesis. Its reactivity is dominated by the steric and electronic influence of the ortho-isopropoxy group.

  • Key Takeaways:

    • Acidity: It is a weak acid, comparable to other alkoxy-substituted phenols, requiring strong bases for deprotonation.

    • Cross-Coupling: Reactivity in Suzuki and Buchwald-Hartwig reactions is significantly attenuated by steric hindrance. Success is highly dependent on the use of modern, bulky phosphine ligands designed for hindered substrates.

    • SNAr: The molecule is strongly deactivated towards nucleophilic aromatic substitution due to its electron-rich nature.

For synthetic chemists, 2-Bromo-6-isopropoxyphenol should be viewed as a "specialist" building block. While standard protocols may fail, the application of state-of-the-art catalyst systems can unlock its potential for creating highly substituted, complex aromatic structures that would be difficult to access through other means. Future research should focus on developing more efficient, lower-loading catalyst systems that can operate at milder temperatures to further enhance the utility of this and other sterically demanding aryl halides.

References

  • Oxidation of sterically hindered phenols by DDQ. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Oxidation of Sterically Hindered Phenols. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 2-Bromo-6-isopropylphenol. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. (n.d.). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

  • Sterically Hindered Phenols as Antioxidant. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 20, 2026, from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 20, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Bromophenol Blue. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Oxidation of Hindered Phenols. II. The 2,4,6-Tri-t-butylphenoxy Radical. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. (n.d.). DSpace@MIT. Retrieved January 20, 2026, from [Link]

  • 2-bromo-6-[(2R)-2-hydroxypropoxy]phenol. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved January 20, 2026, from [Link]

  • Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. (2025). YouTube. Retrieved January 20, 2026, from [Link]

  • Absolute pKa Determinations for Substituted Phenols. (2002). AFIT Scholar. Retrieved January 20, 2026, from [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 16.6 Nucleophilic Aromatic Substitution. (n.d.). NC State University Libraries. Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. (2015). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • pKa Data Compiled by R. Williams. (2022). ACS Organic Division. Retrieved January 20, 2026, from [Link]

  • Absolute pKa Determinations for Substituted Phenols. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central. Retrieved January 20, 2026, from [Link]

  • 2-Isopropoxyphenol. (n.d.). Chongqing Chemdad Co.. Retrieved January 20, 2026, from [Link]

  • 2-Isopropoxyphenol. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

  • 2-Bromo-6-methoxyphenol. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 2-Bromo-6-methylphenol. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 2-Bromo-6-nitrophenol. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Product Structures from 2-Bromo-6-isopropoxyphenol Reactions

For researchers, scientists, and drug development professionals, the unambiguous structural validation of synthesized compounds is a cornerstone of scientific integrity and a prerequisite for advancing discovery. This gu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural validation of synthesized compounds is a cornerstone of scientific integrity and a prerequisite for advancing discovery. This guide provides an in-depth technical comparison of analytical methodologies for confirming the structures of products derived from 2-Bromo-6-isopropoxyphenol, a versatile building block in medicinal chemistry. We will explore common synthetic transformations and detail a self-validating system of protocols to ensure the unequivocal identification of your target molecules.

The Synthetic Landscape of 2-Bromo-6-isopropoxyphenol

2-Bromo-6-isopropoxyphenol serves as a valuable starting material for introducing a substituted phenolic moiety into a target molecule. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, while the isopropoxy and hydroxyl groups offer opportunities for further functionalization and can influence the physicochemical properties of the final compound. Two of the most powerful and widely employed transformations for this substrate are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Common Reactions and Potential Products

The primary reactions involving 2-Bromo-6-isopropoxyphenol typically focus on the functionalization of the carbon-bromine bond. The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond, while the Buchwald-Hartwig amination facilitates the creation of a carbon-nitrogen bond.[1][2]

A Self-Validating Approach to Structural Elucidation

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.[3] For derivatives of 2-Bromo-6-isopropoxyphenol, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Aryl protons, those directly attached to the aromatic ring, typically resonate in the downfield region of the ¹H NMR spectrum, between 6.5 and 8.0 ppm.[4][5] The specific chemical shifts and coupling patterns of these protons are highly sensitive to the nature and position of the substituents. For instance, the introduction of a new group via a Suzuki or Buchwald-Hartwig reaction will induce predictable changes in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Aromatic carbons absorb in the range of 120-150 ppm in a ¹³C NMR spectrum.[4][5] The number of distinct signals in the decoupled ¹³C NMR spectrum reveals the symmetry of the molecule. This can be particularly useful in confirming the substitution pattern of the aromatic ring.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution.

  • Data Analysis:

    • ¹H NMR: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign protons to their respective positions in the molecule.

    • ¹³C NMR: Count the number of signals to determine the number of unique carbon environments. Compare the chemical shifts to predicted values for the expected structure.

Pillar 2: Mass Spectrometry (MS) - The Molecular Weight Fingerprint

Mass spectrometry is a cornerstone of pharmaceutical analysis, providing precise molecular weight information and valuable fragmentation data that aids in structural elucidation.[6][7] For the products of 2-Bromo-6-isopropoxyphenol reactions, MS is crucial for confirming the successful incorporation of the new substituent.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the product. This is a critical step in confirming the molecular formula and ruling out alternative structures.[7]

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS experiments can provide valuable structural information. The fragmentation pattern is often characteristic of a particular compound and can be used to confirm the connectivity of atoms.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI). Acquire a full scan mass spectrum in both positive and negative ion modes. If necessary, perform MS/MS experiments on the parent ion of interest.

  • Data Analysis:

    • Full Scan MS: Determine the m/z value of the molecular ion and compare it to the calculated exact mass of the expected product.

    • MS/MS: Analyze the fragmentation pattern to identify characteristic fragment ions that support the proposed structure.

Pillar 3: High-Performance Liquid Chromatography (HPLC) - The Purity Gatekeeper

HPLC is an essential technique for assessing the purity of a synthesized compound.[8] It separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[8] For the validation of products from 2-Bromo-6-isopropoxyphenol reactions, HPLC is used to ensure that the characterized sample is a single, pure compound, free from starting materials, reagents, and byproducts.[8][9][10][11]

Method Development: A suitable HPLC method should be developed to achieve baseline separation of the desired product from all potential impurities. This typically involves optimizing the stationary phase, mobile phase composition, and gradient profile.

Purity Assessment: The purity of the product is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area. A purity of >95% is generally required for compounds intended for biological testing.

Experimental Protocol: HPLC Purity Analysis

  • Method Development: Develop a gradient HPLC method using a C18 column and a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid.

  • Sample Preparation: Prepare a solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL.

  • Data Acquisition: Inject the sample onto the HPLC system and acquire a chromatogram using a UV detector at a suitable wavelength.

  • Data Analysis: Integrate the peaks in the chromatogram and calculate the percentage purity of the main component.

Comparative Analysis of Validation Techniques

Technique Information Provided Strengths Limitations
¹H NMR Connectivity of protons, chemical environment, relative number of protons.Provides detailed structural information, non-destructive.Can be complex to interpret for complex molecules, requires pure samples.[3][12]
¹³C NMR Number of unique carbon atoms, chemical environment of carbons.Complements ¹H NMR, good for determining symmetry.Lower sensitivity than ¹H NMR, longer acquisition times.[12][13]
HRMS Exact mass and elemental composition.Highly accurate, confirms molecular formula.Does not provide information on connectivity.[7]
MS/MS Fragmentation pattern, structural information.Aids in structural elucidation, can distinguish between isomers.Fragmentation can be complex and difficult to interpret.
HPLC Purity of the compound, retention time.High resolving power, quantitative.Does not provide structural information on its own.[8]

Visualizing the Workflow

Reaction and Validation Workflow

cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation 2-Bromo-6-isopropoxyphenol 2-Bromo-6-isopropoxyphenol Reaction Reaction 2-Bromo-6-isopropoxyphenol->Reaction Crude Product Crude Product Reaction->Crude Product Purification Column Chromatography Crude Product->Purification Reaction Partner Arylboronic Acid (Suzuki) or Amine (Buchwald-Hartwig) Reaction Partner->Reaction Purified Product Purified Product Purification->Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Purified Product->NMR MS Mass Spectrometry (HRMS, MS/MS) Purified Product->MS HPLC HPLC (Purity) Purified Product->HPLC Validated Structure Validated Structure NMR->Validated Structure MS->Validated Structure HPLC->Validated Structure

Caption: A comprehensive workflow for the synthesis, purification, and structural validation of products from 2-Bromo-6-isopropoxyphenol reactions.

Conclusion

The structural validation of reaction products from 2-Bromo-6-isopropoxyphenol is a critical process that demands a multi-faceted analytical approach. By integrating the detailed architectural information from NMR spectroscopy, the precise molecular weight confirmation from mass spectrometry, and the rigorous purity assessment from HPLC, researchers can establish a self-validating system that ensures the scientific integrity of their findings. This comprehensive guide provides the foundational knowledge and experimental protocols to confidently and accurately characterize these important chemical entities, paving the way for their successful application in drug discovery and development.

References

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

  • JoVE. (2025). Video: NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • SciSpace. (n.d.). Analytical validation of accelerator mass spectrometry for pharmaceutical development. Retrieved from [Link]

  • Netpharmalab. (2025). Mass Spectrometry in Drug Development Applications. Retrieved from [Link]

  • PMC. (n.d.). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Retrieved from [Link]

  • Pharma Focus Europe. (n.d.). Emerging role of Mass Spectrometry in Biologics Development. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs. Retrieved from [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Macquarie University. (n.d.). Hirshfeld surface analysis of substituted phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.
  • The Royal Society of Chemistry. (n.d.). Compound purity analysis and HPLC data. Retrieved from [Link]

  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure of hydroxyl-substituted phenols. Retrieved from [Link]

  • University of Massachusetts Boston. (2019). Theoretical and experimental analysis of the antioxidant features of substituted phenol and aniline model compounds. Retrieved from [Link]

  • AFIT. (2002). Absolute pKa Determinations for Substituted Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Absolute pKa Determinations for Substituted Phenols | Journal of the American Chemical Society. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • PMC - NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Isopropoxyphenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-6-[(2R)-2-hydroxypropoxy]phenol. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 3-Isopropoxyphenol. Retrieved from [Link]

  • PubMed. (n.d.). Novel Epoxide Formation in the Reaction of 2-bromo-3-methyl-1,4-naphthoquinone With 1,3-propanedithiol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Isopropoxyphenol - the NIST WebBook. Retrieved from [Link]

Sources

Validation

A Comparative Guide to HPLC and GC-MS in the Analysis of 2-Bromo-6-isopropoxyphenol Reaction Mixtures

Introduction: The Analytical Challenge in Synthesizing 2-Bromo-6-isopropoxyphenol The synthesis of 2-Bromo-6-isopropoxyphenol, a key intermediate in the development of novel pharmaceutical agents and specialty chemicals,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge in Synthesizing 2-Bromo-6-isopropoxyphenol

The synthesis of 2-Bromo-6-isopropoxyphenol, a key intermediate in the development of novel pharmaceutical agents and specialty chemicals, presents a significant analytical challenge. The purity of this intermediate is paramount, as the presence of even trace-level impurities can impact the yield, safety, and efficacy of the final product.[1] Reaction mixtures are often complex, containing not only the desired product but also unreacted starting materials like 2-isopropoxyphenol, positional isomers, and over-brominated by-products such as dibromo- or tribromo-species.[2]

The structural similarity of these compounds makes their separation and accurate quantification a non-trivial task. Therefore, selecting an appropriate analytical methodology is a critical decision in process development and quality control. This guide provides an in-depth, objective comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive analysis of 2-Bromo-6-isopropoxyphenol reaction mixtures. We will delve into the causality behind experimental choices, provide validated protocols, and offer a decision-making framework for researchers, scientists, and drug development professionals.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS is fundamentally driven by the physicochemical properties of the analytes and the specific analytical goal.[3] While both are separation techniques, their principles and applicability differ significantly.[4]

  • High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for non-volatile and thermally sensitive compounds.[5] It separates analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For polar compounds like phenols, HPLC is often the default choice as it typically does not require chemical modification (derivatization) of the analyte.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for volatile and semi-volatile compounds that are thermally stable.[6] Separation occurs as the vaporized analytes are carried by an inert gas through a column. The coupling with a mass spectrometer provides unparalleled sensitivity and structural information, making it a powerful tool for definitive identification.[7] However, the polar hydroxyl group in phenols can cause peak tailing and potential degradation at high temperatures, sometimes necessitating a derivatization step to improve chromatographic performance.[8]

Key Performance Parameter Comparison

The following table summarizes the core differences between the two techniques for this specific application.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale & Causality
Analyte Suitability Excellent for polar, non-volatile, or thermally labile compounds. The phenolic group is handled directly.Suitable for volatile and thermally stable compounds.[9]2-Bromo-6-isopropoxyphenol is a phenol, making it polar. HPLC is a natural fit. While it is sufficiently volatile for GC, the polar -OH group can be problematic.
Sample Derivatization Generally not required. The phenolic proton can be suppressed with an acidic mobile phase modifier.Often recommended (e.g., silylation) to block the polar hydroxyl group, improving peak shape and thermal stability.Derivatization adds a sample preparation step but can significantly enhance GC performance and prevent analyte loss on the column.
Primary Separation Based on polarity, using a reversed-phase (e.g., C18) or PFP column.[10]Based on boiling point and polarity, using a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).The different separation mechanisms mean the elution order of impurities can be completely different, providing complementary information.
Detection UV/Vis or Diode Array Detector (DAD) is common, providing quantitative data based on chromophores.Mass Spectrometry (MS) provides mass-to-charge ratio data, enabling definitive identification and structural elucidation.[11]UV detection is robust for quantification of knowns. MS is superior for identifying unknowns and confirming the identity of trace impurities.
Sensitivity Detector-dependent; typically in the low microgram to nanogram range.Generally higher, especially with MS in Selected Ion Monitoring (SIM) mode, reaching picogram levels.[6]GC-MS is often the preferred method for trace analysis of potentially genotoxic impurities where very low detection limits are required.[1]
Analysis Speed Typically 10-30 minutes per run.[3]Can be faster, often 5-20 minutes, due to the efficiency of gas-phase separation.[3]The faster run times of GC can be advantageous for high-throughput screening environments.

Visualizing the Analytical Workflows

The logical flow from sample to result differs between the two techniques, primarily due to the state of the mobile phase and the potential need for derivatization in GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Mobile Phase p1->p2 p3 Filter (0.45 µm) p2->p3 a1 Inject into HPLC System p3->a1 a2 Separation on C18 or PFP Column a1->a2 a3 UV / DAD Detection a2->a3 d1 Integrate Peaks a3->d1 d2 Quantify vs. Reference Standard d1->d2

Caption: Standard analytical workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Solvent p1->p2 p3 Derivatization (Optional, e.g., BSTFA) p2->p3 a1 Inject into GC-MS System p3->a1 a2 Separation on Capillary Column a1->a2 a3 Mass Spectrometry Detection (EI) a2->a3 d1 Extract Ion Chromatograms a3->d1 d2 Identify via Library Match d1->d2

Caption: Standard analytical workflow for GC-MS analysis.

Detailed Experimental Protocols

The following protocols are robust starting points for the analysis of 2-Bromo-6-isopropoxyphenol. They must be validated for their intended use according to established guidelines.[12][13]

Protocol 1: Reversed-Phase HPLC with UV Detection

This method is designed for accurate quantification of the main component and known impurities. The use of a Pentafluorophenyl (PFP) column is recommended for enhanced separation of halogenated aromatic isomers due to its alternative selectivity compared to standard C18 phases.[10]

1. Materials and Reagents

  • Reference Standards: 2-Bromo-6-isopropoxyphenol (>99% purity), 2-isopropoxyphenol (>99% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade, filtered and degassed).

  • Modifier: Formic Acid (LC-MS Grade).

2. Instrumentation

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: Phenomenex Kinetex PFP (or equivalent), 4.6 x 150 mm, 2.6 µm particle size.

  • Data System: OpenLab CDS or equivalent.

3. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).

  • Gradient: 50% B to 80% B over 15 minutes, hold at 80% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Detector Wavelength: 280 nm (monitor 220-400 nm with DAD for impurity profiling).

4. Sample Preparation

  • Standard Preparation: Accurately weigh ~10 mg of 2-Bromo-6-isopropoxyphenol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This yields a 100 µg/mL solution.

  • Sample Preparation: Accurately weigh ~10 mg of the reaction mixture into a 100 mL volumetric flask. Dissolve and dilute to volume with the same diluent. Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

5. System Suitability

  • Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The theoretical plates for the 2-Bromo-6-isopropoxyphenol peak should be ≥ 2000.

  • The tailing factor should be between 0.8 and 1.5.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is optimized for the identification of volatile impurities and provides definitive structural confirmation. An optional derivatization step is included to improve peak shape.

1. Materials and Reagents

  • Solvents: Dichloromethane (GC Grade).

  • Derivatizing Agent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

2. Instrumentation

  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio).

3. Chromatographic and MS Conditions

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 450.

4. Sample Preparation

  • Without Derivatization: Accurately weigh ~10 mg of the reaction mixture into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

  • With Derivatization (Recommended): Pipette 100 µL of the above solution into a 2 mL autosampler vial. Add 100 µL of BSTFA. Cap the vial and heat at 60°C for 30 minutes. Cool to room temperature before injection.

5. Data Analysis

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • The trimethylsilyl (TMS) derivative of 2-Bromo-6-isopropoxyphenol will show a molecular ion corresponding to the original mass + 72 amu.

Comparative Data & Interpretation

To illustrate the performance of each technique, the following table presents hypothetical but realistic data for the analysis of a reaction mixture.

CompoundHPLC RT (min)HPLC Resolution (Rs)GC-MS RT (min)Key Mass Fragments (m/z) (Underivatized)
2-Isopropoxyphenol5.86.56.2152, 137, 109
2-Bromo-6-isopropoxyphenol 9.2 - 8.5 232/230, 217/215, 189/187
4-Bromo-2-isopropoxyphenol9.82.18.7232/230, 190/188, 110
2,4-Dibromo-6-isopropoxyphenol12.58.910.1312/310/308, 297/295/293

Analysis of Results:

  • HPLC Performance: The HPLC method shows excellent separation between the starting material and the main product (Rs = 6.5). Crucially, it provides baseline resolution (Rs = 2.1) for the critical positional isomer, 4-Bromo-2-isopropoxyphenol, which might be difficult to separate otherwise. This makes HPLC ideal for accurate purity assessment.[10]

  • GC-MS Performance: While GC-MS also separates the components, the positional isomers have very close retention times. However, its strength is unequivocal identification. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ratio of ~1:1) is clearly visible in the mass spectra (e.g., m/z 232/230 for the product), confirming the presence and number of bromine atoms in each molecule. This is invaluable for identifying unknown peaks.[7]

Method Validation: Ensuring Trustworthiness

Regardless of the chosen technique, the analytical method must be validated for its intended purpose to ensure reliable and accurate data.[14] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, include:[15]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities and degradants.[12] This is the core focus of this guide.

  • Linearity: Demonstrating that the instrument response is directly proportional to the analyte concentration over a specific range.

  • Accuracy & Precision: Ensuring the closeness of the results to the true value and the repeatability of the measurement, respectively.[16]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful, complementary techniques for the analysis of 2-Bromo-6-isopropoxyphenol reaction mixtures. The optimal choice depends entirely on the analytical objective.

  • Choose HPLC for:

    • Routine Quality Control (QC): When accurate quantification of the main product and known impurities is the primary goal.

    • Purity Assessment: Its superior resolution of polar, non-volatile, and isomeric impurities makes it the gold standard for calculating percentage purity.

    • Thermally Labile Compounds: When there is a risk of degradation in a hot GC injector.

  • Choose GC-MS for:

    • Impurity Identification: When identifying unknown volatile or semi-volatile by-products, as the mass spectrum provides a molecular fingerprint.

    • Trace Analysis: When ultra-low detection limits are required for specific impurities (e.g., starting materials with potential toxicity).

    • Orthogonal Confirmation: To confirm the results obtained by HPLC with a method that uses a different separation principle.[15]

For comprehensive characterization during drug development, a dual-pronged approach is highly recommended. Use HPLC for robust quantification and purity reporting, and employ GC-MS to identify and confirm the structure of any unknown peaks, thereby ensuring a complete and trustworthy profile of the reaction mixture.

References

  • Brooks, A. G. F., & Smith, J. (1987). A Method for the Analysis of Phenol and Monochlorinated and Brominated Phenols from Complex Aqueous Samples. Environmental Technology Letters, 8(10), 479-488. [Link: https://www.tandfonline.com/doi/abs/10.1080/09593338709384501]
  • Hill, D. W., & Kelley, K. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 564-577. [Link: https://www.chromatographyonline.
  • European Compliance Academy. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. ECA-UNDP. [Link: https://www.gmp-compliance.org/gmp-news/validation-of-analytical-methods-for-pharmaceutical-analysis]
  • López, P., de la Cal, A., & Eljarrat, E. (2009). Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water. Journal of Chromatography A, 1216(3), 435-443. [Link: https://pubmed.ncbi.nlm.nih.gov/18762297/]
  • Profound Pharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link: https://profoundpharma.com/analytical-method-validation-a-crucial-pillar-in-pharmaceutical-quality-assurance/]
  • Chavhan, A., et al. (2016). Analytical method validation: A brief review. International Journal of Pharmaceutical and Clinical Research, 8(8), 1209-1215. [Link: https://www.researchgate.
  • Scribd. (n.d.). Estimation of Phenol by Bromination Method. [Link: https://www.scribd.
  • U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. FDA. [Link: https://www.fda.
  • Farkas, M., & Gáspár, A. (2007). [Quantitative determination of phenols by bromination surveyed from an unusual perspective]. Acta Pharmaceutica Hungarica, 77(2), 67-73. [Link: https://www.researchgate.
  • BenchChem. (2025). A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Bromo-6-chlorotoluene Reaction Mixtures. [Link: https://www.benchchem.com/application-notes/hplc-gc-analysis-2-bromo-6-chlorotoluene]
  • AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. [Link: https://amptechinstruments.com/understanding-the-differences-between-hplc-and-gcms-systems/]
  • eGyanKosh. (n.d.). Experiment 10: Estimation of Phenols. [Link: https://egyankosh.ac.in/handle/123456789/34149]
  • Phenomenex. (2025). HPLC vs. GC: What Sets These Methods Apart. [Link: https://www.phenomenex.
  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link: https://www.foodsafetyinstitute.com/hplc-vs-gc/]
  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. [Link: https://www.labmanager.com/hplc-vs-gc-31145]
  • GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC. [Link: https://www.gentechscientific.com/blog/understanding-the-difference-between-gcms-and-hplc]
  • SIELC Technologies. (2018). 2-Isopropoxyphenol. [Link: https://sielc.com/2-isopropoxyphenol.html]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20949, 2-Isopropoxyphenol. PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/2-Isopropoxyphenol]
  • Organic Syntheses. (n.d.). Methylaluminum Bis(4-bromo-2,6-di-tert-butylphenoxide). [Link: http://www.orgsyn.org/demo.aspx?prep=v74p0101]
  • van Wijk, A. M., et al. (2010). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace@UvA. [Link: https://dspace.library.uu.nl/handle/1874/187593]
  • Wang, Y., et al. (2019). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 24(22), 4059. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6891632/]
  • BenchChem. (2025). Application Note: HPLC Analysis of 2-Bromo-3'-hydroxyacetophenone Reaction Mixtures. [Link: https://www.benchchem.com/application-notes/hplc-analysis-2-bromo-3-hydroxyacetophenone]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 235373, 3-Isopropoxyphenol. PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/3-Isopropoxyphenol]
  • Pauloi, L., et al. (2024). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. Biodiversitas Journal of Biological Diversity, 25(10). [Link: https://www.researchgate.net/publication/384793540_GC-MS_analysis_of_bioactive_compounds_in_ethanolic_extract_on_different_parts_of_Ziziphus_mauritiana]
  • Sigma-Aldrich. (n.d.). 2-Bromo-6-methoxynaphthalene pharmaceutical impurity standard. [Link: https://www.sigmaaldrich.com/US/en/product/sial/phr2529]
  • Rasayan Journal of Chemistry. (2023). Gas Chromatography-Mass Spectrometry Profiling, Anti-inflammatory Evaluation, and Molecular Docking Studies of Essential Oil. [Link: https://rasayanjournal.co.in/admin/php/upload/2030_pdf.pdf]
  • Semantic Scholar. (2019). Integrated Gas Chromatograph-Mass Spectrometry (GC/MS) and MS/MS-Based Molecular Networking Reveals the Analgesic. [Link: https://www.semanticscholar.org/paper/Integrated-Gas-Chromatograph-Mass-Spectrometry-and-Huang-Lin/354d2460e53a39158546b515f4581358b59419b4]

Sources

Comparative

A Senior Application Scientist's Guide to Catalyst Efficacy in 2-Bromo-6-isopropoxyphenol Couplings

For researchers and professionals in drug development, the strategic formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds is a cornerstone of molecular construction. The substrate 2-Brom...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds is a cornerstone of molecular construction. The substrate 2-Bromo-6-isopropoxyphenol presents a unique and instructive challenge in this arena. Its utility as a precursor is matched by the steric hindrance imposed by the ortho-isopropoxy and bromo substituents, which significantly influences catalyst selection and reaction efficiency. This guide provides an in-depth comparison of catalytic systems for coupling reactions involving this sterically demanding phenol, moving beyond mere protocols to explain the fundamental principles that govern success.

The Challenge of a Hindered Substrate

2-Bromo-6-isopropoxyphenol is a classic example of a sterically hindered aryl halide. The bulky isopropoxy group ortho to the bromine atom creates a sterically crowded environment around the reaction center. This presents two primary mechanistic hurdles for common cross-coupling reactions:

  • Oxidative Addition: The initial and often rate-limiting step, where the metal catalyst (typically Palladium(0)) inserts into the carbon-bromine bond, is sterically impeded.

  • Reductive Elimination: The final step, where the newly formed bond is created and the product is released from the metal center, can also be slowed by steric congestion around the metal.

Overcoming these challenges requires carefully selected catalyst systems, specifically ligands that are both bulky enough to promote reductive elimination and electron-rich enough to facilitate oxidative addition.

Comparative Analysis of Catalytic Systems

The choice of catalyst is dictated by the desired bond formation. We will compare the most effective systems for Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Ullmann-type (C-O) couplings.

Palladium-Catalyzed Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures, which are prevalent in pharmaceuticals.[1] For a substrate like 2-Bromo-6-isopropoxyphenol, the ligand's architecture is paramount.

Catalyst SystemTypical ConditionsPerformance Insights & RationaleAdvantagesLimitations
Pd(OAc)₂ / XPhos K₃PO₄, Toluene/H₂O, 80-110 °CHigh Efficacy. XPhos is a bulky, electron-rich biarylphosphine ligand.[2] Its steric bulk facilitates the reductive elimination step, which is often challenging with hindered substrates. The electron-donating character promotes the initial oxidative addition.Broad substrate scope, commercially available, high yields often achievable.[2]Air-sensitive ligand, higher cost compared to simpler phosphines.
Pd(OAc)₂ / SPhos K₃PO₄, Toluene/H₂O, 80-110 °CHigh Efficacy. Similar to XPhos, SPhos is another Buchwald-type ligand effective for hindered substrates. The choice between XPhos and SPhos can be substrate-dependent and may require screening.Excellent for many hindered systems, robust and reliable.[3]Similar cost and sensitivity considerations as XPhos.
PEPPSI™-IPr K₂CO₃, DMF/H₂O, 60-100 °CGood to Excellent Efficacy. This pre-catalyst features an N-heterocyclic carbene (NHC) ligand.[4] NHCs are strong σ-donors, forming very stable bonds with palladium, which can enhance catalyst longevity and performance with challenging substrates.Air and moisture stable, easy to handle, often requires lower catalyst loading.[4]May be less effective than Buchwald ligands for the most extremely hindered substrates.
Pd(PPh₃)₄ K₂CO₃, Toluene/EtOH/H₂O, RefluxLow to Moderate Efficacy. Tetrakis(triphenylphosphine)palladium(0) is a first-generation catalyst. While effective for simple aryl bromides, the moderate bulk of PPh₃ is often insufficient to overcome the steric hindrance of our target substrate, leading to low yields or failed reactions.Inexpensive, readily available.Poor performance with sterically demanding substrates, catalyst decomposition at high temperatures.
Palladium-Catalyzed Buchwald-Hartwig C-N Amination

The formation of anilines from aryl halides is another critical transformation in drug discovery.[5] The Buchwald-Hartwig amination has revolutionized this process, but like the Suzuki coupling, it is highly dependent on ligand choice for hindered substrates.[6]

Catalyst SystemTypical ConditionsPerformance Insights & RationaleAdvantagesLimitations
Pd₂(dba)₃ / RuPhos NaOtBu or LHMDS, Toluene, 100 °CHigh Efficacy. RuPhos is another electron-rich, bulky biarylphosphine ligand specifically developed for challenging C-N couplings. It excels at coupling both primary and secondary amines, even with hindered aryl halides.High activity, broad amine scope, effective for hindered systems.[3]Air-sensitive, requires careful handling. Strong base may limit functional group tolerance.
Pd(OAc)₂ / BrettPhos K₂CO₃ or Cs₂CO₃, t-BuOH, 100 °CHigh Efficacy. BrettPhos is known for its exceptional activity, allowing for lower catalyst loadings and the use of weaker bases, which can improve functional group compatibility.[7]Very high turnover numbers, tolerates weaker bases, excellent for heteroaromatic amines.High ligand cost.
Pd₂(dba)₃ / BINAP NaOtBu, Toluene, 110 °CModerate Efficacy. While a foundational bidentate ligand in cross-coupling, BINAP's bite angle and steric profile may not be optimal for this specific substrate, potentially leading to slower reaction rates and lower yields compared to modern monophosphine ligands.[6]Well-established, effective for a range of couplings.Often superseded by more active Buchwald-type ligands for hindered substrates.
Copper-Catalyzed C-O Coupling

While palladium can also be used for C-O couplings, copper-catalyzed Ullmann-type reactions are often more economical and can be highly effective, particularly for coupling with phenols.[8] These reactions typically require higher temperatures but avoid the use of expensive palladium and ligands.

Catalyst SystemTypical ConditionsPerformance Insights & RationaleAdvantagesLimitations
CuI / L-Proline K₂CO₃, DMSO, 110-140 °CGood Efficacy. The use of an inexpensive amino acid like L-proline as a ligand can significantly improve the solubility and reactivity of the copper catalyst, enabling the reaction to proceed under milder conditions than traditional Ullmann reactions.Inexpensive catalyst and ligand, simple procedure.High reaction temperatures, potential for side reactions, may require higher catalyst loading.
CuCl₂ / No Ligand K₂CO₃, Aliphatic Diol (as solvent), 120-150 °CModerate to Good Efficacy. In some cases, a diol can act as both a reactant and a ligand, facilitating the coupling without the need for an additional ligand.[9] This offers a very cost-effective and simple system.Extremely low cost, no specialized ligands required.[9]Limited substrate scope, very high temperatures, not suitable for all coupling partners.

Experimental Workflows & Protocols

A self-validating protocol is essential for reproducible results. The following workflows are representative of best practices for handling the sensitive catalysts required for these transformations.

Visualizing the Workflow

The general laboratory workflow, from setup to analysis, follows a consistent path designed to ensure an inert atmosphere and effective purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a Flame-dry glassware (Schlenk flask) b Add solids: Aryl Halide, Coupling Partner, Base, Catalyst/Ligand a->b c Seal flask, evacuate and backfill with Argon (3x) b->c d Add degassed solvent via syringe c->d e Heat to target temperature with vigorous stirring d->e f Monitor reaction (TLC, GC-MS, LC-MS) e->f g Cool to RT, quench (e.g., with H₂O or NH₄Cl) f->g h Extract with organic solvent g->h i Dry organic layer (e.g., Na₂SO₄), filter, and concentrate h->i j Purify via column chromatography i->j

Caption: Generalized experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂ / XPhos

This protocol details the C-C coupling of 2-Bromo-6-isopropoxyphenol with a generic arylboronic acid.

Materials:

  • 2-Bromo-6-isopropoxyphenol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed Toluene and Water (10:1 mixture)

Procedure:

  • Setup: To a flame-dried Schlenk flask under Argon, add 2-Bromo-6-isopropoxyphenol, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.

  • Inerting: Seal the flask, then evacuate and backfill with Argon. Repeat this cycle three times to ensure an inert atmosphere. The causality here is critical: Pd(0) species are readily oxidized by atmospheric oxygen, which deactivates the catalyst.

  • Solvent Addition: Add the degassed toluene/water mixture via syringe. Degassing the solvent (e.g., by sparging with Argon for 30 minutes) is another crucial step to remove dissolved oxygen.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. The biphasic system requires efficient mixing to facilitate the transfer of the boronic acid salt into the organic phase for transmetalation.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. The aqueous washes remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Catalytic Cycle Visualization

Understanding the mechanism is key to troubleshooting. The Suzuki-Miyaura cycle illustrates the fundamental steps common to many palladium-catalyzed cross-couplings.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA + R¹-X PdII_complex R¹-Pd(II)(X)L₂ OA->PdII_complex TM Transmetalation PdII_complex->TM + R²-B(OR)₂ (Base) PdII_biaryl R¹-Pd(II)(R²)L₂ TM->PdII_biaryl RE Reductive Elimination PdII_biaryl->RE RE->Pd0 + R¹-R² (Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Final Recommendations for the Field Scientist

When approaching the coupling of 2-Bromo-6-isopropoxyphenol, a systematic approach is essential.

  • Prioritize Modern Ligands: For C-C and C-N couplings, do not default to older, less active catalysts like Pd(PPh₃)₄. The investment in a modern biarylphosphine ligand (e.g., from the Buchwald or Hartwig portfolio) will save significant time and resources by providing higher yields and greater reliability.[10]

  • Screening is Key: While this guide provides strong starting points, the optimal ligand, base, and solvent combination can be substrate-specific. A small-scale screen of 2-3 top-performing catalyst systems is a prudent investment of time.

  • Embrace Copper for C-O Bonds: For diaryl ether synthesis, copper catalysis presents a highly economical and effective alternative to palladium. The low cost of the catalyst and ligands makes it particularly attractive for larger-scale synthesis.[8][9]

  • Technique Matters: The success of these reactions is as dependent on rigorous anaerobic technique as it is on the catalyst itself. Ensure all glassware is dry and all solvents and reagents are properly degassed to protect the sensitive catalytic species.

By understanding the steric and electronic demands of 2-Bromo-6-isopropoxyphenol, and by selecting a catalyst system specifically designed to meet those demands, researchers can efficiently forge the complex bonds required for the next generation of pharmaceuticals and advanced materials.

References

  • MDPI. (n.d.). Advances in Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent progress in copper-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • DOAB. (n.d.). Advances in Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Technical University of Munich. (2008). Supported palladium catalysts for suzuki reactions: Structure-property relationships, optimized reaction protocol and control of palladium leaching. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hindered biaryls by C–H coupling: bisoxazoline-Pd catalysis leading to enantioselective C–H coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. Retrieved from [Link]

  • ACS Publications. (n.d.). Aromatic Coupling Reactions Catalyzed by “ene”-Reductase under Visible Light Irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the selectivity toward biaryl coupling and phenol formation. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]

  • PubMed. (2025). Biaryl coupling reactions catalyzed by cytochrome P450s. Retrieved from [Link]

  • National Institutes of Health. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of novel bromophenol derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Copper(ii)-catalyzed C–O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress of Metal Nanoparticle Catalysts for C–C Bond Forming Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Harnessing Bromo/Acyloxy Transposition (BrAcT) and Excited-State Copper Catalysis for Styrene Difunctionalization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Copper-Catalyzed Benzylic C–H Cross Coupling Enabled by Redox Buffers: Expanding Synthetic Access to Three-Dimensional Chemical Space. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, and biological evaluation of bromophenol derivatives as protein tyrosine phosphatase 1B inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). C–C and C–X coupling reactions of unactivated alkyl electrophiles using copper catalysis. Retrieved from [Link]

  • MDPI. (n.d.). Copper-Catalyzed Cross-Coupling of Arylacetylenes with Bromodifluoroacetamides. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Retrieved from [Link]

Sources

Validation

A Comparative Spectroscopic Guide to 2-Bromo-6-isopropoxyphenol and Its Derivatives

This guide provides an in-depth spectroscopic comparison of 2-bromo-6-isopropoxyphenol and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 2-bromo-6-isopropoxyphenol and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the structural and electronic characteristics of these compounds. By explaining the causality behind experimental choices and providing detailed protocols, this guide serves as a practical resource for the characterization of substituted phenolic compounds.

Introduction

Substituted phenols are a class of organic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The introduction of various functional groups onto the phenol ring can dramatically alter their physical, chemical, and biological properties. 2-Bromo-6-isopropoxyphenol is a key intermediate in the synthesis of more complex molecules. A thorough understanding of its spectroscopic signature, and how it compares to its parent compound and other derivatives, is crucial for unambiguous identification, purity assessment, and the prediction of reactivity.

Experimental Protocols

The following protocols outline the standardized procedures for acquiring the spectroscopic data discussed in this guide. The rationale behind key steps is provided to offer a deeper understanding of the experimental design.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR (20-30 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be useful for less soluble samples and for observing exchangeable protons like the phenolic hydroxyl group.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). TMS is chemically inert and its sharp, single resonance provides a reliable reference point.

  • Instrument Setup and Data Acquisition:

    • The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

    • The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically 128 or more) and a longer relaxation delay are required.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Tune, Lock, & Shim insert->setup acquire Acquire Spectrum setup->acquire process Fourier Transform & Phasing acquire->process integrate Integrate Peaks process->integrate analyze Analyze & Interpret integrate->analyze

General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-FTIR Analysis:

  • Sample Preparation:

    • For solid samples, a small amount of the powdered material is placed directly on the ATR crystal. For liquid samples, a single drop is sufficient.

    • Ensure the sample makes uniform contact with the crystal surface.

  • Data Acquisition:

    • The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • A background spectrum of the clean, empty ATR crystal is collected first and automatically subtracted from the sample spectrum. This corrects for atmospheric and instrumental interferences.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Protocol for Electron Ionization (EI)-Mass Spectrometry:

  • Sample Introduction:

    • The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid or low-volatility liquid samples, or via a gas chromatograph (GC) for volatile samples. The GC-MS approach provides an additional layer of separation and purification.

  • Ionization and Analysis:

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-isopropoxyphenol, the predicted data for 2-bromo-6-isopropoxyphenol, and the experimental data for 2-isopropylphenol.

¹H NMR Data (400 MHz, CDCl₃)
Compoundδ (ppm), Multiplicity, Integration, Assignment
2-Isopropoxyphenol ~6.9-6.7 (m, 4H, Ar-H), ~5.5 (s, 1H, OH), 4.55 (sept, 1H, CH), 1.35 (d, 6H, CH₃)
2-Bromo-6-isopropoxyphenol (Predicted) ~7.3 (dd, 1H, H-3), ~6.9 (t, 1H, H-4), ~6.8 (dd, 1H, H-5), ~5.8 (s, 1H, OH), 4.5 (sept, 1H, CH), 1.4 (d, 6H, CH₃)
2-Isopropylphenol 7.21 (dd, 1H, H-6), 7.07 (td, 1H, H-4), 6.92 (td, 1H, H-5), 6.74 (dd, 1H, H-3), 4.76 (s, 1H, OH), 3.21 (sept, 1H, CH), 1.26 (d, 6H, CH₃)[1]
¹³C NMR Data (100 MHz, CDCl₃)
Compoundδ (ppm), Assignment
2-Isopropoxyphenol ~146 (C-OH), ~145 (C-O-iPr), ~121 (Ar-CH), ~120 (Ar-CH), ~119 (Ar-CH), ~115 (Ar-CH), ~72 (CH), ~22 (CH₃)
2-Bromo-6-isopropoxyphenol (Predicted) ~148 (C-O-iPr), ~144 (C-OH), ~128 (Ar-CH), ~124 (Ar-CH), ~116 (Ar-CH), ~112 (C-Br), ~73 (CH), ~22 (CH₃)
2-Isopropylphenol 151.9 (C-OH), 133.1 (C-iPr), 126.5 (Ar-CH), 126.3 (Ar-CH), 119.5 (Ar-CH), 114.9 (Ar-CH), 26.8 (CH), 22.5 (CH₃)
IR Data (ATR-FTIR, cm⁻¹)
CompoundKey Absorptions (cm⁻¹) and Assignments
2-Isopropoxyphenol ~3400 (broad, O-H stretch), ~2970 (C-H stretch, aliphatic), ~1600, 1500 (C=C stretch, aromatic), ~1240 (C-O stretch, ether), ~1120 (C-O stretch, alcohol)[2][3]
2-Bromo-6-isopropoxyphenol (Predicted) ~3400 (broad, O-H stretch), ~2970 (C-H stretch, aliphatic), ~1580, 1480 (C=C stretch, aromatic), ~1240 (C-O stretch, ether), ~1120 (C-O stretch, alcohol), ~650 (C-Br stretch)
2-Isopropylphenol ~3450 (broad, O-H stretch), ~2960 (C-H stretch, aliphatic), ~1610, 1500 (C=C stretch, aromatic), ~1220 (C-O stretch, alcohol)
Mass Spectrometry Data (EI-MS, m/z)
CompoundMolecular Ion (M⁺), Key Fragments
2-Isopropoxyphenol M⁺ = 152. Key fragments: 110 ([M-C₃H₆]⁺), 95, 67.[4]
2-Bromo-6-isopropoxyphenol (Predicted) M⁺ = 230/232 (characteristic 1:1 bromine isotope pattern). Key fragments: 188/190 ([M-C₃H₆]⁺), 109, 81.
2-Isopropylphenol M⁺ = 136. Key fragments: 121 ([M-CH₃]⁺), 91, 77.

Analysis and Interpretation

The spectroscopic data presented above reveals the distinct influence of the bromo, isopropoxy, and isopropyl substituents on the phenol core.

G cluster_effects Spectroscopic Effects substituent Substituent (X) phenol Phenol Core Aromatic Ring Hydroxyl Group substituent->phenol Influences nmr NMR Shifts (¹H & ¹³C) phenol:h->nmr Electronic & Steric Effects ir IR Vibrations (C-X, O-H) phenol->ir Bond Vibrations ms MS Fragmentation Patterns phenol->ms Ion Stability

Influence of substituents on the spectroscopic properties of the phenol core.
¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-isopropoxyphenol, the aromatic protons appear as a complex multiplet. The introduction of a bromine atom in 2-bromo-6-isopropoxyphenol is predicted to cause a downfield shift of the adjacent aromatic protons due to its electron-withdrawing inductive effect. Specifically, the proton at the C-3 position is expected to be the most deshielded. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.[5]

In contrast, the isopropyl group in 2-isopropylphenol is weakly electron-donating, leading to a slight upfield shift of the aromatic protons compared to phenol itself. The methine proton of the isopropoxy group in 2-isopropoxyphenol and its bromo-derivative appears as a septet due to coupling with the six equivalent methyl protons, which in turn appear as a doublet. This is a characteristic signature of an isopropoxy group. For 2-isopropylphenol, the methine proton is also a septet, but its chemical shift is further upfield compared to the isopropoxy compounds, reflecting the less deshielding environment of a C-C bond versus a C-O bond.

¹³C NMR Spectroscopy

The effect of the substituents is also clearly visible in the ¹³C NMR spectra. The carbon atom attached to the electronegative oxygen of the isopropoxy group (C-2) in 2-isopropoxyphenol is significantly deshielded. The introduction of the bromine atom at the C-6 position in 2-bromo-6-isopropoxyphenol is predicted to cause a downfield shift of the directly attached carbon (C-6) and an upfield shift of the ortho and para carbons due to the interplay of inductive and resonance effects. The carbon bearing the bromine atom itself (C-6) will appear at a lower field.

For 2-isopropylphenol, the carbon attached to the isopropyl group (C-2) is less deshielded than the corresponding carbon in the isopropoxy compounds, again reflecting the lower electronegativity of carbon compared to oxygen.

Infrared Spectroscopy

The IR spectra of all three compounds are expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the phenolic hydroxyl group, broadened by hydrogen bonding.[6] All three will also exhibit C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic groups (below 3000 cm⁻¹), as well as C=C stretching absorptions for the aromatic ring around 1500-1600 cm⁻¹.[3]

The key differences lie in the fingerprint region. 2-Isopropoxyphenol and its bromo-derivative will show a strong C-O stretching band for the ether linkage around 1240 cm⁻¹. 2-Bromo-6-isopropoxyphenol is also predicted to have a characteristic C-Br stretching vibration at a lower frequency, typically in the range of 500-700 cm⁻¹.

Mass Spectrometry

In EI-mass spectrometry, the molecular ion peak (M⁺) provides the molecular weight of the compound. A key feature for 2-bromo-6-isopropoxyphenol will be the presence of two molecular ion peaks of almost equal intensity, M⁺ and M⁺+2, which is the characteristic isotopic signature of a bromine atom (⁷⁹Br and ⁸¹Br).[7]

The fragmentation patterns also provide valuable structural information. For 2-isopropoxyphenol and its bromo-derivative, a common fragmentation pathway is the loss of a propene molecule (C₃H₆) via a McLafferty-type rearrangement, leading to a prominent peak at [M-42]⁺.[4] For 2-isopropylphenol, a common fragmentation is the loss of a methyl radical (•CH₃) to form a stable benzylic cation, resulting in a strong peak at [M-15]⁺.

Conclusion

This guide has provided a detailed comparative analysis of the spectroscopic properties of 2-bromo-6-isopropoxyphenol and its derivatives. By examining the ¹H NMR, ¹³C NMR, IR, and MS data, we can discern the distinct electronic and structural effects of the bromo, isopropoxy, and isopropyl substituents. The provided protocols and interpretations serve as a valuable resource for the unambiguous characterization of this important class of compounds, aiding researchers in their synthetic and analytical endeavors. The inclusion of predicted data for 2-bromo-6-isopropoxyphenol, grounded in established spectroscopic principles, addresses the current gap in publicly available experimental data and provides a robust framework for its future identification.

References

  • UCLA Chemistry and Biochemistry. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropoxyphenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • NIST. (n.d.). 2-Isopropoxyphenol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

Comparative

A Mechanistic and Comparative Guide to the Reactions of 2-Bromo-6-isopropoxyphenol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the strategic selection of building blocks is a critical determinant of success in the rapid construction of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is a critical determinant of success in the rapid construction of complex molecular architectures. 2-Bromo-6-isopropoxyphenol stands as a versatile reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions, offering a gateway to a diverse array of biaryl and N-aryl compounds. This guide provides an in-depth mechanistic analysis of its key reactions, a comparative assessment against viable alternatives, and detailed experimental protocols to empower researchers in their synthetic endeavors.

Core Reactivity and Mechanistic Landscape

2-Bromo-6-isopropoxyphenol is a sterically hindered and electron-rich aryl bromide. Its reactivity is primarily dictated by the C-Br bond, which is amenable to oxidative addition by low-valent transition metal catalysts, most notably palladium(0). The presence of ortho-isopropoxy and hydroxyl groups significantly influences the electronic and steric environment of the reaction center, which can be both beneficial and challenging.

Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Overview

The workhorse reactions for 2-Bromo-6-isopropoxyphenol are palladium-catalyzed cross-couplings, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][2]

Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative_Addition Ar-Br Transmetalation_Amination Ar-Pd(II)(Nu)L2 Oxidative_Addition->Transmetalation_Amination Nucleophile (Nu) Product_Formation Ar-Nu Transmetalation_Amination->Product_Formation Reductive Elimination Product_Formation->Pd(0)L2 Catalyst Regeneration

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Expertise & Experience: The choice of phosphine ligands (L) is critical for sterically hindered substrates like 2-Bromo-6-isopropoxyphenol. Bulky, electron-rich ligands such as SPhos or XPhos are often necessary to promote both the oxidative addition and the subsequent reductive elimination steps, preventing catalyst deactivation and unwanted side reactions.[3]

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures.[4] In the case of 2-Bromo-6-isopropoxyphenol, the reaction with an organoboron reagent in the presence of a palladium catalyst and a base leads to the formation of a new C-C bond.

Suzuki_Miyaura_Mechanism cluster_0 Catalytic Cycle Pd(0) Pd(0)L2 OA Oxidative Addition Ar-Pd(II)(Br)L2 Pd(0):f0->OA:f0 Ar-Br TM Transmetalation Ar-Pd(II)(R)L2 OA:f0->TM:f0 R-B(OR')2 Base RE Reductive Elimination Ar-R TM:f0->RE:f0 RE:f0->Pd(0):f0 Regeneration

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

The ortho-hydroxyl group can participate in the reaction, potentially acting as a directing group or influencing the solubility and reactivity of the starting material. It is often necessary to use a base that is strong enough to deprotonate the phenol without promoting unwanted side reactions.

The Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination allows for the formation of C-N bonds between 2-Bromo-6-isopropoxyphenol and a wide range of primary and secondary amines.[1][2] This reaction is of paramount importance in medicinal chemistry for the synthesis of aniline derivatives.

Trustworthiness: The success of the Buchwald-Hartwig amination with this substrate is highly dependent on the catalyst system. The use of pre-formed palladium catalysts with bulky biarylphosphine ligands is a self-validating system, as these have been extensively optimized for challenging substrates.[3]

Intramolecular Reactions: The Path to Dibenzofurans

An intriguing reaction pathway for 2-Bromo-6-isopropoxyphenol and its derivatives is the intramolecular C-O bond formation to yield dibenzofurans. This can be achieved through a palladium-catalyzed C-H activation/C-O cyclization of the corresponding biaryl ether, which can be formed in a preceding cross-coupling step.[5]

A Comparative Guide to Alternatives

While 2-Bromo-6-isopropoxyphenol is a valuable reagent, several alternatives can be considered depending on the specific synthetic goal, cost considerations, and desired reactivity profile.

Halogen Exchange: A Balancing Act of Reactivity and Cost

The choice of the halogen atom on the phenolic precursor significantly impacts its reactivity in cross-coupling reactions. The general order of reactivity is I > Br > Cl.[6]

Feature2-Iodo-6-isopropoxyphenol2-Bromo-6-isopropoxyphenol2-Chloro-6-isopropoxyphenol
Reactivity HighestModerateLowest
Typical Reaction Conditions Milder (e.g., lower temperatures, less active catalysts)ModerateMore forcing (e.g., higher temperatures, highly active catalysts)
Cost HighestModerateLowest
Stability LowerGoodHigh
Key Advantage High reactivity allows for coupling with challenging nucleophiles.Good balance of reactivity and stability.Cost-effective for large-scale synthesis.
Key Disadvantage Higher cost and potential for side reactions due to high reactivity.May require more optimization than the iodo analog.Requires specialized and often more expensive catalyst systems.
Alternative Synthetic Strategies

Beyond simple halogen exchange, alternative synthetic strategies can be employed to access similar molecular scaffolds.

  • Direct C-H Functionalization: The direct arylation or amination of 2-isopropoxyphenol via C-H activation is an atom-economical alternative that avoids the pre-functionalization with a halogen. However, controlling regioselectivity can be a significant challenge.

  • Alternative Precursors: For the synthesis of biaryl compounds, using alternative precursors such as aryl triflates or tosylates can be advantageous, especially when the corresponding phenols are readily available.[7]

Synthetic_Decision_Tree cluster_ArylHalide Aryl Halide Strategy cluster_CH C-H Activation Strategy Start Desired Product: Substituted 2-Isopropoxyphenol Derivative ArylHalide Palladium-Catalyzed Cross-Coupling of Aryl Halide Start->ArylHalide CH_Activation Direct C-H Functionalization of 2-Isopropoxyphenol Start->CH_Activation Reactivity High Reactivity Needed? ArylHalide->Reactivity AtomEconomy Atom Economy is a Priority? CH_Activation->AtomEconomy Cost Cost is a Major Factor? Reactivity->Cost No Iodo Use 2-Iodo-6-isopropoxyphenol Reactivity->Iodo Yes Bromo Use 2-Bromo-6-isopropoxyphenol Cost->Bromo No Chloro Use 2-Chloro-6-isopropoxyphenol (with advanced catalyst) Cost->Chloro Yes Regioselectivity Regioselectivity Control is Key? Proceed_CH Proceed with C-H Activation (requires significant optimization) Regioselectivity->Proceed_CH No Consider_Halide Consider Aryl Halide Route Regioselectivity->Consider_Halide Yes AtomEconomy->Regioselectivity Yes

Caption: Decision-making workflow for selecting a synthetic strategy.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise noted.

Suzuki-Miyaura Coupling of 2-Bromo-6-isopropoxyphenol with Phenylboronic Acid

Materials:

  • 2-Bromo-6-isopropoxyphenol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 2-Bromo-6-isopropoxyphenol (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the reaction mixture.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination of 2-Bromo-6-isopropoxyphenol with Morpholine

Materials:

  • 2-Bromo-6-isopropoxyphenol

  • Morpholine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask, add 2-Bromo-6-isopropoxyphenol (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and Xantphos (0.02 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add toluene (5 mL) and morpholine (1.2 mmol).

  • Add sodium tert-butoxide (1.4 mmol) portion-wise.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

2-Bromo-6-isopropoxyphenol is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions is well-established, though the sterically hindered and electron-rich nature of the substrate necessitates careful selection of catalyst systems, particularly bulky and electron-rich phosphine ligands. A thorough understanding of the underlying reaction mechanisms and a comparative analysis of alternative reagents and synthetic strategies, as outlined in this guide, will empower researchers to make informed decisions and efficiently achieve their synthetic targets. The provided protocols serve as a robust starting point for the practical application of this important reagent in drug discovery and materials science.

References

  • NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2024). Atroposelective Suzuki–Miyaura Coupling Toward Axially Chiral Biaryls: Mechanistic Insight. Retrieved from [Link]

  • ResearchGate. (2023). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd.... Retrieved from [Link]

  • Organic-Chemistry.org. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2023). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. Retrieved from [Link]

  • ACS Publications. (1998). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. Retrieved from [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science. Retrieved from [Link]

  • PubChem. (2024). 2-bromo-6-[(2R)-2-hydroxypropoxy]phenol. Retrieved from [Link]

  • OUCI. (2018). Synthesis of Dibenzofurans via C–H Activation of o-Iodo Diaryl Ethers. Retrieved from [Link]

  • ResearchGate. (2025). Suzuki–Miyaura mechanochemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Semantic Scholar. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications. Retrieved from [Link]

  • Organic Syntheses. (2023). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Retrieved from [Link]

  • Organic Syntheses. (2023). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Benzoyl Halides as Alternative Precursors for the Colloidal Synthesis of Lead-Based Halide Perovskite Nanocrystals. Retrieved from [Link]

  • ResearchGate. (2018). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Retrieved from [Link]

  • ChemDad. (2024). 2-Isopropoxyphenol. Retrieved from [Link]

Sources

Validation

A Comparative Performance Analysis of 2-Bromo-6-isopropoxyphenol in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Value of 2-Bromo-6-isopropoxyphenol In the landscape of modern synthetic chemistry, the selection of building blocks is a critical determinant of a project's success, influencing efficiency, s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Bromo-6-isopropoxyphenol

In the landscape of modern synthetic chemistry, the selection of building blocks is a critical determinant of a project's success, influencing efficiency, scalability, and the ultimate biological or material properties of the target molecule. 2-Bromo-6-isopropoxyphenol is a versatile substituted phenol that offers a unique combination of functionalities. The presence of a bromine atom at the 2-position provides a reliable handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation[1][2]. The ortho-isopropoxy group exerts significant steric and electronic influence, guiding the regioselectivity of reactions and modulating the properties of the resulting products. Finally, the phenolic hydroxyl group offers a site for further derivatization or can participate in crucial hydrogen-bonding interactions within a target molecule.

This guide provides an in-depth, objective comparison of 2-Bromo-6-isopropoxyphenol's performance against its primary halogenated alternatives—the corresponding chloro- and iodo-analogs—in two of the most pivotal synthetic transformations: the Suzuki-Miyaura coupling and the Sonogashira coupling. Our analysis is grounded in established reactivity principles and supported by representative experimental data to empower researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic routes.

The Halogen Effect: A Fundamental Principle in Cross-Coupling Reactivity

The efficacy of palladium-catalyzed cross-coupling reactions is intrinsically linked to the identity of the halogen on the aryl halide substrate. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex[2][3]. The facility of this step is inversely related to the carbon-halogen (C-X) bond dissociation energy. Consequently, the established order of reactivity for aryl halides is:

I > Br > OTf > Cl [1][4]

  • Aryl Iodides (Ar-I): Possess the weakest C-I bond, making them the most reactive coupling partners. Reactions involving aryl iodides often proceed under the mildest conditions (lower temperatures, shorter reaction times) and may require less activated catalyst systems[1][5].

  • Aryl Bromides (Ar-Br): Represent the "gold standard" for many applications, offering a robust balance of high reactivity and excellent stability. They are generally less expensive and more stable than their iodo counterparts, making them highly attractive for both lab-scale and process chemistry[2]. 2-Bromo-6-isopropoxyphenol sits firmly in this versatile category.

  • Aryl Chlorides (Ar-Cl): Are often the most cost-effective and widely available option. However, the strength of the C-Cl bond necessitates more forceful reaction conditions and/or highly active, specialized catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like SPhos or XPhos) to achieve efficient oxidative addition[1][6].

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron species, is one of the most widely used transformations in pharmaceutical development[7][8]. The choice of halogen on the 6-isopropoxyphenol scaffold directly impacts catalyst selection, reaction kinetics, and achievable yields.

Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes the expected performance of 2-substituted-6-isopropoxyphenols in a representative Suzuki-Miyaura coupling with an arylboronic acid, based on established reactivity trends and data from analogous systems[7][9][10].

Aryl Halide SubstrateRelative ReactivityTypical Catalyst SystemTypical ConditionsExpected Yield
2-Chloro -6-isopropoxyphenolLowPd₂(dba)₃ / SPhos or other Buchwald ligandHigh Temp (e.g., 100-120 °C), Strong Base (e.g., K₃PO₄)Moderate to Good
2-Bromo -6-isopropoxyphenolModerate-HighPd(PPh₃)₄ or Pd(OAc)₂ / SPhosMild to Moderate Temp (e.g., 80-100 °C), K₃PO₄ / Cs₂CO₃Good to Excellent
2-Iodo -6-isopropoxyphenolHighPd(PPh₃)₄ or PdCl₂(dppf)Room Temp to Mild Heat (e.g., 25-80 °C), Weaker BaseExcellent
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-isopropoxyphenol

This protocol is a validated, self-consistent method adapted from established procedures for Suzuki couplings on functionalized aryl bromides[3][7]. The choice of a moderately strong base like potassium phosphate (K₃PO₄) is crucial; it is effective in promoting transmetalation without causing significant deprotonation and side reactions of the phenolic hydroxyl group.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-6-isopropoxyphenol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon gas for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv.) and a suitable ligand like SPhos (0.06 equiv.). Then, add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography on silica gel to afford the desired 2-aryl-6-isopropoxyphenol product.

Visualization: Suzuki-Miyaura Workflow

G cluster_setup 1. Reaction Setup cluster_catalyst 2. Catalyst Addition cluster_reaction 3. Reaction cluster_workup 4. Work-up & Purification A Combine Reactants: - 2-Bromo-6-isopropoxyphenol - Arylboronic Acid - K3PO4 Base B Add Catalyst System: - Pd(OAc)2 - SPhos Ligand Add Degassed Solvent: - Dioxane/H2O A->B C Heat under N2 (e.g., 90 °C, 4-12h) B->C D Quench & Extract with Ethyl Acetate C->D E Wash with H2O/Brine & Dry over Na2SO4 D->E F Concentrate in vacuo E->F G Purify via Column Chromatography F->G

Caption: General workflow for the Suzuki-Miyaura coupling.

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, widely used in the synthesis of pharmaceuticals and organic materials[4][11][12]. The reaction typically employs a dual catalytic system of palladium and copper(I).

Data Presentation: Sonogashira Coupling

The following table outlines the expected performance based on general reactivity principles[4][11]. The higher temperatures sometimes required for aryl bromides can occasionally lead to side reactions like Glaser coupling of the alkyne, a consideration that must be managed during optimization.

Aryl Halide SubstrateRelative ReactivityTypical Catalyst SystemTypical ConditionsExpected Yield
2-Chloro -6-isopropoxyphenolLowPdCl₂(PPh₃)₂ / CuI with highly active ligandsHigh Temp (e.g., >100 °C), Strong Amine BaseLow to Moderate
2-Bromo -6-isopropoxyphenolModerate-HighPdCl₂(PPh₃)₂ / CuIRoom Temp to Moderate Heat (e.g., 25-60 °C), Amine Base (e.g., TEA, DIPEA)Good to Excellent
2-Iodo -6-isopropoxyphenolHighPdCl₂(PPh₃)₂ / CuIRoom Temp, Amine BaseExcellent
Experimental Protocol: Sonogashira Coupling of 2-Bromo-6-isopropoxyphenol

This protocol is based on well-established, copper-co-catalyzed Sonogashira conditions[4][13]. The use of an amine base like diisopropylamine (DIPEA) serves both as the base to deprotonate the alkyne and as a solvent or co-solvent.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve 2-Bromo-6-isopropoxyphenol (1.0 equiv.) and the terminal alkyne (1.1 equiv.) in a suitable solvent such as tetrahydrofuran (THF).

  • Catalyst Addition: To the solution, add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 equiv.) and copper(I) iodide (CuI, 0.025 equiv.).

  • Base Addition: Add diisopropylamine (DIPEA, 7.0 equiv.) to the mixture.

  • Reaction Execution: Stir the reaction at room temperature for 3-6 hours. The reaction is often accompanied by the formation of a precipitate (amine hydrohalide salt).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove insoluble salts and catalyst residues.

  • Purification: Wash the filtrate sequentially with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Isolation: Purify the resulting crude product by flash column chromatography to yield the 2-alkynyl-6-isopropoxyphenol.

Visualization: Sonogashira Catalytic Cycle

G cluster_copper Copper Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Ar-Pd(II)L₂-Br Pd(0)L2->Ox_Add Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)L₂-C≡CR' Ox_Add->Transmetal Transmetalation Transmetal->Pd(0)L2 Reductive Elimination Product Ar-C≡CR' Transmetal->Product CuBr CuBr CuC≡CR' Cu-C≡CR' CuC≡CR'->Transmetal CuC≡CR'->CuBr HC≡CR' H-C≡CR' HC≡CR'->CuC≡CR' Base

Caption: The dual catalytic cycles of the Sonogashira coupling.

Conclusion and Strategic Recommendations

2-Bromo-6-isopropoxyphenol stands out as a highly effective and strategically balanced reagent for pivotal synthetic transformations.

  • Performance: It offers excellent performance in both Suzuki-Miyaura and Sonogashira couplings, reliably providing good to excellent yields under moderately mild conditions.

  • Versatility: It occupies a "sweet spot" in reactivity, being significantly more reactive than its chloro-analog without the potential cost and stability drawbacks of the iodo-derivative. This balanced reactivity allows for predictable and scalable reaction outcomes.

  • Economic Viability: For large-scale synthesis and drug development programs where cost of goods is a factor, aryl bromides often present the optimal compromise between reagent cost and the operational cost associated with reaction conditions (e.g., energy input, specialized catalysts).

While the 2-iodo-6-isopropoxyphenol alternative is the reagent of choice for reactions requiring maximal reactivity under the mildest possible conditions, and the 2-chloro-6-isopropoxyphenol may be considered for cost-driven initial explorations (provided the necessary specialized catalysts are available), 2-Bromo-6-isopropoxyphenol remains the superior all-around choice for researchers seeking a reliable, efficient, and robust building block for the synthesis of complex molecular architectures.

References

  • NROChemistry. Sonogashira Coupling. NROChemistry. Available at: [Link]

  • Kozlov, A. et al. (2021). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Molecules. Available at: [Link]

  • Chemistry Shorts. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • McCann, S. D. et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Ghosh, S. et al. (2019). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Journal of Chemical Sciences. Available at: [Link]

  • Michalak, M. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. Available at: [Link]

  • Browne, D. L. et al. (2016). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • National Center for Biotechnology Information. 2-Isopropoxyphenol. PubChem Compound Database. Available at: [Link]

  • Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses. Available at: [Link]

  • MSJChem. (2016). Topic 20.2 - Synthetic routes. YouTube. Available at: [Link]

  • de la Torre, M. C. (2018). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society. Available at: [Link]

  • ResearchGate. Synthesis of 2-(2,6-Dialkoxyphenyl)-benzo[b]furan Derivatives. ResearchGate. Available at: [Link]

  • National Institute of Standards and Technology. Bronopol. NIST Chemistry WebBook. Available at: [Link]

  • Hassan, Z. et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. Available at: [Link]

  • Nemet, A. et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Available at: [Link]

  • Sirois, L. E. et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]

  • Rasheed, S. et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. 2-Bromo-3-isopropoxy-propenal. PubChem Compound Database. Available at: [Link]

  • Abdel-Maksoud, M. S. et al. (2018). Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. Medicinal Chemistry Research. Available at: [Link]

  • Nichols, D. E. et al. (1986). Synthesis of 5-hydroxy- and 5,6-dihydroxy-derivatives of spiro[indane-2,2′-pyrrolidine], rigid analogues of tyramine and dopamine respectively. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Kinetic Analysis of 2-Bromo-6-isopropoxyphenol in Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the selection of a synthetic building block is a critical decision that profoundly impacts reaction efficiency, process scalability, and the overall timeli...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a synthetic building block is a critical decision that profoundly impacts reaction efficiency, process scalability, and the overall timeline of a discovery program. 2-Bromo-6-isopropoxyphenol is an emerging reagent with significant potential due to its unique combination of steric and electronic properties. However, a comprehensive understanding of its reaction kinetics is paramount for rational process optimization and for making informed decisions when comparing it to viable alternatives.

This guide provides an in-depth technical framework for analyzing the kinetic performance of 2-Bromo-6-isopropoxyphenol in palladium-catalyzed cross-coupling reactions. As specific kinetic data for this exact substrate is not extensively documented in peer-reviewed literature, this document serves as a predictive comparison and a methodological guide. We will extrapolate its expected behavior based on well-established principles of physical organic chemistry and draw comparisons with analogous aryl halides, providing you with the tools to design, execute, and interpret your own kinetic studies.

Theoretical Framework: Predicting Reactivity in Cross-Coupling Reactions

The efficacy of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, is heavily dependent on the structure of the aryl halide. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) center.[1][2] The facility of this step is governed by the carbon-halogen (C-X) bond dissociation energy and the electronic nature of the aryl ring.

The generally accepted order of reactivity for aryl halides is: Ar-I > Ar-Br > Ar-Cl .[1][3]

  • Aryl Iodides : Possess the weakest C-X bond, leading to the fastest rates of oxidative addition. Reactions can often be performed under milder conditions (lower temperatures, lower catalyst loadings).

  • Aryl Bromides : Offer a robust balance of high reactivity and good bench-top stability, making them the most widely used aryl halides in discovery chemistry.[1]

  • Aryl Chlorides : Are frequently more cost-effective and available but have the strongest C-X bond, typically necessitating more active (and often more expensive) catalyst systems, specialized ligands, and higher reaction temperatures to achieve rates comparable to their bromo counterparts.[1][4]

For 2-Bromo-6-isopropoxyphenol, the substituents play a key role. The isopropoxy group is sterically bulky and electron-donating through resonance, which can influence ligand coordination and the electron density at the carbon bearing the bromine. This electronic enrichment can sometimes slow the oxidative addition step compared to electron-deficient systems.

Comparative Alternatives to 2-Bromo-6-isopropoxyphenol

To establish a meaningful kinetic comparison, it is essential to evaluate 2-Bromo-6-isopropoxyphenol against its closest halogenated analogs.

  • 2-Chloro-6-isopropoxyphenol : The primary advantage of the chloro-analog is economic; aryl chlorides are typically less expensive than bromides. However, this cost benefit is often offset by the need for more forcing reaction conditions and highly specialized phosphine ligands (e.g., Buchwald ligands) to overcome the stronger C-Cl bond and achieve acceptable reaction rates.[4]

  • 2-Iodo-6-isopropoxyphenol : This analog is expected to be the most reactive of the series, allowing for faster reaction times and milder conditions. This can be particularly advantageous for thermally sensitive substrates. The trade-offs include higher cost and potentially lower stability compared to the bromo-derivative.

The choice between these reagents represents a classic optimization problem, balancing reactivity, cost, and the mildness of reaction conditions.

Experimental Design for Kinetic Profiling

A robust and reproducible experimental protocol is the foundation of reliable kinetic data. The following section outlines a detailed methodology for monitoring the kinetics of a Suzuki-Miyaura coupling reaction using Gas Chromatography (GC), a widely accessible and powerful analytical technique.

Protocol: Kinetic Analysis of Suzuki-Miyaura Coupling via Gas Chromatography (GC)

This protocol provides a self-validating system by employing an internal standard, ensuring that variations in sample injection volume do not affect the quantitative results.

Materials:

  • Aryl Halide (e.g., 2-Bromo-6-isopropoxyphenol)

  • Boronic Acid (e.g., Phenylboronic acid)

  • Palladium Precatalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., Toluene/Water mixture)

  • Internal Standard (e.g., Dodecane, a compound that is stable under reaction conditions and does not interfere with reactant or product peaks in the GC analysis)

  • Reaction vials, syringes, heating block, GC-FID instrument

Step-by-Step Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, charge a reaction vial with the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Internal Standard Addition: Add a precise volume of a stock solution of the internal standard (e.g., dodecane in toluene) to the vial.

  • Initiation: Add the reaction solvent (e.g., 10 mL of a 9:1 toluene/water mixture). Seal the vial tightly with a septum-lined cap.

  • Heating & Sampling: Place the vial in a pre-heated heating block set to the desired temperature (e.g., 80 °C) and begin vigorous stirring. This marks time t=0.

  • At predetermined time intervals (e.g., t = 0, 5, 10, 20, 40, 60, 90, 120 min), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing a diluting solvent (e.g., 1 mL of diethyl ether) and a small amount of silica gel. Vortex the mixture to quench the catalyst.

  • Sample Preparation: Centrifuge the quenched sample and transfer the supernatant to a GC vial for analysis.

  • GC Analysis: Analyze the sample by GC-FID. Determine the relative concentrations of the starting material and product by comparing their peak areas to the peak area of the internal standard.

  • Data Processing: Plot the concentration of the product versus time to generate the reaction profile and determine the initial reaction rate.[5]

Workflow for Kinetic Experiment

The following diagram illustrates the logical flow of the experimental protocol described above.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction & Sampling cluster_analysis Analysis prep1 Weigh Reactants: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand prep2 Add Internal Standard Stock Solution prep1->prep2 react1 Add Solvent & Seal Vial prep2->react1 react2 Heat to T° & Stir (Start Timer t=0) react1->react2 react3 Withdraw Aliquots at Timed Intervals react2->react3 analysis1 Quench Aliquot (Solvent + Silica) react3->analysis1 analysis2 Prepare Sample for GC analysis1->analysis2 analysis3 GC-FID Analysis analysis2->analysis3 analysis4 Plot [Product] vs. Time & Determine Rate analysis3->analysis4

Caption: Workflow for a GC-based kinetic analysis of a cross-coupling reaction.

Predictive Comparison of Kinetic Performance

The table below summarizes the expected kinetic and performance differences between 2-Bromo-6-isopropoxyphenol and its halogen analogs in a typical Suzuki-Miyaura coupling reaction. This data is extrapolated from established reactivity principles.[1][3][4]

Feature2-Chloro-6-isopropoxyphenol2-Bromo-6-isopropoxyphenol2-Iodo-6-isopropoxyphenol
Relative Reactivity LowMediumHigh
Typical Temperature 90 - 120 °C70 - 100 °C40 - 80 °C
Catalyst Loading Higher (e.g., 3-5 mol%)Standard (e.g., 1-2 mol%)Lower (e.g., 0.5-1 mol%)
Required Ligands Highly active, bulky phosphines (e.g., Buchwald-type)Wide range of phosphine ligands are effectiveStandard phosphine ligands (e.g., PPh₃) may suffice
Expected Rate Profile Slower, may exhibit an induction periodModerate, often follows classical kineticsFast, reaction may complete in a short time
Primary Challenge Sluggish reactivity, requires forcing conditionsBalancing reactivity with potential side reactionsHigher cost, potential for lower stability of the starting material
Cost-Effectiveness High (reagent cost), but may require expensive ligandsMediumLow (reagent cost)

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is crucial for interpreting kinetic data and troubleshooting reactions. For instance, if a reaction stalls, it could be due to the decomposition of the catalyst at a specific step in the cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ OxyAdd Oxidative Addition Pd0->OxyAdd PdII_RX R¹-Pd(II)L₂-X OxyAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R1R2 R¹-R² RedElim->R1R2 RX R¹-X RX->OxyAdd R2B R²-B(OR)₂ R2B->Transmetal Base Base Base->Transmetal

Sources

Validation

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-Bromo-6-isopropoxyphenol

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the integrity and success of their work. This guide provides an in-depth, objective comparison o...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the integrity and success of their work. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of 2-Bromo-6-isopropoxyphenol, a key building block in various pharmaceutical syntheses. We will delve into the rationale behind experimental choices, present supporting data, and provide detailed protocols to ensure self-validating and reproducible purity assessments.

The Synthetic Landscape: Understanding the Origins of Impurities

The most common and direct route to 2-Bromo-6-isopropoxyphenol is through the electrophilic bromination of its precursor, 2-isopropoxyphenol. The hydroxyl (-OH) and isopropoxy (-O-iPr) groups are both ortho-, para-directing activators of the aromatic ring. This inherent electronic property dictates the potential impurity profile of the final product.

The primary impurities that can arise from this synthesis include:

  • Unreacted Starting Material: Residual 2-isopropoxyphenol.

  • Isomeric Byproducts: The formation of the regioisomeric 4-bromo-2-isopropoxyphenol.

  • Over-brominated Species: Di- and tri-brominated products, such as 2,4-dibromo-6-isopropoxyphenol.

Controlling the regioselectivity of the bromination is a significant challenge due to the fine balance of electronic and steric effects.[1] Therefore, a robust analytical strategy is essential to accurately quantify the desired product and its potential contaminants.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity assessment depends on a variety of factors, including the required level of sensitivity, the need for isomeric separation, and the availability of instrumentation. Here, we compare three powerful and commonly employed methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a stationary and mobile phase, with detection by UV absorbance.Separation based on volatility and interaction with a stationary phase, with detection by mass-to-charge ratio.Absolute or relative quantification based on the direct proportionality between the integrated signal of a nucleus and its molar concentration.
Key Strengths Excellent for separating non-volatile compounds and isomers. Robust and widely available.[2][3]High sensitivity and specificity, providing structural information for impurity identification.[4]Provides an absolute measure of purity without the need for a specific reference standard of the analyte.[5][6][7][8]
Key Limitations Requires chromophoric impurities for detection. Co-elution can be a challenge for structurally similar isomers.Requires derivatization for non-volatile compounds. Thermal degradation of analytes can occur.Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification.
Typical Impurities Detected Unreacted starting material, isomeric byproducts, and less volatile over-brominated species.Volatile impurities, residual solvents, and fragmentation patterns can help identify unknown byproducts.Any impurity with a distinct NMR signal that does not overlap with the analyte's signals.
Limit of Detection (LOD) Typically in the low µg/mL to ng/mL range.[3]Can reach low pg levels with selected ion monitoring (SIM).Generally in the mg to high µg range.

Experimental Protocols for Purity Assessment

Workflow for Purity Assessment of 2-Bromo-6-isopropoxyphenol

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Calculation prep Dissolve crude product in a suitable solvent hplc HPLC-UV Analysis prep->hplc Inject aliquot gcms GC-MS Analysis prep->gcms Inject aliquot (derivatization may be required) qnmr qNMR Analysis prep->qnmr Add internal standard hplc_data Peak area normalization hplc->hplc_data gcms_data Peak area normalization & spectral library comparison gcms->gcms_data qnmr_data Integration against internal standard qnmr->qnmr_data purity Final Purity Report (%) hplc_data->purity gcms_data->purity qnmr_data->purity

Caption: Workflow for the purity assessment of synthesized 2-Bromo-6-isopropoxyphenol.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Objective: To separate and quantify 2-Bromo-6-isopropoxyphenol from its potential impurities, particularly the 4-bromo isomer.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

Materials:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Standards: Reference standards of 2-Bromo-6-isopropoxyphenol and, if available, 2-isopropoxyphenol and 4-bromo-2-isopropoxyphenol.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (based on the typical UV absorbance of phenols)

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 40% B

    • 18.1-25 min: 40% B (equilibration)

Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. For higher accuracy, a response factor should be determined for each known impurity using a reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To identify and quantify volatile impurities and confirm the identity of the main product.

Instrumentation:

  • GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

Materials:

  • Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Derivatization Agent (if necessary): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylating the phenolic hydroxyl group to improve volatility and peak shape.[4]

GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

Data Analysis: Identify the main component and impurities by comparing their mass spectra with a reference library (e.g., NIST). The characteristic isotopic pattern of bromine (M and M+2 peaks of nearly equal intensity) will be a key diagnostic feature in the mass spectra.[9] Purity is estimated based on the relative peak areas.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

Objective: To determine the absolute purity of 2-Bromo-6-isopropoxyphenol using an internal standard.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A high-purity, stable compound with sharp signals that do not overlap with the analyte's signals. Maleic anhydride or 1,4-dinitrobenzene are suitable candidates.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the synthesized 2-Bromo-6-isopropoxyphenol into an NMR tube.

  • Accurately weigh approximately 10 mg of the internal standard and add it to the same NMR tube.

  • Add approximately 0.75 mL of the deuterated solvent, cap the tube, and gently mix until both components are fully dissolved.

NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (a value of 30-60 seconds is generally sufficient for accurate quantification).

  • Number of Scans (ns): 8 or 16 scans for a good signal-to-noise ratio.

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • Purity_std = Purity of the internal standard

Conclusion: A Multi-faceted Approach to Ensuring Purity

For a comprehensive and robust assessment of the purity of synthesized 2-Bromo-6-isopropoxyphenol, a multi-technique approach is highly recommended. HPLC-UV provides excellent capabilities for the separation and quantification of isomeric impurities. GC-MS offers high sensitivity and structural confirmation, which is invaluable for identifying unknown byproducts. Finally, qNMR serves as a powerful, orthogonal technique for determining absolute purity without the need for a specific reference standard of the analyte. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently and accurately determine the purity of their synthesized materials, ensuring the reliability and reproducibility of their subsequent research and development endeavors.

References

  • da Silva, J. C. J., de Souza, V. A., & de Oliveira, F. F. (2005). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). Food Chemistry, 92(2), 355-360.
  • da Silva, J. C. J., de Souza, V. A., & de Oliveira, F. F. (2005). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). Talanta, 68(2), 435-440.
  • Ma, X., Yu, J., Jiang, M., Wang, M., Tang, L., Wei, M., & Zhou, Q. (2019). Mild and Regioselective Bromination of Phenols with TMSBr. European Journal of Organic Chemistry, 2019(26), 4235-4239.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis of 2-Bromo-6-nitrophenol. Retrieved from [Link]

  • da Silva, J. C. J., de Souza, V. A., & de Oliveira, F. F. (2005). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). ResearchGate. Retrieved from [Link]

  • Regis Technologies. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. [Link]

  • Al-Oqaili, R. A. M., El-Shafie, A. S., & Al-Tamimi, A. M. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786.
  • Lee, S., & Ahn, S. (2021).
  • Pauli, G. F., Chen, S. N., & Lankin, D. C. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220–9231.
  • VEB Fahlberg-List Chemische und Pharmazeutische Fabriken. (1985). PROCESS FOR ORTHO-BROMBING OF 2-SUBSTITUTED PHENOLES (DD220302A1).
  • Ma, X., Yu, J., Jiang, M., Wang, M., Tang, L., Wei, M., & Zhou, Q. (2019). Regioselective bromination of phenols. ResearchGate. Retrieved from [Link]

  • Yeung, Y. Y. (2018). Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation.
  • Wengryniuk, S. E., Weickgenannt, A., Reiher, C., Strotman, N. A., Chen, K., Eastgate, M. D., & Baran, P. S. (2013). Regioselective bromination of fused heterocyclic N-oxides. Organic letters, 15(4), 792–795.
  • Manna, K., & Yukti. (2022). Regioselective oxidative bromination of arenes by a metal–organic framework-confined mono-bipyridyl iron(iii) catalyst. Dalton Transactions, 51(25), 9645-9653.
  • Sumitomo Bakelite Company Limited. (2011). Photocurable composition (US 2011/0097669 A1).
  • Lopez-Avila, V., & Yefchak, G. E. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-38.
  • Dr. Perygin. (2020, June 1). GCMS 3 Fragmentation Patterns [Video]. YouTube. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-Bromo-6-isopropoxyphenol Derivatives

Introduction: The Criticality of Isomeric Purity in Pharmaceutical Development In the synthesis of active pharmaceutical ingredients (APIs), intermediates such as 2-Bromo-6-isopropoxyphenol and its derivatives are founda...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomeric Purity in Pharmaceutical Development

In the synthesis of active pharmaceutical ingredients (APIs), intermediates such as 2-Bromo-6-isopropoxyphenol and its derivatives are foundational building blocks. The precise three-dimensional arrangement of atoms within these molecules—their stereochemistry—is not a trivial detail. Molecules with the same chemical formula but different spatial arrangements, known as isomers, can exhibit dramatically different biological activities.[1][2] Enantiomers (non-superimposable mirror images) of a drug, for instance, can have distinct potencies, pharmacological effects, and toxicity profiles.[3][4] One isomer might be therapeutically active, while the other could be inactive or, in a worst-case scenario, contribute to adverse effects.[3]

This dichotomy has compelled a paradigm shift in the pharmaceutical industry and its regulatory oversight. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) now strongly advocate for the development of single-enantiomer drugs over racemic mixtures.[1] Consequently, the rigorous analysis and control of isomeric purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring drug safety and efficacy.[4][5] This guide provides a comparative analysis of key analytical techniques for determining the isomeric purity of 2-Bromo-6-isopropoxyphenol derivatives, offering field-proven insights and detailed protocols to navigate this essential analytical challenge.

The Analytical Challenge: Separating the "Nearly Identical"

Isomers, by their nature, often share very similar physicochemical properties, such as boiling point, solubility, and polarity. This makes their separation and quantification a significant analytical hurdle.[6] The challenge is twofold:

  • Positional Isomers: Impurities may include isomers where the bromine or isopropoxy groups are at different positions on the phenol ring. These arise during synthesis and must be resolved from the target molecule.

  • Enantiomers (if a stereocenter exists): If the derivative contains a chiral center, it will exist as a pair of enantiomers. Since enantiomers have identical properties in an achiral environment, specialized chiral-selective techniques are mandatory for their separation.[3]

Selecting the appropriate analytical methodology is therefore paramount and depends on the specific isomeric impurities suspected and the ultimate analytical goal, whether it's routine quality control, high-throughput screening, or in-depth structural confirmation.

Comparative Analysis of Core Analytical Techniques

We will now compare the three most powerful and widely used techniques for isomeric purity analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely adopted technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a broad range of compounds.

Causality Behind Experimental Choices: The choice of column and mobile phase is the most critical factor in HPLC method development. For positional isomers of bromophenols, standard C18 columns may fail to provide adequate resolution.[7] A Pentafluorophenyl (PFP) stationary phase offers alternative selectivity due to unique interactions (such as dipole-dipole and π-π interactions) with halogenated and polar aromatic compounds, often achieving separation where C18 columns cannot.[7][8] For enantiomeric separation, a Chiral Stationary Phase (CSP) is non-negotiable. Polysaccharide-based CSPs are particularly effective for aromatic compounds and alcohols, creating transient, diastereomeric complexes with the enantiomers that allow them to be separated.[9][10]

Workflow for HPLC-Based Isomeric Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Dissolve sample in mobile phase (e.g., 1 mg/mL) filter Filter through 0.45 µm syringe filter prep->filter inject Inject sample (5-10 µL) onto HPLC system filter->inject separate Isocratic or Gradient Elution (Column: PFP or Chiral) inject->separate detect UV Detection (e.g., 254 nm or 280 nm) separate->detect integrate Integrate Peak Areas in Chromatogram detect->integrate calculate Calculate Purity: Area % = (Area_isomer / Area_total) * 100 integrate->calculate report Generate Report calculate->report

Caption: General workflow for HPLC analysis of isomeric purity.

Experimental Protocol 1: HPLC for Positional Isomers (PFP Column)

  • System: A standard UHPLC or HPLC system equipped with a UV detector.[8]

  • Column: Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 1.9 µm or 5 µm particle size).[7]

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water. A typical starting point is 65:35 (v/v) Acetonitrile:Water.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a wavelength where all isomers exhibit significant absorbance (e.g., 254 nm or 280 nm).[7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve ~10 mg of the sample in 10 mL of the mobile phase. Filter through a 0.45 µm syringe filter prior to injection.[7]

  • Analysis: Run the sample and integrate the peak areas for the main component and all isomeric impurities. Calculate the area percentage of each isomer.

Experimental Protocol 2: Chiral HPLC for Enantiomers

  • System: Standard HPLC with UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® or Lux® series).[10]

  • Mobile Phase (Normal Phase): A mixture of a non-polar solvent like n-hexane or heptane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) Hexane:Isopropanol. The percentage of alcohol is a critical parameter for optimizing resolution.[9]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C. Temperature can be varied (e.g., 15°C to 40°C) to improve separation.[9]

  • Detection: UV at an appropriate wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Analysis: Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Comparative Data: HPLC Methods

ParameterHPLC (PFP Column)Chiral HPLC (Normal Phase)
Primary Application Positional IsomersEnantiomers
Selectivity Principle Multi-modal interactionsChiral recognition (diastereomeric interactions)
Typical Run Time 5 - 15 minutes10 - 30 minutes
Resolution (Rs) Good to excellent for many positional isomers (Rs > 1.5)Highly variable; requires method development (Goal: Rs > 1.5)
Pros High resolution, robust, widely applicableThe "gold standard" for enantioseparation
Cons May not resolve all positional isomersExpensive columns, requires specific solvents
Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds. For phenolic derivatives, it offers high efficiency and sensitivity, often providing excellent resolution of positional isomers.[11][12]

Causality Behind Experimental Choices: The separation in GC is governed by the analyte's volatility and its interaction with the column's stationary phase. For isomers of substituted phenols, specialized columns, such as those with cyclodextrin derivatives (e.g., CP-Chirasil-Dex), can offer unique selectivity not only for enantiomers but also for positional isomers.[12][13] Derivatization of the phenolic hydroxyl group (e.g., to form an isobutoxycarbonyl derivative) can be employed to improve peak shape and thermal stability, though it adds an extra step to the sample preparation.[14]

Experimental Protocol 3: GC for Positional Isomers

  • System: A gas chromatograph equipped with a Flame Ionization Detector (FID).[11]

  • Column: A capillary column with unique selectivity for phenols, such as an Agilent CP-Chirasil-Dex CB (e.g., 25 m x 0.25 mm, 0.25 µm film thickness).[13]

  • Carrier Gas: Helium or Nitrogen at a constant flow or pressure.[11]

  • Temperatures:

    • Injector: 250°C.[13]

    • Detector (FID): 250°C.[13]

    • Oven Program: Start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 200°C) at a controlled rate (e.g., 5-10°C/min) to effectively separate isomers with different boiling points.[13]

  • Injection: 1 µL, typically with a high split ratio (e.g., 100:1) to avoid column overloading.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethanol (e.g., 5 mg/mL).[13]

  • Analysis: Identify peaks by their retention times and quantify using peak area percentages.

Comparative Data: HPLC vs. GC

ParameterHPLC (PFP Column)GC (Specialty Column)
Analyte Requirement Soluble in mobile phaseVolatile & Thermally Stable
Sensitivity (Typical) Nanogram (ng) rangePicogram (pg) range
Instrumentation Cost Moderate to HighModerate
Solvent Consumption HighVery Low
Pros Broad applicability, no volatility requirementHigh efficiency, excellent for positional isomers
Cons Higher solvent cost and wasteNot suitable for non-volatile or thermally labile compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for structural elucidation and can be used to definitively distinguish between isomers without the need for chromatographic separation.[15] It provides a unique "fingerprint" based on the electronic environment of each nucleus in the molecule.[16]

Causality Behind Experimental Choices:

  • Positional Isomers: Different positional isomers will have distinct ¹H and ¹³C NMR spectra. Key differentiating features include:

    • Number of Signals: Molecular symmetry will dictate the number of unique proton and carbon signals.[17]

    • Chemical Shifts (δ): The position of the bromine and isopropoxy groups dramatically influences the chemical shifts of the aromatic protons.[16]

    • Coupling Constants (J): The splitting patterns and coupling constants between adjacent aromatic protons provide unambiguous information about their relative positions.[15]

  • Enantiomers: While enantiomers produce identical NMR spectra in an achiral solvent, their purity can be determined by using a Chiral Solvating Agent (CSA). The CSA interacts with the enantiomers to form transient diastereomeric complexes, which have distinct NMR spectra, allowing for their direct quantification.[18]

Experimental Protocol 4: NMR for Isomer Identification & Purity

  • System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • For Positional Isomers: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).[16]

    • For Enantiomeric Purity: Prepare the sample as above, then add a specific molar equivalent of a Chiral Solvating Agent (e.g., (R)-1,1'-bi-2-naphthol).[18]

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • For complex structures, acquire 2D NMR spectra (e.g., COSY, HSQC) to confirm assignments.[15]

  • Analysis:

    • Positional Isomers: Compare the obtained spectrum (chemical shifts, multiplicities, and coupling constants) to reference spectra or predicted patterns for each possible isomer. Purity is determined by integrating the signals unique to the main compound and the isomeric impurities.

    • Enantiomers: Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. The ratio of the integration of these two signals directly corresponds to the ratio of the two enantiomers.[18]

Decision Tree for Method Selection

cluster_type cluster_need cluster_result start What is the primary analytical goal? isomer_type Type of Isomerism? start->isomer_type need Need structural confirmation? isomer_type->need Positional hplc_chiral Use Chiral HPLC isomer_type->hplc_chiral Enantiomers hplc_pfp Use HPLC (PFP Column) need->hplc_pfp No (Routine QC) nmr Use NMR need->nmr Yes gc Use GC hplc_pfp->gc or, if analyte is volatile

Caption: Decision tree for selecting the optimal analytical method.

Regulatory Context and Impurity Thresholds

The control of impurities is strictly regulated by international guidelines, primarily those from the International Council for Harmonisation (ICH).[19][20] According to ICH Q3A guidelines, impurities in new drug substances must be identified, reported, and qualified at specific thresholds.[20] For enantiomeric impurities, where one isomer is considered an impurity of the other, the general impurity thresholds often apply. This can require detection and quantification at levels as low as 0.15% or even 0.05%, necessitating highly sensitive and well-resolved analytical methods.[5] All analytical methods used for release testing must be properly validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[5]

Conclusion and Recommendations

The choice of analytical technique for determining the isomeric purity of 2-Bromo-6-isopropoxyphenol derivatives is dictated by the specific isomers of interest and the intended application.

  • HPLC stands out as the most versatile and robust method. The use of a PFP column is highly recommended for resolving challenging positional isomers, while chiral HPLC is the definitive technique for quantifying enantiomeric purity.

  • GC is an excellent, high-efficiency alternative for analyzing positional isomers, provided the derivatives are sufficiently volatile and thermally stable. It offers the advantages of high sensitivity and low solvent consumption.

  • NMR Spectroscopy is indispensable for absolute structural confirmation of isomers and serves as a powerful orthogonal technique. For enantiomeric purity, NMR with chiral solvating agents provides a direct measurement method without the need for chromatographic separation.

In a drug development setting, a combination of these techniques provides the most comprehensive and self-validating system. HPLC or GC are typically used for routine quality control and release testing, while NMR is employed for initial structural verification and for investigating any unknown impurities that may arise. Adherence to these rigorous analytical principles is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Chemistry LibreTexts. [Link]

  • A. A. G. V. R. L. (1998). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Drug Development and Industrial Pharmacy. [Link]

  • The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. (2018). ResearchGate. [Link]

  • Kalra, M., & Kalra, T. (2014). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research. [Link]

  • Rana Hammza, A. (2013). Gas Chromatographic Separation of Isomeric Phenols by Schiff`s Base Liquid Crystalline Stationary Phases. Journal of Al-Nahrain University. [Link]

  • Lee, H. B., & Peart, T. E. (2000). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. Journal of Chromatography A. [Link]

  • Patel, B., et al. (2020). Regulatory aspects of Impurity profiling. International Journal of Drug Regulatory Affairs. [Link]

  • Phenols and cresols Separation of isomers and aromatic alcohols on a chiral capillary column. (2011). Agilent Technologies, Inc. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure. [Link]

  • Saimema, S. (2011). Improving chromatographic analysis of phenolic compounds. Chulalongkorn University. [Link]

  • The 1H NMR spectra of three isomers with molecular formula C4H9Br... (n.d.). Pearson. [Link]

  • Patil, S., & Shirkhedkar, A. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies. [Link]

  • Szabó, Z. I., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules. [Link]

  • Guidance for Industry #169 - Drug Substance. (2005). Regulations.gov. [Link]

  • HPLC separation of seven bromophenols under optimized conditions. (2020). ResearchGate. [Link]

  • Chiral Drug Separation. (n.d.). ScienceDirect. [Link]

  • distinguishing isomers by 1H NMR spectroscopy. (2022). YouTube. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

  • Quality: impurities. (n.d.). European Medicines Agency (EMA). [Link]

  • Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. (n.d.). Magritek. [Link]

  • FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. (n.d.). ECA Academy. [Link]

Sources

Safety & Regulatory Compliance

Safety

Essential Safety and Operational Guide for Handling 2-Bromo-6-isopropoxyphenol

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel molecular entities, the imperative of laboratory safety cannot be overstated. This guide provides a detailed pro...

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel molecular entities, the imperative of laboratory safety cannot be overstated. This guide provides a detailed protocol for the safe handling, application, and disposal of 2-Bromo-6-isopropoxyphenol, a halogenated aromatic compound. By elucidating the principles behind these safety measures, this document aims to foster a culture of comprehensive risk mitigation and procedural excellence.

Hazard Analysis and Risk Assessment

Based on data from similar compounds, such as 4-bromo-2-isopropoxyphenol and 2-bromo-6-methoxyphenol, the primary hazards are anticipated to be:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

The phenolic group itself is corrosive and can cause severe burns, with an anesthetic effect that may delay the sensation of pain.[4][5] Phenol is also readily absorbed through the skin and can lead to systemic toxicity, potentially affecting the central nervous system, liver, and kidneys.[4][5] The presence of a halogen, in this case, bromine, necessitates careful handling to prevent the release of hazardous vapors and proper disposal as halogenated waste.

Hazard Identification Summary
Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

This table is a conservative estimation based on available data for structurally related compounds.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The selection of appropriate PPE is not merely a procedural step but a critical barrier against chemical hazards.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes & Face Chemical Splash Goggles and Face ShieldGoggles are mandatory at all times to protect against splashes. A face shield should be worn over goggles during procedures with a heightened risk of splashing or vigorous reaction.[4][5]
Hands Chemical-Resistant GlovesFor incidental contact, double-layered nitrile gloves (minimum 8mil total thickness) are recommended.[5] For prolonged contact or immersion, heavier-duty gloves such as neoprene or butyl rubber should be used.[5] Gloves must be inspected for integrity before each use and changed immediately upon contamination.[6]
Body Flame-Resistant Laboratory CoatA fully buttoned, flame-resistant lab coat provides a primary barrier against splashes and contact with contaminated surfaces.
Respiratory Chemical Fume Hood or RespiratorAll manipulations of 2-Bromo-6-isopropoxyphenol should be performed within a certified chemical fume hood to prevent inhalation of vapors.[4] If a fume hood is not available, a risk assessment must be conducted to determine the appropriate respiratory protection, which may include a respirator with organic vapor cartridges.[6]
Feet Closed-Toe ShoesShoes must fully cover the feet to protect against spills.
PPE Selection Workflow

cluster_prep Preparation cluster_ppe PPE Selection start Assess Task risk High Splash Risk? start->risk fume_hood Work in Fume Hood start->fume_hood lab_coat Wear Lab Coat start->lab_coat prolonged Prolonged Contact? risk->prolonged No goggles Wear Goggles risk->goggles Always face_shield Add Face Shield risk->face_shield Yes nitrile Double Nitrile Gloves prolonged->nitrile No heavy_duty Use Neoprene/Butyl Gloves prolonged->heavy_duty Yes

Caption: PPE selection workflow based on task-specific risks.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational procedure is fundamental to ensuring safety and experimental reproducibility.

  • Preparation:

    • Designate a specific work area within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[5]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Verify that a spill kit containing appropriate absorbent material for halogenated organic compounds is available.

  • Handling:

    • Don the appropriate PPE as outlined in the section above.

    • When transferring the solid, use tools that minimize dust generation.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[7]

  • Post-Handling:

    • Decontaminate the work area with an appropriate solvent (e.g., isopropanol), followed by soap and water.

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after completing the work and removing PPE.[6]

Disposal Plan: Managing Halogenated Waste

Proper disposal is a critical component of the chemical lifecycle and environmental stewardship. As a halogenated phenol, 2-Bromo-6-isopropoxyphenol requires disposal as hazardous waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.

  • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and weighing papers, should be collected in a separate, clearly labeled container for solid halogenated waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in regular trash.[6]

Waste Segregation and Disposal Workflow

cluster_waste Waste Generation cluster_disposal Disposal Pathway start Waste Generated is_liquid Liquid? start->is_liquid liquid_waste Halogenated Liquid Waste Container is_liquid->liquid_waste Yes solid_waste Halogenated Solid Waste Container is_liquid->solid_waste No label_waste Label Container liquid_waste->label_waste solid_waste->label_waste ehs_pickup Arrange EHS Pickup label_waste->ehs_pickup

Caption: Workflow for proper waste segregation and disposal.

By integrating these safety protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the most current SDS for any chemical you handle.

References

  • Phenol SOP. (n.d.). Retrieved January 20, 2026, from [Link].

  • SAFETY DATA SHEET for 2-Bromo-6-methoxyphenol. (2025, December 25). Fisher Scientific.
  • Phenol. (n.d.). Western Washington University. Retrieved January 20, 2026, from [Link].

  • MSDS of 2-Bromo-6-isopropoxy-benzothiazole. (2026, January 6). Capot Chemical.
  • SAFETY DATA SHEET for 2-Bromophenol. (2025, July 15). Sigma-Aldrich.
  • Safety Data Sheet for (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid. (2021, March 26). ChemScene.
  • Working Safely with Phenol Guideline. (n.d.). The University of Queensland. Retrieved January 20, 2026, from [Link].

  • SAFETY DATA SHEET for 2-Bromo-6-methoxynaphthalene. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET for 2,2',6,6'-Tetrabromo-4,4'-isopropylidenediphenol. (2025, June 25). Sigma-Aldrich.
  • SAFETY DATA SHEET for 2-Isopropoxyphenol. (2024, March 29). Fisher Scientific.
  • OESO Phenol Guideline. (n.d.). Duke University Safety. Retrieved January 20, 2026, from [Link].

  • Safety Data Sheet for 4-bromo-2-isopropoxyphenol. (2024, November 1). Aaronchem.
  • Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety.
  • Safety data sheet for 2-Isopropoxyphenol. (n.d.). CPAChem. Retrieved January 20, 2026, from [Link].

Sources

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Method

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